mAC2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H47N8O8P |
|---|---|
Molecular Weight |
810.8 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[2-[4-amino-5-[3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]ethoxymethyl-[[(2R)-1-oxo-3-phenyl-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C41H47N8O8P/c1-26(2)55-39(50)33(20-28-12-7-5-8-13-28)47-58(53,48-34(40(51)56-27(3)4)21-29-14-9-6-10-15-29)25-54-19-18-49-23-32(35-36(42)43-24-44-38(35)49)30-16-11-17-31(22-30)37-45-41(52)57-46-37/h5-17,22-24,26-27,33-34H,18-21,25H2,1-4H3,(H2,42,43,44)(H,45,46,52)(H2,47,48,53)/t33-,34+,58? |
InChI Key |
LHRJSELQNIMKFQ-QUAYPLFLSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H](CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)N[C@@H](CC6=CC=CC=C6)C(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)NC(CC6=CC=CC=C6)C(=O)OC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of mAC2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
mAC2-IN-1 is a potent and selective small-molecule inhibitor of human membrane-bound adenylyl cyclase type 2 (AC2), an enzyme crucial in the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, selectivity profile, and the downstream consequences of its interaction with the AC2 signaling pathway. Detailed experimental protocols for assessing its activity and illustrative diagrams of the relevant biological pathways are included to facilitate further research and drug development efforts.
Introduction to Adenylyl Cyclase 2 (AC2)
Adenylyl cyclases (ACs) are a family of enzymes that play a critical role in cellular signal transduction. There are ten known isoforms of adenylyl cyclases in mammals (ADCY1-10). AC2 is a membrane-associated enzyme belonging to the class of G-protein regulated adenylyl cyclases. Its activity is stimulated by G-protein beta-gamma (Gβγ) subunits and protein kinase C (PKC), leading to an increase in intracellular cAMP levels. This second messenger, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which modulate a wide array of cellular processes including gene expression, cell growth, and differentiation. The specific expression patterns and regulatory mechanisms of AC isoforms allow for precise control of cAMP signaling in different tissues and cellular contexts.
This compound: A Selective Inhibitor of AC2
This compound has been identified as a selective inhibitor of human adenylyl cyclase 2. Its primary mechanism of action is the direct inhibition of the catalytic activity of the AC2 enzyme, thereby reducing the production of cAMP.
Quantitative Inhibitory Activity
The potency of this compound has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Target | IC50 (µM) | Selectivity |
| This compound | Human AC2 | 4.45[1] | Low activity against AC1 and AC5[1] |
Table 1: Summary of the in vitro inhibitory activity and selectivity of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly binding to and inhibiting the enzymatic function of adenylyl cyclase 2. This inhibition leads to a reduction in the synthesis of cAMP from ATP. The decrease in intracellular cAMP levels subsequently dampens the activity of downstream signaling pathways that are dependent on this second messenger.
Adenylyl Cyclase 2 Signaling Pathway
The canonical signaling pathway involving AC2 begins with the activation of G-protein coupled receptors (GPCRs) on the cell surface. This leads to the dissociation of G-protein subunits, with the Gβγ complex directly stimulating AC2 activity. Protein Kinase C (PKC) can also activate AC2. The resulting increase in cAMP activates PKA and EPAC, which in turn phosphorylate a multitude of substrate proteins, leading to changes in cellular function.
Impact of this compound on the Signaling Pathway
By inhibiting AC2, this compound effectively uncouples GPCR activation from cAMP production. This leads to a reduction in the activation of PKA and EPAC, and consequently, a decrease in the phosphorylation of their downstream targets. The specific cellular consequences of this inhibition are dependent on the cell type and the specific signaling networks in which AC2 is involved.
References
An In-depth Technical Guide to mAC2-IN-1: A Selective Adenylate Cyclase 2 Inhibitor
Authored by: Gemini AI
Abstract
mAC2-IN-1, also identified as compound 14 in its discovery publication, is a potent and selective small-molecule inhibitor of human membrane-bound adenylate cyclase 2 (mAC2). As a member of the 7-deazapurine acyclic nucleoside phosphonate class, it represents a significant tool for researchers studying the specific roles of AC2 in cellular signaling. This document provides a comprehensive overview of this compound, including its target, mechanism of action, quantitative data, and detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Adenylate cyclases (ACs) are a family of enzymes responsible for the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] In mammals, there are nine membrane-bound AC isoforms (mAC1-9) and one soluble isoform (sAC), each with distinct tissue distribution and regulatory properties.[2] This isoform diversity allows for precise spatial and temporal control of cAMP signaling in response to various extracellular signals.
Adenylate cyclase 2 (AC2) is a widely expressed isoform that can be stimulated by G protein αs (Gαs) and βγ (Gβγ) subunits, as well as by protein kinase C (PKC).[3][4] Its involvement in various physiological processes, including those in the central nervous system and airway smooth muscle, makes it an important therapeutic target.[5][6] The development of isoform-selective inhibitors is crucial for dissecting the specific functions of individual ACs. This compound has emerged as a valuable chemical probe for this purpose due to its demonstrated potency and selectivity for AC2.[7]
Target and Mechanism of Action
The primary molecular target of this compound is human membrane-bound adenylate cyclase 2 (mAC2) .[3][7]
This compound is an acyclic nucleoside phosphonate analog of adefovir.[7][8] This structural class of compounds is designed to mimic the natural substrate, ATP. While the definitive kinetic mechanism of inhibition for this compound has not been explicitly detailed in the primary literature, its structural similarity to ATP strongly suggests that it acts as a competitive inhibitor at the ATP binding site within the catalytic domain of AC2.
The proposed mechanism involves this compound occupying the catalytic site, thereby preventing the binding and subsequent cyclization of ATP into cAMP. This leads to a reduction in the intracellular concentration of this critical second messenger and the attenuation of downstream signaling pathways.
Signaling Pathway of Adenylate Cyclase 2
The canonical signaling pathway involving mAC2 begins with the activation of a G protein-coupled receptor (GPCR) by an extracellular ligand. This leads to the dissociation of the heterotrimeric G protein into its Gαs and Gβγ subunits. Both of these can stimulate mAC2 activity. Additionally, signaling pathways that activate Protein Kinase C (PKC) can also lead to the phosphorylation and subsequent activation of mAC2. Once activated, mAC2 catalyzes the conversion of ATP to cAMP. The newly synthesized cAMP then binds to and activates its primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These, in turn, phosphorylate a multitude of cellular proteins, leading to the regulation of various cellular processes such as gene expression, metabolism, and cell growth.
Quantitative Data
The inhibitory activity of this compound has been quantified against several human adenylate cyclase isoforms. The data highlights its potency and selectivity for mAC2.
| Compound | Target | IC50 (µM) | Selectivity Notes | Reference |
| This compound | mAC2 | 4.45 | Potent inhibition | [7] |
| mAC1 | > 50 | Significantly lower activity compared to mAC2 | [7] | |
| mAC5 | > 50 | Significantly lower activity compared to mAC2 | [7] |
Note: A comprehensive selectivity screen across all nine membrane-bound AC isoforms has not been published. The available data demonstrates selectivity over mAC1 and mAC5.
Experimental Protocols
The following are detailed methodologies for the characterization of this compound.
Cell-Based Assay for mAC2 Inhibition in HEK293 Cells
This protocol describes a whole-cell cAMP accumulation assay to determine the IC50 of this compound.
Materials:
-
HEK293 cells stably or transiently expressing human mAC2
-
Cell culture medium (e.g., DMEM) with 10% FBS and appropriate selection antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound stock solution in DMSO
-
Forskolin stock solution in DMSO
-
3-isobutyl-1-methylxanthine (IBMX) stock solution in DMSO (a broad-spectrum phosphodiesterase inhibitor)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay)
-
Multi-well cell culture plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed HEK293-mAC2 cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., serum-free media or PBS) containing a final concentration of 500 µM IBMX. Also, prepare a vehicle control (DMSO) and a no-stimulant control.
-
Pre-incubation: Aspirate the culture medium from the cells and wash once with PBS. Add the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to enter the cells and interact with the target.
-
Stimulation: Add forskolin to all wells (except the no-stimulant control) to a final concentration of 10 µM to stimulate cAMP production.
-
Stimulation Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis: Aspirate the stimulation solution and lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using the selected detection method.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and the no-stimulant control (0% activity). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Biochemical Assay for Adenylate Cyclase Inhibition Kinetics
This protocol outlines a method using purified enzyme to determine the kinetic mechanism of inhibition. The classic "two-column" radioassay is described, which measures the conversion of [α-³²P]ATP to [³²P]cAMP.
Materials:
-
Purified human mAC2 enzyme (e.g., from Sf9 cell membrane preparations)
-
[α-³²P]ATP
-
Unlabeled ATP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EDTA)
-
Dowex AG 50W-X4 resin
-
Alumina columns
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, a fixed concentration of purified mAC2 enzyme, and varying concentrations of both ATP (spiked with [α-³²P]ATP) and this compound. To determine the mechanism, experiments should be run with multiple fixed concentrations of the inhibitor while varying the ATP concentration, and vice-versa.
-
Initiate Reaction: Transfer the tubes to a 30°C water bath to start the reaction.
-
Incubation: Incubate for a fixed time (e.g., 10-20 minutes) during which the reaction is linear.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 100 mM HCl).
-
cAMP Separation:
-
Apply the reaction mixture to a Dowex column to bind unreacted ATP.
-
Elute the [³²P]cAMP with water onto an alumina column.
-
Wash the alumina column to remove any remaining contaminants.
-
Elute the purified [³²P]cAMP from the alumina column with a suitable buffer (e.g., 0.1 M imidazole-HCl).
-
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the reaction velocity for each condition. To determine the mechanism of inhibition, plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The changes in Vmax and Km in the presence of the inhibitor will reveal whether the inhibition is competitive, non-competitive, or uncompetitive.
Synthesis of this compound
This compound is a 7-substituted 7-deazaadefovir analogue. The synthesis involves the modification of a 7-deazapurine scaffold. While the full detailed synthesis is extensive, the key steps generally involve:
-
Scaffold Synthesis: Construction of the core 7-deazapurine ring system.
-
Substitution at C7: Introduction of the desired substituent at the 7-position of the deazapurine ring, often via a cross-coupling reaction.
-
Alkylation: Attachment of the acyclic side chain to the N9 position of the purine analog.
-
Phosphonylation: Introduction of the phosphonate group to the acyclic side chain.
-
Prodrug Formation: Conversion of the phosphonic acid to a cell-permeable prodrug form, such as a phosphonodiamidate.
For the specific synthesis of compound 14 (this compound), researchers should refer to the detailed procedures outlined in the primary publication by Kraina et al. (2023).[7]
Conclusion
This compound is a valuable pharmacological tool for the specific inhibition of adenylate cyclase 2. Its potency and selectivity allow for the detailed investigation of the physiological and pathophysiological roles of AC2. The experimental protocols provided herein offer a framework for researchers to further characterize this compound and utilize it in their studies of cAMP signaling pathways. As with any chemical probe, it is recommended to use it in conjunction with other tools, such as genetic knockdown or knockout models, to validate findings.
This document is for informational purposes only and is intended for a scientific audience. It is a summary and interpretation of publicly available research. For complete and detailed information, please refer to the primary scientific literature.
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Selective human AC2 inhibitor based on 7-Deazapurine Analogues of Adefovir - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to mAC2-IN-1: A Potent and Selective Adenylate Cyclase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of mAC2-IN-1, a novel small molecule inhibitor of human adenylate cyclase 2 (AC2). Adenylate cyclases are a family of enzymes crucial for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of signal transduction pathways.[1] The isoform-specific modulation of these enzymes presents a significant therapeutic potential for various pathologies. This compound, also identified as compound 14, has emerged as a valuable pharmacological tool for the specific interrogation of AC2-mediated signaling cascades.[1] This document details the current understanding of its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.
Core Compound Data
This compound is a 7-deazapurine analogue of adefovir, identified through a screening of novel 7-substituted 7-deazaadefovir analogues.[1] Its development marks a significant step towards the creation of isoform-selective inhibitors for the study of adenylate cyclase biology.
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound. This data is primarily derived from in vitro cell-based assays.
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 | 4.45 μM | HEK293 | Potency against human adenylate cyclase 2. | [1] |
| Selectivity | Low activity | HEK293 | Demonstrated low inhibitory activity against mAC1 and mAC5. | [1] |
| Toxicity | Non-toxic | J774A.1 | Showed no cytotoxicity in macrophage-like cells. | [1] |
Signaling Pathways
Adenylate cyclase 2 is a key node in the cAMP signaling pathway. Its activity is modulated by G-protein coupled receptors (GPCRs) and other signaling molecules. The following diagrams illustrate the canonical cAMP signaling pathway and the proposed mechanism of inhibition by this compound.
Caption: Canonical Adenylate Cyclase 2 Signaling Pathway.
References
An In-depth Technical Guide to mAC2-IN-1: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
mAC2-IN-1, also identified as compound 14 in its discovery publication, is a potent and selective inhibitor of human membrane-bound adenylyl cyclase 2 (mAC2). This document provides a comprehensive overview of its chemical structure, biological properties, and the experimental protocols utilized in its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.
Core Properties of this compound
This compound is a novel small molecule inhibitor belonging to a series of 7-substituted 7-deazaadefovir analogues. Its development as a selective inhibitor provides a valuable chemical probe for elucidating the specific physiological and pathological roles of the mAC2 isoform.
Chemical Structure
Chemical Name: (S)-isopropyl 2-(((R)-((((6-amino-5-(3-(1H-1,2,4-triazol-1-yl)prop-1-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
Molecular Formula: C₄₁H₄₇N₈O₈P
Molecular Weight: 810.83 g/mol
SMILES: CC(C)OC(=O)--INVALID-LINK--N--INVALID-LINK--(OCCn1c(nc(N)c2c1ccc2C#CCn1cncn1)n1)Oc1ccccc1
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₁H₄₇N₈O₈P | [1] |
| Molecular Weight | 810.83 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in DMSO | Commercially available data |
Biological Activity and Selectivity
This compound was identified through a screening of novel 7-substituted 7-deazaadefovir analogues. It demonstrates potent and selective inhibition of human mAC2.[1]
Inhibitory Potency
The inhibitory activity of this compound was determined in HEK293 cells overexpressing different human adenylyl cyclase isoforms. The half-maximal inhibitory concentration (IC₅₀) was calculated from dose-response curves.
| Target Isoform | IC₅₀ (µM) | Cell Line | Reference |
| Human mAC2 | 4.45 | HEK293 | [1] |
| Human mAC1 | > 100 | HEK293 | [1] |
| Human mAC5 | > 100 | HEK293 | [1] |
Selectivity Profile
As indicated in the table above, this compound exhibits a high degree of selectivity for the mAC2 isoform, with significantly lower activity against mAC1 and mAC5.[1] This selectivity is a key attribute that enables its use as a specific tool for studying mAC2-mediated signaling pathways.
Mechanism of Action and Signaling Pathway
This compound acts as an inhibitor of adenylyl cyclase 2, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). cAMP is a crucial second messenger involved in numerous intracellular signal transduction pathways. By inhibiting mAC2, this compound reduces the intracellular levels of cAMP, thereby modulating downstream signaling events.
Adenylyl Cyclase 2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving adenylyl cyclase 2.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and biological evaluation of this compound, as described in the primary literature.[1]
Chemical Synthesis
The synthesis of this compound (compound 14) is part of a larger synthetic effort to generate a library of 7-substituted 7-deazaadefovir analogues. The detailed multi-step synthesis is described in the supplementary information of the source publication. The general approach involves the synthesis of a 7-deazapurine core, followed by the introduction of the acyclic phosphonate side chain and subsequent modifications at the 7-position. The final step typically involves the coupling of the substituted propargyl group.
A generalized experimental workflow for the synthesis is as follows:
For the exact reagents, reaction conditions, and purification methods, readers are directed to the experimental section of the original publication by Kraina et al. (2023).[1]
Biological Assays
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells were used for the expression of adenylyl cyclase isoforms.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: HEK293 cells were transiently transfected with plasmids encoding human mAC1, mAC2, or mAC5 using a suitable transfection reagent according to the manufacturer's protocol.
This assay was performed to determine the inhibitory effect of the compounds on the activity of different adenylyl cyclase isoforms in a cellular context.
-
Cell Seeding: Transfected HEK293 cells were seeded into 96-well plates.
-
Compound Treatment: The following day, cells were washed and pre-incubated with various concentrations of this compound or vehicle (DMSO) for a specified period.
-
Stimulation: Adenylyl cyclase activity was stimulated using forskolin, a general activator of most adenylyl cyclase isoforms.
-
cAMP Measurement: After stimulation, the reaction was stopped, and intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit) according to the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced was normalized to the vehicle-treated control. IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
The experimental workflow for the cAMP accumulation assay is depicted below:
Conclusion
This compound is a significant addition to the limited toolkit of selective adenylyl cyclase inhibitors. Its potency and, more importantly, its selectivity for the mAC2 isoform make it an invaluable research tool for dissecting the specific roles of this enzyme in health and disease. This technical guide provides a centralized resource of its known properties and the experimental basis for their determination, which should aid researchers in designing and interpreting studies utilizing this compound. For further details, particularly regarding the synthetic procedures, the original publication should be consulted.
References
A Technical Guide to the Selectivity Profile of Membrane-Bound Adenylyl Cyclase (mAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane-bound adenylyl cyclases (mACs) are a family of nine isoforms (AC1-9) that catalyze the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] Given the diverse physiological roles of each mAC isoform, the development of isoform-selective inhibitors is of significant interest for therapeutic applications, including heart disease and pain management.[1][2] This guide provides a comprehensive overview of the selectivity profile of representative mAC inhibitors, details the experimental protocols for their characterization, and illustrates the relevant signaling pathways. While specific data for a compound designated "mAC2-IN-1" is not available in the current scientific literature, this document utilizes data from well-characterized inhibitors such as SQ22,536, NKY80, and Ara-A to serve as a technical reference for researchers in the field.
Data Presentation: Selectivity Profile of Representative mAC Inhibitors
The inhibitory activity of several well-studied compounds against a panel of mAC isoforms is summarized below. The data are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | AC1 (μM) | AC2 (μM) | AC3 (μM) | AC4 (μM) | AC5 (μM) | AC6 (μM) | AC7 (μM) | AC8 (μM) | AC9 (μM) |
| SQ22,536 | - | >1000 | >1000 | - | 15[3] | 360[4] | - | >1000[1] | >1000[1] |
| NKY80 | - | 1700[5] | 132[5] | - | 8.3[5] | - | - | - | - |
| Ara-A (Vidarabine) | - | >1000[1] | >1000[1] | - | ~200[1] | ~200[1] | - | - | - |
It is evident from the data that many of the current mAC inhibitors exhibit limited isoform selectivity. For instance, SQ22,536, NKY80, and Ara-A, which have been described as AC5-selective, also show considerable activity against AC6.[1] This lack of high selectivity underscores the ongoing challenge in developing truly isoform-specific inhibitors.
Experimental Protocols
The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental protocols. A standard methodology involves in vitro adenylyl cyclase activity assays using membranes prepared from cells overexpressing a specific mAC isoform.
Membrane Preparation
Membranes containing the target mAC isoform are typically prepared from cell lines such as Spodoptera frugiperda (Sf9) insect cells or Human Embryonic Kidney 293 (HEK293) cells.[1] These cells are transfected to express a single mAC isoform. Following cell growth and harvesting, the cells are lysed, and the membrane fraction is isolated through centrifugation. The final membrane preparations are often stored at -80°C in single-use aliquots.[1]
Adenylyl Cyclase Activity Assay
The adenylyl cyclase activity is commonly measured by quantifying the conversion of radiolabeled ATP to radiolabeled cAMP.
Materials:
-
Membrane preparation from cells expressing a specific mAC isoform
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer containing:
-
Buffer (e.g., HEPES)
-
Divalent cations (e.g., MgCl2 or MnCl2)
-
ATP substrate
-
[α-³²P]ATP (radiolabeled substrate)
-
-
Activators specific to the mAC isoform being tested (e.g., forskolin for AC1-7, calcium/calmodulin for AC8, or Gαs for AC9)[1]
-
Stop solution (e.g., a solution containing SDS, unlabeled ATP, and unlabeled cAMP)
-
Chromatography columns (e.g., Dowex and Alumina) for separating cAMP from ATP
Procedure:
-
The inhibitor compound at various concentrations is pre-incubated with the membrane preparation on ice.
-
The reaction is initiated by adding a reaction mix containing the buffer, activators, and the radiolabeled ATP.
-
The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of the stop solution.
-
The newly synthesized [³²P]cAMP is then separated from the unreacted [α-³²P]ATP using sequential column chromatography.
-
The amount of [³²P]cAMP is quantified using a scintillation counter.
-
The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Gs-Protein Coupled Receptor (GPCR) Signaling Pathway
This diagram illustrates the canonical signaling cascade that leads to the activation of membrane-bound adenylyl cyclase.
Experimental Workflow for Determining mAC Inhibitor Selectivity
This diagram outlines the key steps involved in assessing the selectivity of a potential mAC inhibitor across different isoforms.
Conclusion
The development of isoform-selective membrane-bound adenylyl cyclase inhibitors holds significant therapeutic promise. However, achieving high selectivity remains a key challenge for drug development professionals. This technical guide provides a foundational understanding of the selectivity profiles of representative mAC inhibitors, the detailed experimental protocols required for their characterization, and the underlying biological pathways. The presented data and methodologies offer a valuable resource for researchers working to discover and develop novel, potent, and selective mAC inhibitors. Further research is necessary to identify compounds with improved selectivity to better probe the distinct functions of each mAC isoform and to develop more targeted therapeutics.
References
- 1. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Adenylyl cyclase isoforms as potential drug targets [frontiersin.org]
- 3. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NKY80 | Adenylyl cyclase | TargetMol [targetmol.com]
role of adenylate cyclase 2 in cell signaling
References
- 1. A region of adenylyl cyclase 2 critical for regulation by G protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain tissue expression of ADCY2 - Summary - The Human Protein Atlas [v21.proteinatlas.org]
- 3. Cross-regulation between G-protein-mediated pathways. Stimulation of adenylyl cyclase increases expression of the inhibitory G-protein, Gi alpha 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta gamma-mediated enhancement of corticotropin-releasing hormone-stimulated adenylyl cyclase activity by activation of gamma-aminobutyric acid(B) receptors in membranes of rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor-mediated adenylyl cyclase activation through XLalpha(s), the extra-large variant of the stimulatory G protein alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
An In-Depth Technical Guide to TDI-10229: A Chemical Probe for Interrogating Soluble Adenylyl Cyclase (sAC) Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TDI-10229, a potent and selective chemical probe for the study of soluble adenylyl cyclase (sAC), a key enzyme in cyclic AMP (cAMP) signaling pathways. This document details the probe's mechanism of action, quantitative biochemical and cellular data, selectivity profile, and detailed experimental protocols for its use in research settings. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize TDI-10229 as a tool to investigate the physiological and pathological roles of sAC.
Introduction to TDI-10229 and Soluble Adenylyl Cyclase (sAC)
Cyclic AMP (cAMP) is a ubiquitous second messenger that regulates a vast array of cellular processes. Its synthesis is catalyzed by adenylyl cyclases (ACs). Mammals possess two major classes of ACs: the well-studied transmembrane adenylyl cyclases (tmACs) and the less characterized soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene. Unlike tmACs, which are regulated by G-proteins, sAC is a cytosolic enzyme that is uniquely activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺), positioning it as a crucial intracellular sensor of the cellular microenvironment.
The development of selective chemical probes is essential for dissecting the specific roles of sAC in complex biological systems. TDI-10229 has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of sAC.[1][2][3] Its favorable pharmacological properties make it a valuable tool for both in vitro and in vivo studies, enabling the interrogation of sAC function in various physiological and disease contexts.
Mechanism of Action
TDI-10229 acts as a direct inhibitor of the enzymatic activity of soluble adenylyl cyclase.[1][2] Structural studies have revealed that TDI-10229 binds to the bicarbonate binding site of sAC, thereby preventing the allosteric activation of the enzyme by its primary physiological activator, bicarbonate.[4] This inhibitory action leads to a reduction in the synthesis of cAMP from ATP within the cell, allowing for the specific investigation of sAC-mediated signaling events.
Data Presentation: Potency, Selectivity, and Pharmacokinetics
The following tables summarize the key quantitative data for TDI-10229, providing a clear comparison of its potency, selectivity, and pharmacokinetic parameters.
Table 1: Biochemical and Cellular Potency of TDI-10229
| Assay Type | Target | Species | IC₅₀ (nM) | Reference |
| Biochemical Assay | sAC | Human | 160 - 195 | [2][3] |
| Cellular Assay | sAC | Rat (4-4 cells) | 92 - 102 | [2][5] |
Table 2: Selectivity Profile of TDI-10229
| Target Class | Specific Targets | Activity | Reference |
| Transmembrane Adenylyl Cyclases (tmACs) | Isoforms 1-9 | Highly selective for sAC over tmACs | [2] |
| Kinases | Panel of 310 kinases | No appreciable activity | [1] |
| Other Drug Targets | Panel of 46 GPCRs, ion channels, and nuclear receptors | No appreciable activity | [1] |
Table 3: In Vivo Mouse Pharmacokinetics of TDI-10229
| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |
| Cₘₐₓ | Oral (p.o.) | 5 | 15.5 µM | [3] |
| AUC | Oral (p.o.) | 5 | 94 µg·h/mL | [3] |
| MRT | Oral (p.o.) | 5 | 3.95 hours | [3] |
| Oral Bioavailability | - | - | 59% | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of TDI-10229 in a laboratory setting.
In Vitro Biochemical Assay for sAC Activity
This protocol is adapted from the methods described by Fushimi et al. (2021) and Rossetti et al. (2022).[6][7]
Objective: To determine the in vitro potency of TDI-10229 against purified human sAC protein.
Materials:
-
Purified human sAC protein (N-terminal tagged GST-sACt)
-
α-³²P labeled ATP
-
Assay Buffer: 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, 40 mM HCO₃⁻
-
TDI-10229 stock solution in DMSO
-
Dowex and Alumina chromatography columns
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of TDI-10229 in DMSO.
-
In a reaction tube, combine the assay buffer, purified sAC protein (final concentration ~5 nM), and the desired concentration of TDI-10229 or DMSO vehicle control.
-
Initiate the reaction by adding α-³²P labeled ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Separate the newly synthesized ³²P-labeled cAMP from unreacted ATP using sequential Dowex and Alumina chromatography.
-
Quantify the amount of ³²P-labeled cAMP using a scintillation counter.
-
Calculate the percentage of inhibition for each TDI-10229 concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular cAMP Accumulation Assay
This protocol is based on the methodology described in Balbach et al. (2021) and Rossetti et al. (2022) using sAC-overexpressing cells.[6][8]
Objective: To measure the cellular potency of TDI-10229 in inhibiting sAC-dependent cAMP production.
Materials:
-
HEK293 cells stably overexpressing sAC (e.g., "4-4 cells")
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TDI-10229 stock solution in DMSO
-
3-isobutyl-1-methylxanthine (IBMX) stock solution in DMSO (a pan-phosphodiesterase inhibitor)
-
Lysis buffer (e.g., 0.1 M HCl)
-
cAMP detection kit (e.g., ELISA or HTRF-based assay)
Procedure:
-
Seed the sAC-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a pan-phosphodiesterase inhibitor, such as IBMX (e.g., 500 µM), for a short period (e.g., 5 minutes) to prevent cAMP degradation.
-
Add serial dilutions of TDI-10229 or DMSO vehicle control to the cells and incubate for a defined time (e.g., 10 minutes).
-
Lyse the cells using the lysis buffer.
-
Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
Normalize the cAMP levels to the protein concentration in each well.
-
Calculate the percentage of inhibition for each TDI-10229 concentration relative to the DMSO control and determine the IC₅₀ value.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to TDI-10229 and the cAMP signaling pathway.
Conclusion
TDI-10229 is a well-characterized and highly valuable chemical probe for the specific inhibition of soluble adenylyl cyclase. Its demonstrated potency, selectivity, and in vivo utility make it an essential tool for researchers investigating the diverse roles of sAC in health and disease. This technical guide provides a comprehensive resource to facilitate the effective application of TDI-10229 in advancing our understanding of cAMP signaling pathways.
References
- 1. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 7. In This Issue, Volume 12, Issue 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Function of mAC2 with Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Membrane-associated adenylyl cyclase type 2 (mAC2), also known as ADCY2, is a key enzyme in cellular signal transduction, catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP). As a member of the adenylyl cyclase family, mAC2 plays a crucial role in a multitude of physiological processes, and its dysregulation has been implicated in various diseases. This guide provides a comprehensive overview of mAC2 function, its regulation, and the pharmacological tools available for its study, with a focus on its inhibitors.
Core Function and Regulation of mAC2
mAC2 is an integral membrane protein with a complex regulatory profile. Its activity is finely tuned by various intracellular signals, primarily through interactions with G protein subunits. The enzyme is synergistically activated by the Gαs subunit and Gβγ dimers, making it a key effector for Gs-coupled G protein-coupled receptors (GPCRs).[1] Additionally, mAC2 activity can be stimulated by protein kinase C (PKC), adding another layer of regulatory complexity.
Pharmacological Inhibition of mAC2
The development of isoform-selective adenylyl cyclase inhibitors is an active area of research, aimed at dissecting the specific roles of each AC isoform and identifying potential therapeutic targets. Several compounds have been identified that inhibit mAC2, although many exhibit cross-reactivity with other AC isoforms. The inhibitory potencies are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Quantitative Data on mAC2 Inhibitors
The following table summarizes the IC50 values of various inhibitors against mAC2 and other adenylyl cyclase isoforms for comparative purposes. This data is crucial for selecting appropriate pharmacological tools and for the design of novel, selective mAC2 inhibitors.
| Inhibitor | mAC2 IC50 (μM) | Other AC Isoform IC50 (μM) | Notes | Reference |
| 2',5'-dideoxyadenosine | 700 | AC5: 9.8 | P-site inhibitor. | [2] |
| 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine (SQ 22,536) | 290 - 670 | AC1: 120, AC3: 100, AC5: 2.2, AC6: 360, AC8: 120 | One of the first developed mAC inhibitors.[2] | [2] |
| Adenine 9-β-D-arabinofuranoside (AraAde) | 85 | AC5: 0.32 | Exhibits selectivity for AC5.[2] | [2] |
| SKF 83566 | - | - | Selectively inhibits AC2. | [3] |
| NKY80 | - | - | Adenylyl cyclase inhibitor. | [3] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., presence of Mg2+ or Mn2+).
Signaling Pathways of mAC2
The regulation of mAC2 is intricately linked to GPCR signaling cascades. The following diagrams illustrate the key activation pathways for mAC2.
Experimental Protocols for Studying mAC2 Function
A variety of in vitro and cellular assays are employed to characterize the function of mAC2 and the effects of its inhibitors.
In Vitro Adenylyl Cyclase Activity Assay
This assay directly measures the enzymatic activity of mAC2 in a controlled environment, typically using membranes from cells overexpressing the enzyme.
Principle: The assay quantifies the conversion of radiolabeled ATP (e.g., [α-³²P]ATP) to radiolabeled cAMP by mAC2. The product is then separated from the substrate and other nucleotides for quantification.
Key Methodologies:
-
Two-Column Chromatography: This classical method involves the sequential use of Dowex and alumina columns to separate [³²P]cAMP from unreacted [α-³²P]ATP.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more precise method for separating and quantifying cAMP from the reaction mixture.
Generalized Protocol:
-
Membrane Preparation: Prepare membranes from cells (e.g., Sf9 or HEK293) overexpressing mAC2.
-
Reaction Setup: Incubate the membranes with a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, ATP, and a radioactive tracer ([α-³²P]ATP). Include activators such as forskolin or G protein subunits as required. For inhibitor studies, pre-incubate the membranes with the inhibitor before adding the reaction mix.[5]
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30-37°C) for a defined period.
-
Reaction Termination: Stop the reaction, typically by adding a solution containing unlabeled ATP and an agent to denature the enzyme (e.g., by boiling).
-
Product Separation: Separate the produced [³²P]cAMP from the reaction mixture using either two-column chromatography or HPLC.
-
Quantification: Measure the radioactivity of the purified [³²P]cAMP using a scintillation counter to determine the enzyme activity.
Cellular Adenylyl Cyclase Activity Assay
This assay measures the accumulation of cAMP in intact cells in response to various stimuli, providing a more physiologically relevant assessment of mAC2 function.
Principle: Cells are treated with agonists that activate GPCRs coupled to mAC2, leading to an increase in intracellular cAMP levels. The accumulated cAMP is then quantified using methods like ELISA or radioimmunoassay (RIA).
Generalized Protocol:
-
Cell Culture: Culture cells endogenously expressing or overexpressing mAC2.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. For inhibitor studies, also pre-incubate with the mAC2 inhibitor.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., a β-adrenergic receptor agonist if studying Gs coupling).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available ELISA kit or by performing a radioimmunoassay.
Conclusion
The study of mAC2 function and its modulation by inhibitors is essential for understanding its role in health and disease. The data and protocols presented in this guide provide a foundation for researchers to investigate the intricate signaling pathways regulated by mAC2 and to advance the development of novel therapeutic agents targeting this important enzyme. Careful selection of inhibitors based on their isoform selectivity and the use of appropriate experimental assays are critical for obtaining reliable and meaningful results in this field.
References
- 1. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenylyl Cyclase Inhibitors | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 4. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Adenylate Cyclase Inhibitors: A Technical Guide
Introduction
Adenylate cyclases (ACs), also known as adenylyl cyclases, are a family of enzymes crucial for cellular signal transduction.[1][2][3][] Their primary function is to catalyze the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[2][][5] This process is a fundamental step in the cAMP-dependent signaling pathway, which regulates a vast array of physiological processes, including metabolism, gene expression, and cardiovascular function.[1][3][]
Mammalian cells express nine membrane-bound AC isoforms (AC1–9) and one soluble isoform (sAC or AC10).[6][7] These isoforms exhibit distinct tissue distribution and are regulated by various signaling molecules, allowing for precise control of cAMP levels in different cellular contexts.[6][7] The development of inhibitors targeting adenylate cyclases is of significant interest for both basic research and therapeutic applications, offering tools to dissect the cAMP signaling pathway and potential treatments for diseases involving its dysregulation.[][8][9]
This guide provides an in-depth overview of the foundational research on adenylate cyclase inhibitors, covering the core signaling pathway, major classes of inhibitors, quantitative data on their efficacy, and detailed experimental protocols for their characterization.
The Adenylate Cyclase Signaling Pathway
The canonical adenylate cyclase signaling pathway is initiated by the binding of an extracellular ligand (like a hormone or neurotransmitter) to a G protein-coupled receptor (GPCR) on the cell surface.[1][10] This event triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G protein.
-
Activation: Stimulatory G proteins (Gs) activate adenylate cyclase.[11] Upon GPCR activation, the Gαs subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), dissociates from the βγ subunits, and binds to and activates AC.[1][5]
-
Inhibition: Inhibitory G proteins (Gi) inhibit adenylate cyclase. The Gαi subunit directly binds to and inhibits certain AC isoforms, thereby reducing cAMP production.[1][10]
-
cAMP and Downstream Effects: Activated AC converts ATP into cAMP.[2] cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[][10] The signal is terminated by phosphodiesterases (PDEs) that degrade cAMP to AMP.[]
Classes of Adenylate Cyclase Inhibitors
AC inhibitors are broadly classified based on their mechanism of action relative to the ATP substrate.
P-site Inhibitors
P-site inhibitors are a classic group of adenosine and adenine nucleotide analogues that bind to a regulatory site on the enzyme, distinct from the catalytic site where ATP binds.[12][13] This results in non-competitive or uncompetitive inhibition.[14][15]
-
Mechanism: They are thought to stabilize a pyrophosphate-bound transition state of the enzyme.[16] Many P-site inhibitors, such as 2'-deoxyadenosine 3'-monophosphate (2'-d-3'-AMP), require pyrophosphate (PPi) as a co-inhibitor.[12][13]
-
Examples:
-
2',5'-Dideoxyadenosine (ddA): A cell-permeable nucleoside analog and one of the first identified P-site inhibitors.[17] It has an IC50 value of approximately 3 µM.[6][14]
-
2',5'-dideoxyadenosine 3'-triphosphate (2',5'-dd-3'-ATP): A potent P-site inhibitor that, unlike many others, does not require PPi for its inhibitory activity.[12][13] It exhibits IC50 values in the nanomolar range for several AC isoforms.[9]
-
Competitive Inhibitors
These inhibitors directly compete with the substrate, ATP, for binding at the catalytic site of the enzyme.[8]
-
Mechanism: By occupying the active site, they prevent ATP from binding and being converted to cAMP.
-
Examples:
-
MANT-GTP (3'-O-(N-methylanthraniloyl)-guanosine-5'-triphosphate): A fluorescent GTP analog that acts as a potent competitive inhibitor of adenylate cyclase.[16][18] It is a valuable tool for studying GTP-dependent proteins.[18][19]
-
TNP-ATP (2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate): Another potent competitive inhibitor that has been used in crystallographic studies to understand the active site.[9]
-
Isoform-Selective Inhibitors
A major goal in the field is the development of inhibitors that can selectively target one of the nine membrane-bound AC isoforms. This is challenging due to the high degree of conservation in the catalytic core.[7][8]
-
Significance: Isoform-selective inhibitors are crucial for elucidating the specific physiological roles of each AC isoform and for developing targeted therapeutics with fewer off-target effects.[8][16]
-
Examples:
-
SQ22,536: Initially described as an AC5-selective inhibitor, further studies have shown it does not effectively discriminate between AC5 and AC6.[16]
-
SKF-83566: Identified through high-throughput screening, this compound shows selective inhibition for AC2 over AC1 and AC5.[6][20]
-
NB001: An inhibitor reported to be selective for AC1.[21]
-
Quantitative Data on Adenylate Cyclase Inhibitors
The following table summarizes the inhibitory potency (IC50 or Ki) of several key adenylate cyclase inhibitors against various isoforms. Values are compiled from multiple studies and may vary based on assay conditions (e.g., presence of Mg²⁺ vs. Mn²⁺).
| Inhibitor | Class | Target AC Isoform(s) | Potency (IC50 / Ki) | Reference(s) |
| 2',5'-Dideoxyadenosine (ddA) | P-site | General | IC50: ~3 µM | [6][14] |
| Forskolin-activated AC (HEK293) | IC50: 33 µM | [17][22] | ||
| 2',5'-dd-3'-ATP | P-site | AC1, AC2, AC5, AC6, AC7, AC8 | IC50: 37-280 nM (+Mn²⁺) | [9] |
| SQ22,536 | P-site (disputed) | General | - | [21] |
| MANT-GTP | Competitive | General | Potent inhibitor | [16][18] |
| TNP-ATP | Competitive | AC1, AC2, AC5 | Ki: 1.6-2.4 µM (+Mn²⁺) | [9] |
| SKF-83566 | Isoform-Selective | AC2 | Selective for AC2 over AC1/AC5 | [6][20] |
| ST034307 | Isoform-Selective | AC1 | IC50: 2.3 µM | [6] |
| KH7 | Isoform-Selective | Soluble AC (sAC) | IC50: 3-10 µM | [6] |
| NKY80 | P-site | AC5/AC6 (non-selective) | - | [16] |
Experimental Protocols
Characterizing adenylate cyclase inhibitors requires robust and reliable assays to measure enzyme activity.
Adenylyl Cyclase Activity Membrane Assay
This is a classical method to determine the direct effect of inhibitors on AC enzymatic activity in isolated cell membranes.
-
Principle: The assay quantifies the amount of cAMP produced from a labeled or unlabeled ATP substrate by AC present in prepared cell membranes.
-
Detailed Methodology:
-
Membrane Preparation:
-
Cells (e.g., Sf9 or HEK293 cells expressing the desired AC isoform) are harvested and incubated on ice.[16]
-
Cells are lysed via Dounce homogenization in a buffer containing HEPES, EDTA, MgCl₂, DTT, sucrose, and protease inhibitors.[16]
-
The homogenate is centrifuged at low speed (e.g., 1,800 x g) to pellet nuclei and cellular debris.[16]
-
The supernatant is then subjected to ultracentrifugation (e.g., 60,000-100,000 x g) to pellet the membranes.[16]
-
The final membrane pellet is resuspended in a suitable buffer, and protein concentration is determined (e.g., by Bradford assay).[16]
-
-
Enzymatic Reaction:
-
A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl₂, an ATP regenerating system (if needed), and activators like forskolin or Gαs.[16][23]
-
The inhibitor, dissolved in a vehicle like DMSO, is added to the membrane preparation on ice.[16]
-
The reaction is initiated by adding the reaction mix, which includes the substrate [α-³²P]ATP. The final volume is typically around 50 µl.[16]
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10 minutes).[16][24]
-
-
Quantification of cAMP:
-
The reaction is stopped (e.g., by adding a stop solution and boiling).
-
The produced [³²P]cAMP is separated from the unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography (the "two-column" method).[25]
-
The radioactivity of the eluted cAMP is measured using a scintillation counter to determine the enzyme activity.
-
-
-
Alternative Detection Methods: Non-radioactive methods are also available, such as competitive protein binding assays using [³H]cAMP, or fluorometric and spectrophotometric assays that measure cAMP through coupled enzymatic reactions.[24][26][27]
High-Throughput Screening (HTS) Workflow for AC Inhibitors
HTS is employed to screen large libraries of small molecules to identify novel AC inhibitors.
-
Principle: An intact-cell or biochemical assay is adapted to a high-throughput format (e.g., 96- or 384-well plates) to rapidly assess the activity of thousands of compounds.
-
Workflow:
-
Primary Screen: A cell line expressing the target AC isoform is treated with compounds from a library. AC is stimulated (e.g., with forskolin), and the resulting cAMP accumulation is measured as a functional readout.[20] Hits are identified as compounds that significantly reduce the cAMP signal.
-
Confirmation/Dose-Response: Hits from the primary screen are re-tested at multiple concentrations to confirm their activity and determine their potency (IC50).
-
Orthogonal & Counterscreening: Confirmed hits are tested in different assay formats (e.g., a direct membrane-based activity assay) to rule out artifacts from the primary screen.[20] Counterscreens using cells that do not express the target AC isoform are used to assess specificity.
-
Selectivity Profiling: The validated hits are tested against a panel of other AC isoforms to determine their selectivity profile.
-
Mechanism of Action Studies: Further biochemical and biophysical assays (e.g., enzyme kinetics, binding assays) are performed to determine if the inhibitor is competitive, non-competitive, etc.
-
Conclusion
Foundational research on adenylate cyclase inhibitors has established a critical framework for understanding cAMP-mediated signal transduction. From the early characterization of P-site inhibitors like 2',5'-dideoxyadenosine to the ongoing search for isoform-selective compounds, these molecules have been indispensable tools for molecular pharmacology. The development of robust biochemical and cell-based assays has enabled the quantitative characterization of these inhibitors and facilitated high-throughput screening efforts to discover novel chemical probes. While achieving high isoform selectivity remains a significant challenge, continued research in this area holds great promise for developing more precise tools to study AC biology and for the potential therapeutic modulation of the cAMP signaling pathway in a variety of human diseases.
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 5. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. International Union of Basic and Clinical Pharmacology. CI. Structures and Small Molecule Modulators of Mammalian Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are ADCY1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactome | Adenylate cyclase activating pathway [reactome.org]
- 12. Molecular basis for P-site inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. umimpact.umt.edu [umimpact.umt.edu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Kinetics of "P"-site-mediated inhibition of adenylyl cyclase and the requirements for substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. MANT-GTP BIOLOG Life Science Institute [biolog.de]
- 19. Mant-GTP, Nucleotides for G-Protein Signaling - Jena Bioscience [jenabioscience.com]
- 20. Development of a high-throughput screening paradigm for the discovery of small-molecule modulators of adenylyl cyclase: identification of an adenylyl cyclase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Adenylyl Cyclase [sigmaaldrich.com]
- 22. apexbt.com [apexbt.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. 4.6. Determination of Membrane Adenylate Cyclase Activity [bio-protocol.org]
- 25. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
A Technical Guide to mAC2-IN-1 for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on mAC2-IN-1, a potent and selective inhibitor of human adenylate cyclase 2 (mAC2), to support its use in laboratory research. This document outlines its mechanism of action, provides sources for procurement, details experimental protocols, and presents key data in a structured format.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the human membrane-bound adenylate cyclase isoform 2 (mAC2), also known as adenylate cyclase type 2 (ADCY2). Adenylate cyclases are crucial enzymes that catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular signaling pathways. The isoform-selective nature of this compound makes it a valuable tool for dissecting the specific roles of mAC2 in various physiological and pathological processes.
Commercial Suppliers
This compound is available for laboratory research from the following reputable suppliers of chemical reagents:
-
MedchemExpress: A supplier of high-quality research chemicals and biochemicals.[1][2]
-
TargetMol: A global supplier of compound libraries and research chemicals for drug discovery.[3][4]
Researchers should consult the suppliers' websites for the most current product information, including purity, available quantities, and pricing.
Quantitative Data
This compound exhibits potent and selective inhibitory activity against human mAC2. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target | Notes |
| IC50 | 4.45 µM | Human mAC2 | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of mAC2 activity.[1][2][3] |
| Selectivity | Low activity | Human mAC1 and mAC5 | This compound demonstrates significantly lower inhibitory activity against adenylate cyclase isoforms 1 and 5.[1][2] |
Adenylate Cyclase 2 (ADCY2) Signaling Pathway
Adenylate cyclase 2 is a transmembrane enzyme that, upon activation, converts ATP into cAMP. This process is a key step in G-protein coupled receptor (GPCR) signaling. The generated cAMP then acts as a second messenger to activate downstream effectors, primarily Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, leading to various cellular responses.
Below is a diagram illustrating the classical ADCY2 signaling pathway.
Experimental Protocols
The following protocols provide a general framework for assessing the inhibitory activity of this compound on adenylate cyclase 2. These should be adapted and optimized for specific cell types and experimental conditions.
In Vitro Adenylate Cyclase Activity Assay
This protocol is designed to measure the direct inhibitory effect of this compound on mAC2 enzymatic activity in a cell-free system using membrane preparations.
Materials:
-
Cells or tissues expressing mAC2
-
Lysis Buffer (e.g., 20 mM HEPES, 1 mM EDTA, 2 mM MgCl2, 1 mM DTT, 250 mM sucrose, with protease inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
ATP solution
-
[α-³²P]ATP (radiolabeled) or a non-radioactive cAMP detection kit
-
This compound stock solution (dissolved in DMSO)
-
Forskolin (an activator of most adenylyl cyclases, used as a positive control for stimulation)
-
Stop Solution (e.g., 2.5% SDS, 50 mM ATP, 1.75 mM cAMP)
-
Scintillation counter or appropriate detection instrument for the chosen cAMP assay kit
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing mAC2 in ice-cold Lysis Buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g) to pellet nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in Lysis Buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
In a microcentrifuge tube, add the desired amount of membrane preparation (e.g., 20-50 µg of protein) to the Assay Buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control). Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
To stimulate AC activity, add an activator such as forskolin.
-
Initiate the enzymatic reaction by adding ATP and a tracer amount of [α-³²P]ATP.
-
Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding the Stop Solution.
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina columns).
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Alternatively, use a commercially available non-radioactive cAMP detection kit (e.g., ELISA, HTRF) following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Cell-Based cAMP Accumulation Assay
This protocol measures the effect of this compound on cAMP levels within intact cells.
Materials:
-
Cells endogenously or recombinantly expressing mAC2
-
Cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
A GPCR agonist that activates mAC2 (if studying receptor-mediated activation) or forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF, or other commercially available kits)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.
-
Add varying concentrations of this compound to the cells and incubate for a defined time.
-
Stimulate the cells with a GPCR agonist or forskolin to induce cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration in the cell lysates using the selected assay kit.
-
-
Data Analysis:
-
Normalize the cAMP levels to the protein concentration of the cell lysate if necessary.
-
Calculate the percentage of inhibition of agonist- or forskolin-stimulated cAMP accumulation for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
This technical guide provides a foundational understanding of this compound for its application in research. For specific experimental designs and troubleshooting, researchers are encouraged to consult relevant scientific literature and the technical support resources of their chosen supplier.
References
mAC2-IN-1: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective human adenylate cyclase 2 (mAC2) inhibitor, mAC2-IN-1. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and application of this compound in a laboratory setting. This document includes a summary of its known properties, general safety precautions, and a visualization of the relevant biological pathway.
Compound Profile
This compound is a potent and selective inhibitor of human adenylate cyclase 2 (mAC2), a membrane-bound enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1][2][3][4] It exhibits an IC50 of 4.45 μM for mAC2 and displays lower activity against other adenylate cyclase isoforms such as mAC1 and mAC5.[1][2][3][4] Due to its specificity, this compound is a valuable tool for studying the physiological and pathological roles of mAC2.
Quantitative Data Summary
| Property | Value | Source |
| Target | Human Adenylate Cyclase 2 (mAC2) | [1][2][3][4] |
| IC50 | 4.45 μM | [1][2][3][4] |
| Selectivity | Low activity on mAC1 and mAC5 | [1][2][3][4] |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, this section provides general safety and handling guidelines based on information from chemical suppliers for research compounds of this nature. It is imperative to handle this compound with caution in a controlled laboratory environment.
General Safety Precautions
| Precaution | Description |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |
| Ventilation | Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or aerosols. |
| Contact Avoidance | Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. |
| Ingestion | Do not ingest. If swallowed, seek immediate medical attention. |
| Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Condition | Duration |
| Powder at -20°C | 3 years |
| In solvent at -80°C | 1 year |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, a general protocol for preparing and using a small molecule inhibitor in cell-based assays is provided below. This should be adapted based on the specific experimental design.
Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Based on the desired stock concentration and the amount of compound, calculate the required volume of solvent (e.g., DMSO).
-
Carefully add the solvent to the vial containing the powdered this compound.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -80°C in small aliquots.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
-
It is recommended to perform serial dilutions to achieve the final concentration and to minimize solvent effects on the cells. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically <0.5%) to avoid toxicity.[5][6]
-
A vehicle control (medium with the same concentration of solvent) should always be included in the experiment.
-
Signaling Pathway
This compound targets adenylate cyclase 2, a key enzyme in the G-protein coupled receptor (GPCR) signaling pathway. The following diagram illustrates the canonical signaling cascade involving adenylate cyclase.
This guide is intended for informational purposes for trained laboratory personnel. Always consult with your institution's safety office and follow all applicable safety regulations.
References
A Comprehensive Review of mAC2-IN-1: A Selective Inhibitor of Human Adenylate Cyclase 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of signal transduction research, the selective modulation of individual adenylate cyclase (AC) isoforms presents a significant challenge and a promising therapeutic opportunity. Adenylate cyclases are a family of enzymes responsible for the synthesis of the second messenger cyclic AMP (cAMP), a key regulator of numerous physiological processes. The development of isoform-specific inhibitors is crucial for dissecting the precise roles of each AC isoform and for the development of targeted therapies with fewer off-target effects. This technical guide provides a comprehensive literature review of a novel and selective inhibitor of human adenylate cyclase 2 (mAC2), designated as mAC2-IN-1.
This compound, also referred to as compound 14 in its primary publication, has been identified as a potent and selective inhibitor of human adenylate cyclase 2 (AC2).[1][2] This document summarizes the currently available data on this compound, including its inhibitory activity and cellular effects. It also outlines generalized experimental protocols relevant to its discovery and characterization and provides visualizations of the associated signaling pathway and experimental workflows.
Quantitative Data
The primary quantitative data for this compound originates from a study by Kraina et al., which identified the compound through the screening of a series of 24 novel 7-substituted 7-deazaadefovir analogues.[1] While the complete dataset for all analogues is detailed in the full publication, the key inhibitory concentration for this compound is publicly available.
Table 1: Inhibitory Activity of this compound against Human Adenylate Cyclase Isoforms
| Compound | Target | Cell Line | IC50 (µM) | Selectivity |
| This compound (compound 14) | Human Adenylate Cyclase 2 (mAC2) | HEK293 | 4.45 | Selective against mAC1 and mAC5 |
Data sourced from Kraina et al. (2023).[1][2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments typically involved in the discovery and characterization of a novel enzyme inhibitor like this compound. While the specific parameters for the synthesis and evaluation of this compound are detailed in the primary publication by Kraina et al., the following protocols are based on established methods for similar compounds and assays.
Synthesis of 7-Substituted 7-Deazaadefovir Analogues
The synthesis of the 7-deazapurine scaffold, the core of this compound, generally involves multi-step chemical reactions. A representative synthetic scheme, as described for analogous compounds, is outlined below. The synthesis of this compound (compound 14) itself was achieved through a two-step reaction from a 7-aryl-7-deazapurine derivative.[1]
General Synthetic Strategy:
-
Preparation of the 7-deazapurine core: This often starts from a substituted pyridine or pyrrole derivative, which is then cyclized to form the bicyclic 7-deazapurine ring system.
-
Introduction of substituents: Functional groups are introduced at the 7-position through various coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, with the appropriate boronic acids/esters or alkynes.[1]
-
Alkylation: The acyclic side chain, a characteristic feature of adefovir analogues, is attached to the N9 position of the 7-deazapurine base.
-
Prodrug formation: To enhance cell permeability, the phosphonate group is often masked with prodrug moieties, such as pivaloyloxymethyl (POM) or phosphonodiamidate groups.
HEK293 Cell-Based Adenylate Cyclase Activity Assay
The inhibitory activity of this compound was determined using a HEK293 cell-based assay.[1] HEK293 cells are a common model for studying AC activity as they endogenously express several AC isoforms and can be transfected to overexpress specific isoforms for more targeted studies.
Representative Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS). For isoform-specific assays, cells are transiently transfected with plasmids encoding the desired human adenylate cyclase isoform (e.g., mAC1, mAC2, or mAC5).
-
cAMP Accumulation Assay:
-
Cells are seeded in multi-well plates and grown to a suitable confluency.
-
The cells are then treated with the test compounds (like this compound) at various concentrations for a defined period.
-
Adenylate cyclase is stimulated using an activator, commonly forskolin or a G-protein coupled receptor (GPCR) agonist.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, often based on competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of cAMP production against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
J774A.1 Macrophage Cytotoxicity Assay
The cytotoxicity of the synthesized compounds was evaluated in the murine macrophage cell line J774A.1.[1] This is a crucial step to ensure that the observed inhibition of AC activity is not due to general cellular toxicity.
Representative Protocol (MTT/MTS Assay):
-
Cell Culture: J774A.1 macrophages are cultured in an appropriate medium (e.g., DMEM with 10% FBS).
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with a range of concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Viability Assessment:
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Metabolically active cells reduce the tetrazolium salt to a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
-
-
Data Analysis: The cell viability is expressed as a percentage of the viability of untreated control cells. The CC50 (50% cytotoxic concentration) can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the study of this compound, the following diagrams have been generated using the DOT language.
Caption: Adenylate Cyclase 2 (AC2) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the identification of this compound.
Conclusion
This compound represents a significant advancement in the development of selective probes to study the physiological and pathological roles of human adenylate cyclase 2. Its potency and selectivity make it a valuable tool for researchers in the fields of cell signaling, pharmacology, and drug discovery. The information presented in this guide, based on the available literature, provides a foundational understanding of this novel inhibitor. Further in-depth studies, likely to be detailed in the full primary publication and subsequent research, will be crucial for fully elucidating the therapeutic potential of targeting AC2 with small molecules like this compound. It is important to note that the detailed experimental protocols and a comprehensive quantitative dataset for the full series of synthesized analogues were not accessible at the time of this review, representing a current limitation in the publicly available information.
References
Methodological & Application
Application Notes and Protocols for MAC-2/Galectin-3 Inhibitors in Cell Culture
Disclaimer: The compound "mAC2-IN-1" was not identified in a comprehensive search of scientific literature. The following experimental protocols are based on published research for known inhibitors of MAC-2 (Macrophage Antigen-2) , also known as Galectin-3 (Gal-3) . It is presumed that the user's query contained a typographical error and the intended target is MAC-2/Galectin-3.
Audience: Researchers, scientists, and drug development professionals.
Introduction
MAC-2, or Galectin-3, is a β-galactoside-binding lectin encoded by the LGALS3 gene.[1] It is expressed by numerous cell types, including macrophages, epithelial cells, and fibroblasts.[2] Galectin-3 is a multifaceted protein involved in a wide array of biological processes such as cell adhesion, proliferation, apoptosis, inflammation, and immune regulation.[3] Its expression is often upregulated in pathological conditions, including cancer, fibrosis, and chronic inflammation, making it a significant therapeutic target.[2][3] This document provides detailed protocols for the in vitro evaluation of MAC-2/Galectin-3 inhibitors in cell culture settings.
Data Presentation: Quantitative Efficacy of Galectin-3 Inhibitors
The following table summarizes the inhibitory concentrations of various Galectin-3 inhibitors from published studies.
| Inhibitor Name/Code | Assay Type | Cell Line / System | IC50 Value | Reference(s) |
| K2 | Galectin-3 binding to asialo-fetuin (ELISA) | Acellular | ~1 µM | [4] |
| L2 | Galectin-3 binding to asialo-fetuin (ELISA) | Acellular | ~5 µM | [4] |
| GB1211 (Compound 11d) | Galectin-3 surface expression | THP-1 Macrophages | 220.3 ± 92.0 nM | [5][6] |
| BMS Compound | Biotin-tagged human Gal-3 activity (ELISA) | Acellular | 0.14 µM | [7] |
| Pembrolizumab (in presence of Gal-3) | PD-1 Binding Assay | Acellular | 1.4 µM | [8] |
| Nivolumab (in presence of Gal-3) | PD-1 Binding Assay | Acellular | 1.8 µM | [8] |
| Atezolizumab (in presence of Gal-3) | PD-L1 Binding Assay | Acellular | >2.0 µM | [8] |
Experimental Protocols
General Cell Culture and Maintenance
This protocol describes the general maintenance of cell lines commonly used in Galectin-3 research, such as the human monocytic cell line THP-1 (for macrophage differentiation) and various cancer cell lines (e.g., SW620, MDA-MB-231).
-
Cell Lines: THP-1 (ATCC TIB-202), SW620 (ATCC CCL-227), MDA-MB-231 (ATCC HTB-26), HUVEC (ATCC PCS-100-010).
-
Culture Medium:
-
THP-1: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Cancer Cell Lines (SW620, MDA-MB-231): DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
HUVEC: EBM-2 Basal Medium supplemented with EGM-2 Endothelial Cell Growth Medium-2 SingleQuots Kit.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. For adherent cells, use Trypsin-EDTA to detach cells. For suspension cells like THP-1, dilute the cell suspension to the appropriate density.
Differentiation of THP-1 Monocytes into Macrophages
This protocol is essential for studying the effects of inhibitors on macrophage-specific functions.[4]
-
Seed THP-1 monocytes at a density of 1 x 10^6 cells/mL in a culture plate.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 10 ng/mL.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
After incubation, the cells will adhere to the plate and exhibit a macrophage-like morphology.
-
Aspirate the PMA-containing medium and replace it with fresh, complete medium.
-
Allow the differentiated macrophages to rest for 24 hours before initiating inhibitor treatment.
Galectin-3 Inhibition Assay in Differentiated Macrophages
This protocol details the treatment of macrophages with a Galectin-3 inhibitor to assess its effect on cytokine secretion.[4]
-
Culture and differentiate THP-1 cells in a 24-well plate as described in Protocol 2.
-
Prepare stock solutions of the Galectin-3 inhibitor (e.g., K2, L2, or GB1211) in a suitable solvent (e.g., DMSO).
-
After the 24-hour rest period, replace the medium with fresh medium containing various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
To stimulate an inflammatory response, add recombinant human Galectin-3 to the wells at a final concentration of 10 µg/mL.[4]
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
After incubation, collect the cell culture supernatant.
-
Analyze the supernatant for the presence of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
Cancer Cell Adhesion Assay
This assay evaluates the ability of Galectin-3 inhibitors to block the adhesion of cancer cells to an endothelial monolayer, a critical step in metastasis.[4]
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) into a 96-well plate at a density of 1.5 x 10^5 cells/mL in complete EBM-2 medium.[4]
-
Incubate for 48-72 hours until a confluent monolayer is formed.
-
Label your cancer cell line (e.g., SW620) with a fluorescent dye like Calcein-AM or use a luciferase-transfected line for quantification.
-
Resuspend the labeled cancer cells at 5 x 10^5 cells/mL in their appropriate culture medium.
-
Pre-incubate the cancer cells with the Galectin-3 inhibitor at various concentrations (e.g., 10 µM) for 30 minutes at 37°C.[4]
-
Add the pre-incubated cancer cell suspension to the HUVEC monolayer.
-
Incubate for 30 minutes at 37°C to allow for adhesion.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantify the adherent cells by measuring fluorescence or luminescence with a plate reader.
Cell Invasion Assay (Transwell Assay)
This protocol assesses the effect of Galectin-3 inhibitors on the invasive potential of cancer cells.
-
Use 8 µm pore size Transwell inserts in a 24-well plate.
-
Coat the top of the Transwell membrane with a thin layer of Matrigel Matrix and allow it to solidify at 37°C.
-
Harvest cancer cells (e.g., MDA-MB-231) and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Add the Galectin-3 inhibitor at the desired concentration to the cell suspension.
-
Add 200 µL of the cell/inhibitor suspension to the upper chamber of the Transwell insert.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with Crystal Violet.
-
Count the stained cells under a microscope in several random fields to determine the extent of invasion.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: MAC-2/Galectin-3 signaling pathways in macrophages and fibrotic processes.[1][9][10]
Caption: General experimental workflow for evaluating MAC-2/Galectin-3 inhibitors.
References
- 1. Frontiers | Galectin-3 (MAC-2) controls phagocytosis and macropinocytosis through intracellular and extracellular mechanisms [frontiersin.org]
- 2. InVivoMAb anti-mouse/human Mac-2 (Galectin-3) | Bio X Cell [bioxcell.com]
- 3. cedarlanelabs.com [cedarlanelabs.com]
- 4. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Galectin-3 expression in macrophages is signaled by Ras/MAP kinase pathway and up-regulated by modified lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Application Notes and Protocols for In Vitro Use of Soluble Adenylyl Cyclase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vitro use of soluble adenylyl cyclase (sAC, also known as ADCY10) inhibitors. While the specific inhibitor "mAC2-IN-1" is not documented in publicly available scientific literature, the following protocols are based on established methods for characterizing well-described sAC inhibitors such as TDI-10229 and KH7. These protocols can be adapted for the evaluation of novel sAC inhibitors like this compound.
Soluble adenylyl cyclase is a unique intracellular enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate and calcium ions and is insensitive to G-protein and forskolin stimulation.[1] sAC plays a critical role in various physiological processes, including sperm motility and capacitation, making it a key target for non-hormonal contraception.[2][3]
Mechanism of Action and Signaling Pathway
Soluble adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). In spermatozoa, the activation of sAC by bicarbonate upon ejaculation is a critical step for initiating motility and capacitation.[2] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, leading to the physiological changes required for fertilization.[2]
Caption: The sAC signaling pathway.
Quantitative Data Summary
The following table summarizes the inhibitory potency of representative sAC inhibitors from published studies. This data can serve as a benchmark for evaluating the potency of this compound.
| Inhibitor | Assay Type | System | IC50 | Reference |
| TDI-10229 | Biochemical | Purified human sAC | 160 nM | [3] |
| TDI-10229 | Cellular | sAC-overexpressing 4-4 cells | 0.1 µM | [2][4] |
| LRE1 | Cellular | sAC-overexpressing 4-4 cells | 14.1 µM | [2] |
| KH7 | Cellular | MLTC-1 Leydig cells | Varies | [1] |
Experimental Protocols
Biochemical Assay for sAC Inhibitor Potency
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified sAC.
Caption: Workflow for the biochemical sAC inhibition assay.
Materials:
-
Purified human sAC protein
-
This compound (or other test inhibitor)
-
α-32P labeled ATP
-
Assay buffer (containing MgCl2 or MnCl2, and NaHCO3)
-
Dowex and Alumina chromatography columns
-
Scintillation counter and vials
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the purified sAC protein with each concentration of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).[5]
-
Initiate the enzymatic reaction by adding α-32P labeled ATP to each tube.
-
Allow the reaction to proceed for a specific time (e.g., 10-20 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by boiling).
-
Separate the radiolabeled cAMP product from the unreacted ATP using sequential Dowex and Alumina column chromatography.[5]
-
Quantify the amount of 32P-cAMP produced using a scintillation counter.
-
Plot the percentage of sAC inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for cAMP Accumulation
This assay measures the effect of the inhibitor on sAC activity within a cellular context.
Materials:
-
sAC-overexpressing cells (e.g., rat 4-4 cells) or a relevant cell line endogenously expressing sAC.
-
Cell culture medium and supplements
-
This compound
-
A non-selective phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP detection kit (e.g., ELISA or HTRF-based)
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with a serum-free medium and pre-treat the cells with various concentrations of this compound for a specified duration.
-
Add a PDE inhibitor (e.g., 500 µM IBMX) to all wells to prevent the degradation of cAMP.[2]
-
Stimulate sAC activity by adding an activator (e.g., 25 mM NaHCO3).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Aspirate the medium and lyse the cells.
-
Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition of cAMP accumulation against the inhibitor concentration.
Sperm Motility Assay
This functional assay assesses the impact of the inhibitor on a key physiological process regulated by sAC.
References
- 1. mdpi.com [mdpi.com]
- 2. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
Application Notes and Protocols for MAC2/Galectin-3 in Cellular Assays
A Note on Terminology: The term "mAC2-IN-1" does not correspond to a recognized small molecule inhibitor in the scientific literature. It is likely a typographical error, and this document will focus on MAC2 , a synonym for Galectin-3 , a protein that plays a crucial role in various cellular processes. These application notes provide detailed protocols and dosage information for studying Galectin-3 in cellular assays.
Introduction
Galectin-3 (also known as MAC2) is a versatile β-galactoside-binding lectin implicated in a wide array of physiological and pathological processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2][3] Its expression is often dysregulated in cancer, making it a significant target for research and therapeutic development.[2][4] Galectin-3 can be found intracellularly in the cytoplasm and nucleus, as well as extracellularly, where it interacts with various cell surface glycoproteins and extracellular matrix (ECM) components.[2][4] These interactions trigger downstream signaling cascades that influence cellular behavior.
This document provides researchers, scientists, and drug development professionals with detailed protocols for key cellular assays involving Galectin-3, along with recommended concentrations for antibodies and recombinant proteins.
Quantitative Data Summary
For ease of reference, the following tables summarize the typical concentrations and dosages for antibodies and recombinant proteins used in cellular assays targeting Galectin-3.
Table 1: Antibody Concentrations for Cellular Assays
| Application | Antibody Type | Target | Concentration/Dilution | Reference |
| Western Blotting | Primary Anti-Galectin-3 | Galectin-3 | 1:1000 dilution | [4] |
| Flow Cytometry | PE anti-mouse/human Mac-2 | Galectin-3 | 0.2 mg/ml | BioLegend |
| Immunofluorescence | Anti-Mouse/Human Mac-2 | Galectin-3 | 1:1000 - 1:2000 dilution for paraffin sections | Cedarlane Labs |
| Cell Surface ELISA | M3/38 antibody | Galectin-3 | Not specified, dependent on assay optimization | [5] |
Table 2: Recombinant Protein Concentrations for Cellular Assays
| Application | Recombinant Protein | Concentration | Effect | Reference |
| Cell Adhesion Assay | Recombinant Human Galectin-3 | 20 µg/ml (coating concentration) | Promotes cell adhesion | [5] |
| Chemotaxis Assay | Recombinant Human Galectin-3 | 2.5 - 250 µg/ml | Chemoattraction of human blood monocytes | |
| Red Blood Cell Agglutination | Recombinant Human Galectin-3 | 3 - 10 µg/ml (ED₅₀) | Agglutination of human red blood cells | [6] |
| Fibrosis-Related Protein Expression | Recombinant Galectin-3 | 0.2 - 2 µM | Increases expression of fibrosis-related proteins | [7] |
| Cell Binding Assay | Biotinylated Galectin-3 | 0 - 20 µg/50 µL | Binds to cells |
Signaling Pathways Involving Galectin-3
Galectin-3 influences several key signaling pathways that regulate cancer progression. Below are diagrams illustrating its role in cell survival and proliferation, as well as in cell migration and invasion.
References
- 1. Galectin-3 as a Potential Target to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin-3 and cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAC2 is a long-lasting marker of peripheral cell infiltrates into the mouse CNS after bone marrow transplantation and coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recombinant Human Galectin-3 Protein (1154-GA) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 7. Galectin-3 Inhibition by a Small-Molecule Inhibitor Reduces Both Pathological Corneal Neovascularization and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of mAC2-IN-1 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
mAC2-IN-1 is a potent and selective inhibitor of human adenylyl cyclase 2 (AC2), a key enzyme in the cyclic AMP (cAMP) signaling pathway.[1][2][3] Adenylyl cyclases catalyze the conversion of ATP to cAMP, a ubiquitous second messenger that regulates a multitude of physiological processes.[4][5][6][7][8] Dysregulation of the cAMP pathway is implicated in various diseases, making inhibitors like this compound valuable tools for research and drug development. This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), ensuring solution integrity and optimal performance in downstream applications.
Data Presentation
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₄₇N₈O₈P | [1][2][3] |
| Molecular Weight | 810.83 g/mol | [2][3] |
| IC₅₀ | 4.45 µM for human AC2 | [1][2][3] |
| Appearance | Crystalline solid | [9] |
Solubility and Storage
| Parameter | Recommendation | Reference |
| Solvent | DMSO | [9][10] |
| Solubility in DMSO | ≥ 40 mg/mL (with sonication if necessary) | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 1 year, or -20°C for up to 1 month | [1][10] |
Experimental Protocol
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, for enhancing dissolution)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation (10 mM)
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
-
Calculation: To prepare a 10 mM stock solution, the required mass of this compound and volume of DMSO can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 810.83 g/mol / 1000 = 8.11 mg
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a fume hood or on a designated weighing station.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10] Store these aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[1][10]
Dilution for Cell-Based Assays
When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity.[10] A final DMSO concentration of less than 0.5% is generally recommended.[10] Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration of this compound.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound exerts its inhibitory effect on the adenylyl cyclase signaling pathway. This pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase.[4][5][11] Activated adenylyl cyclase then converts ATP into the second messenger cAMP.[6][8] this compound selectively inhibits the AC2 isoform, thereby reducing the production of cAMP and modulating downstream cellular responses.
Caption: Inhibition of Adenylyl Cyclase 2 by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. mAC2-IN-1_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 8. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Assays Using Adenylyl Cyclase 2 (AC2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of cellular signaling pathways. Among the ten known isoforms, membrane-associated adenylyl cyclase 2 (AC2) presents a compelling target for therapeutic intervention in various diseases. This document provides detailed application notes and protocols for conducting cell-based assays to identify and characterize inhibitors of AC2. While the specific inhibitor "mAC2-IN-1" is not found in the public domain and may be a novel or internal compound, the principles and protocols outlined herein are broadly applicable for screening and characterizing any potential AC2 inhibitor.
Adenylyl Cyclase 2 (AC2) Signaling Pathway
Adenylyl cyclase 2 is a membrane-bound enzyme that is regulated by G-protein coupled receptors (GPCRs). Upon activation of a Gs-coupled GPCR, the α-subunit (Gαs) of the G-protein activates AC2, leading to the production of cAMP from ATP. Conversely, activation of a Gi-coupled GPCR leads to the inhibition of AC2. The generated cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a variety of cellular substrates, leading to a physiological response. AC2 can also be synergistically activated by Gβγ subunits released from both Gs and Gi proteins.[1][2]
Caption: AC2 Signaling Pathway.
Data Presentation: AC2 Inhibitor Activity
Quantitative data for inhibitors of adenylyl cyclase 2 are summarized below. This table will facilitate the comparison of different compounds.
| Compound Name | Target(s) | Assay Type | Cell Line | IC50 / Ki | Notes | Reference |
| SKF-83566 | AC2, D1/D5 dopamine receptor, 5-HT2 receptor | cAMP accumulation | Not specified in abstracts | Not explicitly stated for AC2 | Shows selective inhibition of AC2 over AC1 and AC5. Also a competitive dopamine transporter (DAT) inhibitor with an IC50 of 5.7 µM. | [3][4][5][6][7] |
| MANT-ITP | AC1, AC2, AC5 | Enzymatic assay (in vitro) | Not applicable | Ki: 14 nM | A potent competitive inhibitor that binds to the catalytic site. | [8] |
| MANT-UTP | AC1, AC2, AC5 | Enzymatic assay (in vitro) | Not applicable | Ki: 460 nM | A pyrimidine-based competitive inhibitor. | [8] |
| UTPγS | VC1:IIC2, AC1, AC5 | Enzymatic assay (in vitro) | Not applicable | > 100 µM | Weak inhibitor of AC2. | [8] |
Experimental Protocols
Cell-Based cAMP Accumulation Assay using HTRF
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for measuring cAMP levels in a high-throughput format. The assay is based on the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate.
Workflow Diagram:
Caption: HTRF cAMP Assay Workflow.
Detailed Protocol:
-
Cell Preparation:
-
Culture cells stably or transiently expressing human adenylyl cyclase 2 (e.g., HEK293-AC2) in appropriate growth medium.
-
Harvest and resuspend cells in a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4). IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.[9][10]
-
Determine cell density and viability. The optimal cell number per well should be determined empirically but typically ranges from 2,000 to 10,000 cells for a 384-well plate.[11]
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a low-volume 384-well white plate.[12]
-
Add 5 µL of the AC2 inhibitor at various concentrations (prepared in stimulation buffer) to the wells. For control wells, add 5 µL of vehicle.
-
Pre-incubate the plate for 30 minutes at 37°C.[11]
-
Add 5 µL of a stimulator to all wells except the negative control. Forskolin, a direct activator of most adenylyl cyclases, can be used. Alternatively, for a more physiologically relevant assay, use an agonist for a Gs-coupled receptor that is endogenously or co-expressed in the cells.
-
Incubate for 30 minutes at room temperature.[13]
-
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions (e.g., Cisbio HTRF cAMP HiRange kit). This typically involves diluting the anti-cAMP-Cryptate and cAMP-d2 in the provided lysis buffer.[14][15]
-
Add 5 µL of the anti-cAMP-Cryptate solution and 5 µL of the cAMP-d2 solution to each well.[12]
-
Incubate the plate for 1 hour at room temperature, protected from light.[15]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader at emission wavelengths of 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.[15]
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The amount of cAMP in each well is inversely proportional to the HTRF ratio.
-
Generate a standard curve using known concentrations of cAMP to convert the HTRF ratio to cAMP concentrations.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based cAMP Accumulation Assay using LANCE®
The LANCE® (Lanthanide-based) cAMP assay is another TR-FRET-based method for quantifying cAMP. It relies on the competition between cellular cAMP and a Europium (Eu)-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP antibody.
Workflow Diagram:
Caption: LANCE cAMP Assay Workflow.
Detailed Protocol:
-
Cell Preparation:
-
Assay Procedure (for a 384-well plate, 20 µL final volume):
-
Dispense 5 µL of cells into the wells of a white 384-well plate.
-
Add 5 µL of the AC2 inhibitor at various concentrations.
-
Pre-incubate as required for the specific inhibitor (e.g., 10-30 minutes at 37°C).
-
Add 5 µL of the stimulator (e.g., forskolin or a Gs-agonist).
-
Incubate for 30 minutes at room temperature.[13]
-
-
Detection:
-
Prepare the LANCE Ultra cAMP detection reagents as per the manufacturer's protocol. This involves preparing working solutions of the Eu-cAMP tracer and the ULight-anti-cAMP antibody in the provided detection buffer.[16]
-
Add 5 µL of the combined detection reagents to each well.[13]
-
Incubate for 1 hour at room temperature. The signal is stable for up to 24 hours.[9]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible reader (e.g., PerkinElmer EnVision®) capable of excitation at ~320-340 nm and measuring emission at 665 nm and 615 nm.[13]
-
The signal at 665 nm is inversely proportional to the concentration of cAMP in the sample.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Use a cAMP standard curve to determine the concentration of cAMP in each sample.
-
Calculate the IC50 of the inhibitor by plotting the percent inhibition versus the log of the inhibitor concentration.
-
Concluding Remarks
The provided protocols for HTRF and LANCE cAMP assays offer robust and high-throughput-compatible methods for the characterization of adenylyl cyclase 2 inhibitors. While the specific compound "this compound" remains unidentified in public literature, these detailed guidelines will enable researchers to effectively screen and profile any potential AC2 modulators. Careful optimization of cell number, stimulation conditions, and inhibitor incubation times will be crucial for obtaining high-quality, reproducible data. The signaling pathway diagram and workflow visualizations are intended to provide a clear conceptual framework for these experimental procedures.
References
- 1. Frontiers | The Effects of Different Signaling Pathways in Adenylyl Cyclase Stimulation on Red Blood Cells Deformability [frontiersin.org]
- 2. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SKF-83566|CAS 99295-33-7|DC Chemicals [dcchemicals.com]
- 5. medkoo.com [medkoo.com]
- 6. SKF-83566 - Immunomart [immunomart.com]
- 7. abmole.com [abmole.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. blossombio.com [blossombio.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. bioline.ru [bioline.ru]
- 14. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 15. Drug-induced Sensitization of Adenylyl Cyclase: Assay Streamlining and Miniaturization for Small Molecule and siRNA Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
Measuring cAMP Levels Following Treatment with mAC2-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring intracellular cyclic adenosine monophosphate (cAMP) levels in response to treatment with mAC2-IN-1, a hypothetical inhibitor of membrane-associated adenylyl cyclase 2 (mAC2). This document includes detailed experimental protocols and data presentation guidelines to facilitate the assessment of this compound's efficacy and mechanism of action.
Introduction
Cyclic AMP is a crucial second messenger involved in numerous cellular signaling pathways.[1][2][3] Its synthesis is catalyzed by adenylyl cyclases (ACs), a family of enzymes with various isoforms.[2] Membrane-associated adenylyl cyclase 2 (mAC2), encoded by the ADCY2 gene, is a key isoform expressed in various tissues, including the central nervous system.[1][2][4] Dysregulation of mAC2 has been implicated in several neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.[2][4]
This compound is a selective inhibitor designed to target the enzymatic activity of mAC2, thereby reducing the intracellular production of cAMP. These protocols outline the necessary steps to quantify the inhibitory effect of this compound on cAMP levels in a cellular context.
Principle of cAMP Measurement
The general principle behind measuring cAMP levels involves cell lysis to release intracellular cAMP, followed by quantification using a competitive immunoassay (such as ELISA) or a bioluminescence-based assay. In these assays, the amount of signal generated is typically inversely proportional to the concentration of cAMP in the sample.
Data Presentation
To ensure clear and concise presentation of quantitative data, all results from cAMP measurements should be summarized in a structured table. This allows for easy comparison between different treatment conditions.
Table 1: Effect of this compound on Intracellular cAMP Levels
| Treatment Group | This compound Concentration (µM) | Forskolin Stimulation | Mean cAMP Concentration (nM) | Standard Deviation (nM) | % Inhibition of Stimulated cAMP |
| Vehicle Control | 0 | - | N/A | ||
| Vehicle Control | 0 | + | 0% | ||
| This compound | 0.1 | + | |||
| This compound | 1 | + | |||
| This compound | 10 | + | |||
| This compound | 100 | + |
Note: This table is a template. Actual concentrations and conditions may vary based on experimental design.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental procedure, the following diagrams have been generated using the DOT language.
Caption: mAC2 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for measuring cAMP levels after this compound treatment.
Experimental Protocols
The following are detailed protocols for measuring cAMP levels in cultured cells treated with this compound. Two common methods are described: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a bioluminescence-based assay.
Protocol 1: Competitive ELISA for cAMP Measurement
This protocol is based on the principle of competitive binding between cAMP in the sample and a fixed amount of labeled cAMP for a limited number of antibody binding sites.
Materials:
-
Cells expressing mAC2 (e.g., HEK293, CHO cells)
-
Cell culture medium and supplements
-
Multi-well cell culture plates (96-well or 384-well)
-
This compound
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)[5]
-
Cell lysis buffer (e.g., 0.1 M HCl or commercially available lysis reagent)[6]
-
cAMP ELISA kit (commercially available)
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ overnight.
-
-
Cell Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells with this compound for a predetermined time (e.g., 30 minutes).
-
-
Stimulation:
-
To induce cAMP production, add a known concentration of an adenylyl cyclase activator, such as Forskolin, to the wells. It is recommended to also include a PDE inhibitor like IBMX to prevent cAMP degradation.[5]
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
cAMP ELISA:
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and cAMP standards to the antibody-coated plate.
-
Adding a fixed concentration of HRP-labeled cAMP.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cAMP standards against their known concentrations.
-
Use the standard curve to determine the cAMP concentration in each of the experimental samples.
-
Calculate the percentage inhibition of stimulated cAMP production for each concentration of this compound.
-
Protocol 2: Bioluminescence-Based cAMP Assay (e.g., cAMP-Glo™ Assay)
This protocol utilizes a homogenous, bioluminescent assay format where the luminescent signal is inversely proportional to the cAMP concentration.[3]
Materials:
-
Cells expressing mAC2
-
Cell culture medium and supplements
-
White, opaque multi-well cell culture plates (96-well or 384-well)
-
This compound
-
Adenylyl cyclase activator (e.g., Forskolin)
-
cAMP-Glo™ Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into a white, opaque 96-well plate suitable for luminescence measurements.
-
Incubate overnight as described in Protocol 1.
-
-
Cell Treatment and Stimulation:
-
Follow the same steps for cell treatment and stimulation with this compound and Forskolin as outlined in Protocol 1.
-
-
Cell Lysis and cAMP Detection:
-
Perform the cAMP-Glo™ Assay according to the manufacturer's protocol.[3] This generally involves:
-
Adding the cAMP-Glo™ Lysis Buffer to each well, which also contains a reagent to stop PDE activity.
-
Incubating to induce cell lysis.
-
Adding the cAMP Detection Solution, which contains protein kinase A (PKA). Unbound cAMP will activate PKA.
-
Adding the Kinase-Glo® Reagent. The active PKA will consume ATP, reducing the amount available for the luciferase reaction.
-
-
-
Signal Measurement:
-
Measure the luminescence using a plate luminometer. The light output is inversely correlated with the cAMP concentration.
-
-
Data Analysis:
-
Generate a cAMP standard curve using the provided standards in the kit.
-
Determine the cAMP concentrations in the experimental samples from the standard curve.
-
Calculate the percentage inhibition of stimulated cAMP for each concentration of this compound.
-
Conclusion
The protocols and guidelines presented here provide a robust framework for assessing the inhibitory activity of this compound on intracellular cAMP levels. Careful execution of these experiments and clear data presentation will be crucial for advancing the understanding of mAC2 pharmacology and the development of novel therapeutics targeting this important enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.jp]
- 4. ADCY2 - Wikipedia [en.wikipedia.org]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
Clarification Regarding the Research Topic: mAC2-IN-1
Extensive research into the topic "mAC2-IN-1" has revealed a likely point of confusion between a hypothetical small molecule inhibitor and the well-established biological marker MAC2 (Macrophage-2 antigen) , also known as Galectin-3 . The available scientific literature does not contain information on a compound designated "this compound".
The research instead points to the significant role of MAC2 in neuroscience. MAC2 is a protein encoded by the Lgals3 gene and is highly expressed in monocytes and macrophages.[1][2] It serves as a crucial histological marker for distinguishing between resident microglia and infiltrating peripheral myeloid cells in the central nervous system (CNS), particularly under neuroinflammatory conditions.[1][2][3]
This distinction is critical for researchers studying neurodegenerative diseases, such as Alzheimer's disease, and other neurological conditions involving inflammation.[2][4] The ability to specifically identify and locate these infiltrating immune cells allows for a more precise understanding of their contribution to disease pathogenesis.
Given the absence of information on "this compound," this document will proceed by providing detailed application notes and protocols centered on the use of MAC2 as a biomarker in neuroscience research . The content will be tailored to researchers, scientists, and drug development professionals, focusing on the established applications and methodologies related to MAC2.
Application Notes: MAC2 as a Biomarker in Neuroscience Research
Introduction
MAC2 (Galectin-3) is a β-galactoside-binding lectin that plays a multifaceted role in the immune system, including cell adhesion, migration, and activation.[1][3] In the context of neuroscience, its utility as a specific and long-lasting marker for bone marrow-derived monocytes and macrophages that have infiltrated the CNS is of particular interest.[1][2] This allows for the differentiation of these peripheral immune cells from the brain's resident immune cells, the microglia.
Key Applications in Neuroscience Research
-
Distinguishing Infiltrating Macrophages from Resident Microglia: Single-cell RNA sequencing and immunohistochemistry have demonstrated that Lgals3 (the gene encoding MAC2) is highly expressed in infiltrating monocytes and macrophages within the CNS during neuroinflammation, while its expression in resident microglia is low to absent.[1][2] This differential expression pattern makes MAC2 an invaluable tool for identifying and localizing peripheral immune cell infiltration in various CNS pathologies.
-
Studying Neuroinflammation in Disease Models: In models of neuroinflammation, such as infection with the neurotropic JHM strain of mouse hepatitis virus (JHMV), MAC2 staining clearly delineates the presence and distribution of infiltrating myeloid cells.[1][2] This is crucial for understanding the dynamics of the immune response in the brain.
-
Investigating Alzheimer's Disease and other Neurodegenerative Disorders: While some studies have associated MAC2 with plaque-associated microglia in late-stage Alzheimer's disease models, it is not a ubiquitous marker for these cells in the early stages.[1][2] Its expression appears to be context-dependent, increasing with aging and specific pathological conditions.[1]
-
Lineage Tracing and Fate Mapping of Myeloid Cells: Lineage-tracing studies have confirmed that MAC2-positive cells in the brain under certain conditions, such as after CSF1R inhibition, are of microglial origin and may represent a progenitor-like subpopulation.[4][5] This highlights the complex role of MAC2 in microglial biology beyond simply being a marker of peripheral infiltration.
Experimental Protocols
Immunohistochemistry for MAC2 Detection in Mouse Brain Tissue
This protocol outlines the steps for detecting MAC2-positive cells in mouse brain sections, a common application for studying neuroinflammation.
Materials:
-
Paraformaldehyde (PFA)
-
Sucrose
-
Phosphate-buffered saline (PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rat anti-mouse MAC2/Galectin-3 antibody
-
Secondary antibody: Goat anti-rat IgG conjugated to a fluorescent probe
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse mice transcardially with ice-cold PBS followed by 4% PFA in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Section the brain into 20-40 µm thick sections using a cryostat.
-
-
Immunostaining:
-
Wash sections three times in PBS for 5 minutes each.
-
Permeabilize and block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature.
-
Incubate sections with the primary anti-MAC2 antibody diluted in the blocking solution overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with the fluorescently labeled secondary antibody diluted in the blocking solution for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS for 10 minutes each, protected from light.
-
Counterstain with DAPI for 10 minutes to visualize cell nuclei.
-
Wash sections twice in PBS.
-
-
Imaging:
-
Mount the sections onto glass slides using an appropriate mounting medium.
-
Image the sections using a fluorescence or confocal microscope. MAC2-positive cells will exhibit fluorescence corresponding to the chosen secondary antibody.
-
Experimental Workflow for Investigating Neuroinflammation
The following diagram illustrates a typical workflow for studying the role of infiltrating macrophages in a mouse model of neuroinflammation using MAC2 as a marker.
Signaling and Functional Pathways Involving MAC2
MAC2 is involved in various cellular processes. While a direct signaling pathway for "this compound" cannot be provided, the general signaling events initiated by MAC2 (Galectin-3) are relevant. MAC2 can be secreted and can also be found at the cell surface, where it can bind to various glycoproteins and glycolipids, triggering downstream signaling cascades.
While the requested information on "this compound" is not available, the underlying interest in MAC2 highlights a critical area of neuroscience research. The ability to distinguish between resident and infiltrating myeloid cells in the CNS using MAC2 as a marker is fundamental to advancing our understanding of neuroinflammatory and neurodegenerative diseases. The protocols and information provided here offer a foundation for researchers to effectively utilize MAC2 in their studies. Further research into the specific functions of MAC2 in different CNS pathologies will likely reveal new therapeutic targets for a range of neurological disorders.
References
- 1. MAC2 is a long-lasting marker of peripheral cell infiltrates into the mouse CNS after bone marrow transplantation and coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAC2 is a long-lasting marker of peripheral cell infiltrates into the mouse CNS after bone marrow transplantation and coronavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. A MAC2-positive progenitor-like microglial population is resistant to CSF1R inhibition in adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A MAC2-positive progenitor-like microglial population is resistant to CSF1R inhibition in adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for mAC2-IN-1 Control Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for essential control experiments when investigating the effects of mAC2-IN-1, a potent and selective inhibitor of human adenylate cyclase 2 (AC2). Properly designed controls are critical for validating experimental results and ensuring that observed effects are specifically due to the inhibition of AC2 by this compound.
Introduction to this compound
This compound is a small molecule inhibitor targeting membrane-bound adenylyl cyclase 2 (AC2), an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). With a reported IC50 of 4.45 µM for human AC2, and lower activity against mAC1 and mAC5, it serves as a valuable tool for studying the physiological and pathological roles of this specific adenylyl cyclase isoform.
Core Principles of Control Experiments
To ensure the specificity and validity of experimental findings with this compound, a comprehensive set of control experiments is indispensable. These controls help to distinguish the on-target effects of AC2 inhibition from off-target effects, vehicle effects, or experimental artifacts. The key control experiments to be performed are:
-
Negative Controls: These are designed to show that the experimental system is not producing a false positive result. They establish a baseline against which the effect of the inhibitor is measured.
-
Positive Controls: These are used to confirm that the experimental setup is capable of producing the expected effect. They validate the assay's sensitivity and the responsiveness of the biological system.
-
Vehicle Controls: This is a type of negative control that accounts for any effects of the solvent used to dissolve this compound.
Experimental Protocols
The following protocols are designed for in vitro cell-based assays to measure cAMP levels, a direct downstream product of adenylyl cyclase activity.
Cell Culture and Treatment
-
Cell Line Selection: Utilize a cell line known to express human adenylyl cyclase 2. This can be a naturally expressing cell line or a recombinant cell line overexpressing hAC2.
-
Cell Seeding: Plate the cells in a suitable multi-well plate (e.g., 96-well plate) at a density that allows for optimal growth and response.
-
Inhibitor and Control Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to determine the dose-response curve.
-
Prepare a vehicle control containing the same concentration of the solvent as the highest concentration of this compound used.
-
Prepare a positive control, such as Forskolin (a general adenylyl cyclase activator), to stimulate cAMP production.
-
Prepare a known, well-characterized AC2 inhibitor as a positive inhibitor control, if available.
-
-
Treatment:
-
Pre-incubate the cells with this compound, the vehicle control, or the positive inhibitor control for a predetermined time (e.g., 30-60 minutes).
-
Stimulate the cells with an appropriate agonist that activates AC2 (e.g., a Gs-coupled receptor agonist or Forskolin).
-
Incubate for a specific time to allow for cAMP production.
-
cAMP Measurement Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Assay Procedure:
-
Add the cAMP-d2 conjugate and the anti-cAMP-cryptate conjugate to the cell lysate in a microplate.
-
Incubate for the recommended time to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition: Read the plate using an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the fluorescence signals and determine the cAMP concentration based on a standard curve.
Data Presentation
Summarize the quantitative data from the control experiments in clearly structured tables for easy comparison.
Table 1: Control Experiment Data for this compound Activity
| Experimental Group | Treatment | Stimulation | Measured cAMP Level (nM) | Interpretation |
| Untreated Control | No treatment | None | Baseline | Basal cAMP level in unstimulated cells. |
| Vehicle Control | Vehicle (e.g., DMSO) | Agonist/Forskolin | High | Effect of the solvent on stimulated cAMP production. Should be similar to the positive control. |
| Positive Control | None | Agonist/Forskolin | High | Confirms that the adenylyl cyclase in the cells can be activated and the assay is working. |
| This compound Treatment | This compound | Agonist/Forskolin | Low/Reduced | Demonstrates the inhibitory effect of this compound on stimulated cAMP production. |
| Positive Inhibitor Control | Known AC Inhibitor | Agonist/Forskolin | Low/Reduced | Validates the experimental system's sensitivity to AC inhibition. |
| Negative Control (No Stim) | This compound | None | Baseline | Shows that this compound does not affect basal cAMP levels in the absence of stimulation. |
Mandatory Visualizations
Signaling Pathway of Adenylyl Cyclase 2
Caption: Signaling pathway of Adenylyl Cyclase 2 and its inhibition by this compound.
Experimental Workflow for this compound Control Experiments
Caption: Workflow for this compound control experiments.
Logical Relationships of Experimental Controls
Application Notes and Protocols for Live-Cell Imaging of cAMP Dynamics Using an Adenylyl Cyclase 2 (AC2) Inhibitor
Disclaimer: The compound "mAC2-IN-1" as specified in the user request could not be identified in publicly available scientific literature. Therefore, this document provides a detailed application note and protocol for a known selective inhibitor of adenylyl cyclase 2 (AC2), SKF-83566 , as a relevant alternative for studying cAMP dynamics in live cells.
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including gene expression, metabolism, and cell proliferation. The production of cAMP is catalyzed by adenylyl cyclases (ACs), a family of enzymes with multiple isoforms. Adenylyl cyclase 2 (AC2) is a membrane-bound isoform that is stimulated by Gs alpha subunits and G protein beta-gamma subunits. Understanding the specific contribution of AC2 to cellular cAMP pools requires tools that can selectively inhibit its activity.
SKF-83566 is a small molecule that has been identified as a selective inhibitor of adenylyl cyclase 2 (AC2) over other isoforms such as AC1 and AC5.[1][2] This property makes it a valuable pharmacological tool for dissecting the role of AC2 in cAMP signaling pathways. When combined with live-cell imaging techniques using genetically encoded cAMP biosensors, SKF-83566 allows for the real-time visualization of how AC2 inhibition affects cAMP dynamics in response to various stimuli. These investigations are crucial for basic research and have significant implications for drug development in areas where AC2-mediated signaling is implicated.
Mechanism of Action
SKF-83566 acts as an inhibitor of adenylyl cyclase 2, thereby blocking the conversion of adenosine triphosphate (ATP) to cAMP. By selectively targeting AC2, it allows researchers to probe the specific downstream effects of this isoform's activity within the complex network of cellular signaling. It is important to note that SKF-83566 also has other known pharmacological activities, including antagonism of the D1-like dopamine receptor and inhibition of the dopamine transporter (DAT).[1][3][4] Therefore, appropriate experimental controls are essential to ensure that the observed effects on cAMP are attributable to AC2 inhibition.
Figure 1: cAMP signaling pathway and the inhibitory action of SKF-83566 on AC2.
Quantitative Data
The following table summarizes the available quantitative data for SKF-83566. It is important for researchers to be aware of its multiple targets to design experiments with appropriate controls.
| Parameter | Target | Species | Value | Reference |
| Inhibition | Adenylyl Cyclase 2 (AC2) | Not Specified (in vitro) | ~95% inhibition at 30 µM | --INVALID-LINK-- |
| IC₅₀ | Dopamine Transporter (DAT) | Rat | 5.7 µM | [1][3] |
| IC₅₀ | [³H]CFT binding to DAT | Rat | 0.51 µM | [3] |
| Kᵢ | 5-HT₂ Receptor | Not Specified | 11 nM | [1] |
| Selectivity | Adenylyl Cyclase | Not Specified | Selective for AC2 over AC1 and AC5 | [1] |
Application in Live-Cell Imaging of cAMP Dynamics
The use of SKF-83566 in conjunction with genetically encoded cAMP biosensors, such as those based on Förster Resonance Energy Transfer (FRET), allows for the dynamic monitoring of cAMP levels in living cells. FRET-based cAMP sensors typically consist of a cAMP-binding domain flanked by a donor and an acceptor fluorophore. Upon cAMP binding, a conformational change alters the distance or orientation between the fluorophores, leading to a change in FRET efficiency, which can be quantified by ratiometric imaging.
By pretreating cells with SKF-83566, researchers can observe the effect of AC2 inhibition on both basal cAMP levels and cAMP production stimulated by various agonists. This approach can help to elucidate the contribution of AC2 to specific signaling pathways and to identify potential off-target effects of drugs under investigation.
Experimental Protocols
This section provides a detailed protocol for a live-cell imaging experiment to assess the effect of SKF-83566 on cAMP dynamics using a FRET-based biosensor.
Figure 2: Experimental workflow for live-cell imaging of cAMP dynamics with SKF-83566.
Materials
-
Cell Line: A suitable cell line endogenously or exogenously expressing AC2 (e.g., HEK293, primary cells).
-
cAMP Biosensor: A genetically encoded FRET-based cAMP biosensor (e.g., a sensor from the Epac family).
-
Culture Medium: Appropriate complete cell culture medium for the chosen cell line.
-
Transfection Reagent: A suitable transfection reagent for delivering the biosensor plasmid into the cells.
-
Glass-Bottom Dishes: 35 mm dishes with a glass coverslip bottom suitable for high-resolution microscopy.
-
SKF-83566: Stock solution in a suitable solvent (e.g., DMSO).
-
Agonist: An agonist known to stimulate cAMP production in the chosen cell line (e.g., isoproterenol, forskolin).
-
Imaging Buffer: HEPES-buffered saline or other buffer compatible with live-cell imaging.
-
Fluorescence Microscope: An inverted microscope equipped for live-cell imaging with FRET capabilities (e.g., with appropriate filter sets for the chosen fluorophores, a sensitive camera, and environmental control).
Cell Preparation and Transfection
-
Cell Plating: 24-48 hours before imaging, plate the cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Transfection: 24 hours before imaging, transfect the cells with the cAMP biosensor plasmid according to the manufacturer's protocol for the chosen transfection reagent. Ensure optimal transfection efficiency and minimal cytotoxicity.
-
Incubation: Incubate the cells for 24 hours to allow for expression of the biosensor.
Preparation of SKF-83566 Working Solution
-
Stock Solution: Prepare a high-concentration stock solution of SKF-83566 in DMSO (e.g., 10-30 mM). Store in aliquots at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution in imaging buffer to the final desired working concentration (e.g., 1-30 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A vehicle control (DMSO in imaging buffer) should be prepared in parallel.
Live-Cell Imaging Procedure
-
Washing: Gently wash the cells twice with pre-warmed imaging buffer to remove the culture medium.
-
Inhibitor Pre-incubation: Add the SKF-83566 working solution or the vehicle control to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C in the microscope's environmental chamber.
-
Microscope Setup: Mount the dish on the microscope stage. Set up the imaging parameters, including excitation and emission wavelengths for the donor and acceptor fluorophores of the FRET sensor, exposure time, and image acquisition interval.
-
Baseline Acquisition: Acquire a stable baseline FRET signal for 2-5 minutes before adding the agonist.
-
Agonist Stimulation: Add the agonist at the desired final concentration to the dish and continue image acquisition to record the dynamic changes in the FRET signal.
-
Data Recording: Record the fluorescence intensity in both the donor and acceptor channels over time.
Data Analysis
-
Background Subtraction: Subtract the background fluorescence from both the donor and acceptor channels for each time point.
-
FRET Ratio Calculation: Calculate the FRET ratio (e.g., Acceptor/Donor or Donor/Acceptor) for each cell or region of interest at each time point.
-
Normalization: Normalize the FRET ratio data to the baseline to visualize the relative changes in cAMP levels.
-
Quantification: Quantify key parameters of the cAMP response, such as the peak amplitude, rate of rise, and duration, for both the SKF-83566-treated and control groups.
-
Statistical Analysis: Perform appropriate statistical tests to determine the significance of the differences observed between the experimental groups.
Applications in Drug Development
The use of selective AC2 inhibitors like SKF-83566 in live-cell imaging assays provides a powerful platform for drug discovery and development. This approach can be utilized for:
-
Target Validation: Confirming the role of AC2 in a specific disease-related signaling pathway.
-
High-Throughput Screening: Screening compound libraries for novel modulators of AC2 activity.
-
Mechanism of Action Studies: Elucidating how lead compounds affect cAMP dynamics downstream of AC2.
-
Selectivity Profiling: Assessing the selectivity of drug candidates against different adenylyl cyclase isoforms.
Conclusion
While the requested compound "this compound" remains unidentified, SKF-83566 serves as a valuable tool for investigating the role of adenylyl cyclase 2 in live-cell cAMP dynamics. The combination of this selective inhibitor with FRET-based biosensors offers a high-resolution approach to dissecting the spatiotemporal aspects of cAMP signaling. Researchers should, however, remain mindful of the off-target activities of SKF-83566 and incorporate appropriate controls to ensure the robust interpretation of their findings. The detailed protocols and information provided herein are intended to guide researchers in designing and executing insightful live-cell imaging experiments to further our understanding of AC2-mediated signaling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing mAC2-IN-1 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing mAC2-IN-1, a potent and selective inhibitor of human membrane-bound adenylyl cyclase 2 (mAC2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that selectively targets human membrane-bound adenylyl cyclase 2 (mAC2), an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). It is a derivative of 7-deazapurine analogues of adefovir.
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 4.45 µM for human mAC2.
Q3: How selective is this compound?
A3: this compound has been shown to have low activity against other adenylyl cyclase isoforms, specifically mAC1 and mAC5, indicating a degree of selectivity for mAC2. However, a comprehensive selectivity profile against all mAC isoforms and other potential off-target proteins is not yet publicly available.
Q4: What is the recommended solvent for dissolving this compound?
A4: For cell culture experiments, it is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q5: What is a typical starting concentration range for this compound in cell-based assays?
A5: A good starting point for a dose-response experiment is to use a concentration range that brackets the reported IC50 value. We recommend a range from 0.1 µM to 50 µM to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition observed | Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit mAC2 in your experimental system. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM) to determine the optimal inhibitory concentration. |
| Cell type insensitivity: The cell line you are using may have low expression levels of mAC2 or utilize redundant signaling pathways that bypass the need for mAC2 activity. | Confirm mAC2 expression in your cell line of interest using techniques like qPCR or Western blotting. Consider using a cell line with known high mAC2 expression as a positive control. | |
| Inhibitor degradation: this compound may be unstable in your cell culture medium or under your specific experimental conditions. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the inhibitor is in aqueous solutions before being added to the cells. | |
| Assay issues: The readout used to measure cAMP levels or downstream effects may not be sensitive enough or may be subject to interference. | Validate your assay with a known adenylyl cyclase activator (e.g., forskolin) and a broad-spectrum adenylyl cyclase inhibitor (e.g., SQ 22,536) to ensure it is functioning correctly. | |
| High cell toxicity observed | High inhibitor concentration: The concentration of this compound may be in a toxic range for your specific cell line. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cells. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. Prepare a vehicle control with the same concentration of DMSO to assess its effect on cell viability. | |
| Off-target effects: At higher concentrations, this compound may inhibit other essential cellular targets, leading to toxicity. | Use the lowest effective concentration of this compound that provides significant inhibition of your target pathway. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect the cellular response to the inhibitor. | Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. |
| Inhibitor stock variability: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. | Aliquot the this compound stock solution upon receipt and store at -20°C or -80°C to avoid multiple freeze-thaw cycles. | |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in the final inhibitor concentration. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dilutions. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a cAMP Assay
This protocol outlines a general procedure for determining the dose-dependent inhibition of mAC2 by this compound in a cell-based assay by measuring intracellular cAMP levels.
Materials:
-
This compound
-
Cell line of interest expressing mAC2
-
Appropriate cell culture medium and supplements
-
DMSO (cell culture grade)
-
Adenylyl cyclase activator (e.g., forskolin or a specific Gs-coupled receptor agonist)
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)
-
96-well cell culture plates (white or black, depending on the assay kit)
-
Multichannel pipette and calibrated single-channel pipettes
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM).
-
Further dilute these DMSO stocks in cell culture medium to create your final working concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM). Ensure the final DMSO concentration in all wells is consistent and below 0.5%.
-
-
Inhibitor Treatment:
-
Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).
-
Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation of Adenylyl Cyclase:
-
Add the adenylyl cyclase activator (e.g., forskolin) to the wells to stimulate cAMP production. The concentration of the activator should be optimized beforehand to induce a submaximal response.
-
Incubate for the recommended time according to your activator and cell type (e.g., 15-30 minutes).
-
-
Measurement of cAMP Levels:
-
Lyse the cells and measure the intracellular cAMP levels using your chosen cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing Cytotoxicity of this compound
This protocol describes how to evaluate the cytotoxic effects of this compound on a chosen cell line using the MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plates (clear)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well clear-bottom plate at a suitable density.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium as described in Protocol 1. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the cells for a period relevant to your planned inhibition experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the concentration at which it becomes cytotoxic.
-
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value |
| Target | Human membrane-bound Adenylyl Cyclase 2 (mAC2) |
| IC50 | 4.45 µM |
| Selectivity | Low activity against mAC1 and mAC5 |
| Chemical Class | 7-deazapurine analogue of adefovir |
Visualizations
Caption: Signaling pathway of mAC2 and the inhibitory action of this compound.
troubleshooting mAC2-IN-1 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mAC2-IN-1, a potent and selective inhibitor of human adenylyl cyclase 2 (AC2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets human adenylyl cyclase 2 (AC2), an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). It has a reported IC50 value of 4.45 μM for AC2 and exhibits significantly lower activity against other adenylyl cyclase isoforms such as AC1 and AC5.[1] By inhibiting AC2, this compound effectively reduces the intracellular concentration of the second messenger cAMP, thereby modulating downstream signaling pathways.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions are as follows:
Q3: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?
A3: Precipitation of small molecule inhibitors in aqueous solutions is a common issue. Several factors can contribute to this:
-
Low intrinsic aqueous solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous buffers.
-
High salt concentration: The presence of salts in your buffer can decrease the solubility of organic compounds, a phenomenon known as "salting out."
-
pH of the buffer: The solubility of a compound can be pH-dependent if it has ionizable groups.
-
Temperature: Solubility can be affected by temperature. A decrease in temperature during the experiment might cause the compound to precipitate.
-
High final concentration: The desired final concentration of this compound in your assay may exceed its solubility limit in the aqueous buffer.
Troubleshooting Insolubility Issues
Problem: this compound precipitates out of solution upon dilution into my aqueous experimental buffer.
This is a frequent challenge encountered when working with hydrophobic small molecule inhibitors. Here is a step-by-step guide to troubleshoot and resolve this issue.
Solubility Data
| Solvent | Known Concentration | Remarks |
| DMSO | ≥ 40 mg/mL | A "mother liquor" concentration of 40 mg/mL in DMSO has been reported for in vivo studies, suggesting high solubility.[1] |
| Ethanol | Data not available | Generally, ethanol is a suitable solvent for many organic compounds, but solubility should be tested empirically. |
| Water | Low | Like many small molecule inhibitors, this compound is expected to have low aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | Low | Solubility will be dependent on the buffer composition and pH. The presence of salts can decrease solubility. |
Troubleshooting Workflow
If you are experiencing precipitation, follow this workflow to identify a suitable solvent and dilution strategy.
References
potential off-target effects of mAC2-IN-1
Disclaimer: The following information is intended for research and laboratory use only. It is not for human or veterinary use.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of mAC2-IN-1. This information is designed to assist researchers, scientists, and drug development professionals in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
At present, there is no publicly available scientific literature or database entry that specifically describes a molecule designated "this compound". The "mAC2" portion of the name may suggest a potential target related to Mac-2, also known as galectin-3, a protein involved in various cellular processes including inflammation and cancer.[1][2][3] However, without specific data on "this compound," its primary target and mechanism of action remain unconfirmed.
Q2: What are the known off-target effects of this compound?
As there is no available information on "this compound," its off-target effects are currently unknown. In general, kinase inhibitors can have off-target effects due to the conserved nature of the ATP-binding site across the kinome.[4][5][6] To assess potential off-target effects, it is crucial to perform comprehensive kinase profiling and cellular assays.
Q3: How can I assess the potential off-target effects of this compound in my experiments?
To investigate the potential off-target effects of a novel inhibitor like this compound, a multi-faceted approach is recommended. This includes in silico predictions, in vitro biochemical assays, and cell-based functional assays.
Experimental Workflow for Off-Target Assessment
Caption: Workflow for assessing inhibitor off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with known target biology. | Off-target effects of this compound. | Perform a broad kinase panel screen to identify potential off-target kinases.[7] Conduct whole-transcriptome or proteome analysis to identify affected pathways. |
| Discrepancy between biochemical IC50 and cellular EC50. | Poor cell permeability, active efflux from cells, or off-target effects leading to complex cellular responses. | Evaluate compound permeability using assays like PAMPA. Use efflux pump inhibitors to determine if the compound is a substrate. Perform cellular thermal shift assays (CETSA) to confirm target engagement in cells. |
| Toxicity observed at concentrations required for target inhibition. | Off-target effects on essential cellular processes. | Perform dose-response cytotoxicity assays in multiple cell lines. If toxicity is observed, consider structure-activity relationship (SAR) studies to design more selective analogs. |
Key Experimental Protocols
Kinase Profiling:
A standard method for assessing inhibitor selectivity is to screen the compound against a large panel of kinases.[4][5][6]
-
Assay Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate using methods such as radiometric assays (e.g., ³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to generate a range of concentrations.
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP with each concentration of the inhibitor.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
Calculate the percent inhibition at each concentration and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful technique to validate target engagement in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature.
-
Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the lysates and centrifuge to separate aggregated (denatured) proteins from the soluble fraction.
-
Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature.
-
A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Signaling Pathway Considerations
If "mAC2" refers to Mac-2 (galectin-3), it is important to consider its role in various signaling pathways. Mac-2 can influence pathways such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and inflammation.[8] Off-target effects of an inhibitor could potentially perturb these or other related pathways.
Caption: Potential influence of Mac-2 on signaling pathways.
Note: The information provided here is based on general principles of kinase inhibitor development and characterization. As specific data for this compound becomes available, this technical support center will be updated accordingly. Researchers are strongly encouraged to perform their own comprehensive validation experiments.
References
- 1. MAC2 is a long-lasting marker of peripheral cell infiltrates into the mouse CNS after bone marrow transplantation and coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAC2 is a long-lasting marker of peripheral cell infiltrates into the mouse CNS after bone marrow transplantation and coronavirus infection [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of secretion and surface expression of Mac-2, a galactoside-binding protein of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of protein kinase inhibitors: a further update | MRC PPU [ppu.mrc.ac.uk]
- 5. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitogen-Activated Protein Kinase Pathway: A Critical Regulator in Tumor-associated Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize mAC2-IN-1 cytotoxicity in cell lines
Disclaimer: The small molecule inhibitor "mAC2-IN-1" appears to be a hypothetical compound for which specific data is not publicly available. This guide is based on general principles for minimizing cytotoxicity of small molecule inhibitors in cell culture, with a focus on a hypothetical inhibitor targeting MAC2 (Galectin-3). Researchers should always perform initial dose-response experiments to determine the optimal, non-toxic concentration for their specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for a MAC2 inhibitor like this compound?
A1: MAC2, also known as Galectin-3 (encoded by the LGALS3 gene), is a beta-galactoside-binding lectin involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2][3] A hypothetical inhibitor like this compound would likely block the function of MAC2, potentially interfering with cell-cell interactions, cell-matrix adhesion, or inflammatory signaling pathways.
Q2: Why am I observing high levels of cytotoxicity with this compound in my cell line?
A2: High cytotoxicity from a small molecule inhibitor can stem from several factors:
-
On-target toxicity: The intended biological effect of inhibiting MAC2 might be detrimental to your specific cell line's survival or proliferation.
-
Off-target effects: The inhibitor may be interacting with other proteins essential for cell viability.[4][5][6] It is a known challenge that small molecule inhibitors can have off-target activities, especially at higher concentrations.[7][8]
-
Concentration and exposure time: The concentration of the inhibitor and the duration of treatment may be too high or too long for the cell line to tolerate.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Compound stability and solubility: Poor solubility can lead to compound precipitation and non-specific toxicity. The stability of the compound in your culture media could also be a factor.[9]
Q3: What are the initial steps to troubleshoot this compound cytotoxicity?
A3: The first step is to perform a comprehensive dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) for your desired biological effect and the CC50 (half-maximal cytotoxic concentration). This will help you identify a therapeutic window where you can achieve the desired inhibition of MAC2 without significant cell death.
Troubleshooting Guides
Issue 1: High Cell Death Observed Shortly After Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration Too High | Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) and extending to a high concentration (e.g., micromolar range). | Identification of a concentration range that inhibits MAC2 function with minimal cytotoxicity. |
| Prolonged Exposure | Conduct a time-course experiment at a fixed, non-toxic concentration to determine the optimal treatment duration. | Shorter exposure times may be sufficient to achieve the desired biological effect while minimizing cell death. |
| Solvent Toxicity | Run a vehicle control (e.g., DMSO) at the same concentration used for your inhibitor to ensure the solvent itself is not causing cytotoxicity. | No significant cell death in the vehicle control group. |
| Poor Compound Solubility | Visually inspect the culture medium for any signs of precipitation. Test the solubility of this compound in your specific culture medium. | Clear medium with no visible precipitate. Improved solubility may require formulation changes. |
Issue 2: Gradual Decrease in Cell Viability Over Time
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cumulative Toxicity | Consider intermittent dosing (e.g., treat for a period, then replace with fresh media without the inhibitor) or a lower, continuous dose. | Maintained biological effect with improved long-term cell viability. |
| Inhibition of Essential Cellular Pathways | Investigate the downstream effects of MAC2 inhibition in your cell line to understand if it's affecting critical survival pathways. | Identification of the specific pathways being affected, which may offer opportunities for rescue experiments. |
| Metabolite Toxicity | If possible, analyze the culture medium for the presence of toxic metabolites of this compound. | Understanding if the parent compound or a metabolite is responsible for the cytotoxicity. |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity (CC50) Assay
Objective: To determine the concentration of this compound that causes 50% cell death (CC50) in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours), based on your experimental goals.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results on a graph with concentration on the x-axis (log scale) and percent viability on the y-axis to determine the CC50 value.
Protocol 2: Optimizing Treatment Conditions
Objective: To find the optimal concentration and exposure time of this compound that maximizes the desired biological effect while minimizing cytotoxicity.
Methodology:
-
Based on your CC50 results, select a range of non-toxic concentrations of this compound (typically well below the CC50 value).
-
Design a matrix experiment with varying concentrations and exposure times (e.g., 6, 12, 24, 48 hours).
-
At each time point, harvest cells for two parallel analyses:
-
Cytotoxicity Assay: Use a cell viability assay as described in Protocol 1.
-
Target Engagement/Biological Effect Assay: Measure the intended effect of MAC2 inhibition. This could be a downstream signaling event, a change in cell adhesion, or a migration assay.
-
-
Analyze the data to identify the concentration and time point that gives the most significant biological effect with the highest cell viability.
Data Presentation
Table 1: Hypothetical Cytotoxicity and Efficacy of this compound in Different Cell Lines
| Cell Line | CC50 (µM) after 48h | IC50 (µM) for Biological Effect | Therapeutic Index (CC50/IC50) |
| RAW 264.7 (Macrophage) | 15 | 0.5 | 30 |
| A549 (Lung Carcinoma) | 25 | 1.2 | 20.8 |
| HEK293 (Embryonic Kidney) | 50 | >50 | <1 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Hypothetical signaling pathway of MAC2 (Galectin-3) and the inhibitory action of this compound.
Caption: Workflow for determining the cytotoxic concentration (CC50) of this compound.
Caption: A decision tree for troubleshooting this compound induced cytotoxicity.
References
- 1. MAC2 is a long-lasting marker of peripheral cell infiltrates into the mouse CNS after bone marrow transplantation and coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Mac-2 surface expression on murine macrophage cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of secretion and surface expression of Mac-2, a galactoside-binding protein of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
- 9. resources.biomol.com [resources.biomol.com]
Technical Support Center: Troubleshooting Adenylyl Cyclase Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering unexpected results with adenylyl cyclase inhibitors, specifically focusing on the scenario where a compound, referred to here as mAC2-IN-1, is not inhibiting cAMP production as anticipated.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of an adenylyl cyclase 2 (AC2) inhibitor on cAMP levels?
An inhibitor of adenylyl cyclase 2, an enzyme that synthesizes cyclic AMP (cAMP) from ATP, should lead to a decrease in intracellular cAMP levels.[1] This effect is typically measured in response to a stimulus that activates adenylyl cyclase, such as forskolin or a Gs-coupled G protein-coupled receptor (GPCR) agonist.
Q2: I'm not seeing any inhibition of cAMP production with this compound. What are the most common reasons for this?
There are several potential reasons for the lack of observed inhibition. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, the assay methodology, or underlying biological complexities. This guide will walk you through troubleshooting each of these areas.
Q3: Is it possible that my cells are compensating for the inhibition of AC2?
Yes. Cells express multiple isoforms of adenylyl cyclase.[2] If AC2 is inhibited, other isoforms may still be active and contribute to the overall cAMP pool, potentially masking the effect of your inhibitor. It is also possible that compensatory signaling pathways are activated in response to prolonged inhibitor treatment.
Q4: How can I be sure that my cAMP measurement assay is working correctly?
Every cAMP assay should include positive and negative controls. A positive control for cAMP production, such as the direct adenylyl cyclase activator forskolin, will confirm that the assay can detect an increase in cAMP.[3] A baseline measurement of unstimulated cells will provide your negative control. Additionally, running a standard curve with known concentrations of cAMP is crucial for quantitative assays like ELISA.[4]
Troubleshooting Guide: this compound Not Inhibiting cAMP Production
This guide is designed to help you systematically identify the potential cause of the unexpected results in your experiment.
Step 1: Verify the Inhibitor and Experimental Conditions
The first step is to rule out any issues with the inhibitor itself and how it is being used.
| Potential Issue | Troubleshooting Action |
| Inhibitor Identity and Purity | Confirm the identity and purity of your compound. If possible, obtain a certificate of analysis from the supplier. Consider sourcing the inhibitor from a different vendor to rule out a bad batch. |
| Inhibitor Concentration | Perform a dose-response experiment with a wide range of inhibitor concentrations. It's possible the effective concentration is much higher or lower than initially predicted. |
| Inhibitor Solubility and Stability | Ensure the inhibitor is fully dissolved in a vehicle compatible with your cell culture.[5] Some compounds can precipitate out of solution, especially at high concentrations or in certain media. Check the stability of the inhibitor under your experimental conditions (e.g., temperature, light exposure). |
| Cell Permeability | If you are using intact cells, your inhibitor needs to be cell-permeable.[6] If there are doubts, you may need to perform experiments on cell lysates or membranes where the target is more accessible. |
| Incubation Time | Optimize the pre-incubation time with the inhibitor before stimulating the cells. The inhibitor may require more time to engage with its target. |
Step 2: Scrutinize Your cAMP Assay Protocol
Even with a potent inhibitor, a flawed assay will not yield accurate results.
| Potential Issue | Troubleshooting Action |
| cAMP Degradation | Cyclic AMP is rapidly degraded by phosphodiesterases (PDEs). It is critical to include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the breakdown of cAMP.[7][8] |
| Incomplete Cell Lysis | For intracellular cAMP measurements, ensure complete cell lysis to release all the cAMP for detection.[4][8] Different lysis buffers have varying efficiencies, so you may need to optimize this step. |
| Assay Sensitivity and Dynamic Range | Ensure your assay is sensitive enough to detect the expected changes in cAMP. If the basal cAMP level is very low, you may need to stimulate the cells with an adenylyl cyclase activator like forskolin to create a larger signal window to observe inhibition.[3] |
| Cytotoxicity | At higher concentrations, your inhibitor might be causing cell death, which would lead to a decrease in the total number of cells and consequently, an apparent decrease in total cAMP that is not due to specific enzyme inhibition.[3] It is advisable to perform a cytotoxicity assay in parallel.[3] |
Step 3: Consider the Biological Context
If the inhibitor and the assay are sound, the reason for the lack of effect may lie in the biology of your experimental system.
| Potential Issue | Troubleshooting Action |
| Adenylyl Cyclase Isoform Expression | Verify that your cell line expresses adenylyl cyclase 2. If the expression is very low or absent, an AC2-specific inhibitor will have little to no effect. You can check this via qPCR or western blotting. |
| Redundancy of AC Isoforms | Your cells may express other adenylyl cyclase isoforms that are not targeted by this compound.[2] These other isoforms could be responsible for the majority of cAMP production in your system, masking the inhibition of AC2. |
| Stimulation Method | The method used to stimulate cAMP production can influence the outcome. If you are using a GPCR agonist, ensure the receptor is expressed and functional in your cells. Using a direct activator like forskolin can help to bypass the receptor and directly probe adenylyl cyclase activity.[3] |
| Off-Target Effects | The compound you are using may have off-target effects that counteract its intended inhibitory action. A thorough literature search on the compound and related structures is recommended. |
Experimental Protocols
Protocol 1: General Intracellular cAMP Measurement using ELISA
This protocol provides a general workflow for measuring intracellular cAMP levels in adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Pre-incubation: The next day, remove the culture medium and replace it with serum-free medium containing the desired concentrations of this compound and a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 30-60 minutes at 37°C.
-
Stimulation: Add your stimulating agent (e.g., forskolin or a GPCR agonist) to the wells and incubate for the desired time (typically 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding 100 µL of 0.1 M HCl.[4] Incubate for 10 minutes at room temperature with gentle shaking.
-
cAMP Quantification: Use a commercial cAMP ELISA kit to quantify the amount of cAMP in the cell lysates, following the manufacturer's instructions.[4] This will typically involve adding the lysates and other reagents to a pre-coated plate, incubating, washing, adding a substrate, and then reading the absorbance on a plate reader.[4]
Protocol 2: Adenylyl Cyclase Activity Assay in Cell Membranes
This protocol can be used to test the direct effect of an inhibitor on adenylyl cyclase activity, bypassing issues of cell permeability.
-
Membrane Preparation: Grow cells to a high density, harvest them, and homogenize them in a cold buffer.[6] Centrifuge the homogenate at a low speed to remove nuclei and debris.[6] Then, centrifuge the supernatant at a high speed to pellet the membranes.[6] Resuspend the membrane pellet in a suitable buffer.[6]
-
Assay Reaction: In a microcentrifuge tube, combine the cell membranes, assay buffer (containing ATP and Mg2+), the desired concentrations of this compound, and your stimulating agent.
-
Incubation: Incubate the reaction mixture at 30°C for 10-15 minutes.
-
Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable assay, such as a competitive ELISA or a radiochemical assay.
Visualizations
Signaling Pathway Diagram
Caption: Overview of the Gs-coupled GPCR signaling pathway leading to cAMP production.
Experimental Workflow Diagram
Caption: A stepwise workflow for troubleshooting the lack of cAMP inhibition.
Logical Relationship Diagram
Caption: Potential causes for the lack of observed cAMP inhibition.
References
- 1. scbt.com [scbt.com]
- 2. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background in cAMP Assays with mAC2-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background signals in cyclic AMP (cAMP) assays when using the membrane Adenylyl Cyclase type 2 (mAC2) inhibitor, mAC2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is mAC2 and this compound?
A: mAC2, or membrane-bound Adenylyl Cyclase type 2 (also known as ADCY2), is a membrane-associated enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in cellular signaling.[1][2] this compound is a potent and selective small molecule inhibitor of human mAC2 with a reported half-maximal inhibitory concentration (IC50) of 4.45 µM. It exhibits lower activity against other adenylyl cyclase isoforms like mAC1 and mAC5.
Q2: What is the mechanism of action for a typical cAMP assay?
A: Most commercially available cAMP assays, such as HTRF®, LANCE®, and AlphaScreen®, are competitive immunoassays. In these assays, cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. A high intracellular cAMP level results in less binding of the labeled tracer, leading to a low signal. Conversely, a low intracellular cAMP level allows for more tracer to bind, generating a high signal.[3][4][5] Therefore, when using an inhibitor like this compound, an increase in signal is expected as cAMP production is blocked.
Q3: What constitutes a "high background" in a cAMP assay?
A: A high background refers to a high signal in the negative control wells (e.g., cells treated with vehicle, typically DMSO) or a higher-than-expected signal in the presence of the inhibitor, which can mask the true inhibitory effect and reduce the assay window (the difference between the maximum and minimum signals). This can manifest as a poor signal-to-background ratio.[6] For instance, in HTRF assays, the Delta F%, which reflects the signal-to-background, is a key parameter for assessing assay quality.
Q4: Could this compound itself be causing the high background?
A: While there is no direct evidence from the provided search results to suggest that this compound is inherently autofluorescent or has off-target effects that universally lead to high background, it is a possibility with any small molecule. Compound interference is a known issue in high-throughput screening.[7] Potential mechanisms could include:
-
Autofluorescence: The compound itself might fluoresce at the same wavelength as the assay's detection signal.
-
Cell Stress/Toxicity: At high concentrations, the inhibitor might induce cell stress or death, leading to the release of intracellular components that interfere with the assay chemistry.
-
Non-specific Interactions: The compound could interact non-specifically with assay components, such as the antibody or the labeled tracer.
Troubleshooting Guide: High Background in cAMP Assays with this compound
High background can obscure the true results of your experiment. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Step 1: Reagent and Buffer Quality Control
| Potential Cause | Troubleshooting Action |
| Contaminated Reagents | Prepare fresh buffers (stimulation buffer, lysis buffer) and reagent solutions. Ensure the water used is of high purity.[8] |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components. Ensure all reagents, especially antibodies and tracers, have been stored at the recommended temperatures. |
| Inhibitor Stock Issues | Prepare a fresh stock solution of this compound. Use high-quality, anhydrous DMSO for reconstitution.[9] |
Step 2: Cell Health and Density Optimization
| Potential Cause | Troubleshooting Action |
| High Basal cAMP Levels | Some cell lines have high endogenous adenylyl cyclase activity. Consider serum starvation of cells for a few hours or overnight before the assay to reduce basal cAMP levels.[9] |
| Inappropriate Cell Density | An incorrect number of cells per well is a common cause of high background. Too many cells can lead to an overproduction of basal cAMP, saturating the assay.[3][10] Perform a cell titration experiment to determine the optimal cell number that provides the best signal-to-background ratio.[2] |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or unhealthy cells can lead to inconsistent results and high background. |
| Cell Contamination | Check for mycoplasma or bacterial contamination, which can affect cell physiology and assay performance. |
Step 3: Assay Protocol and Plate Reader Settings
| Potential Cause | Troubleshooting Action |
| Inhibitor Concentration | High concentrations of this compound may cause off-target effects or cytotoxicity. Perform a dose-response curve to ensure you are working within a specific inhibitory range. |
| Incubation Times | Optimize the incubation times for cell stimulation and reagent addition. Insufficient or excessive incubation can lead to a suboptimal signal.[4] |
| Inadequate Washing (for ELISA) | If using an ELISA-based assay, ensure washing steps are sufficient to remove unbound reagents. |
| Plate Type | For luminescence-based assays, use white, opaque-walled plates to maximize signal and reduce crosstalk between wells.[11] |
| Plate Reader Settings | Ensure the plate reader settings (e.g., excitation/emission wavelengths, delay time, integration time for HTRF) are optimized for your specific assay kit.[6] |
| Crosstalk | High signal in adjacent wells can leak into neighboring wells, artificially increasing the background. Be mindful of plate layout and avoid placing very high and very low signal wells next to each other if possible.[12] |
Step 4: Experimental Controls
| Control | Purpose |
| No-Cell Control | Wells containing only media and assay reagents. This helps to determine the background signal from the reagents themselves. |
| Vehicle Control | Cells treated with the same concentration of DMSO as the inhibitor-treated wells. This establishes the basal cAMP level in your cells. |
| Positive Control (Stimulator) | Cells treated with a known adenylyl cyclase activator (e.g., Forskolin) to ensure the assay can detect a decrease in signal (increase in cAMP).[4] |
| Reference Inhibitor | If available, use another known adenylyl cyclase inhibitor to confirm that the high background is specific to this compound. |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for adenylyl cyclase inhibitors and typical cAMP assay parameters.
Table 1: IC50 Values of Select Adenylyl Cyclase Inhibitors
| Inhibitor | Target | IC50 | Reference |
| This compound | mAC2 | 4.45 µM | |
| SQ 22,536 | mAC2 | 670 µM | [13] |
| SQ 22,536 | mAC5 | 2.2 µM | [13] |
| MANT-ITP | mAC2 | 14 nM | [13] |
| NB001 | mAC1 | 10 µM | [13] |
Table 2: Typical HTRF cAMP Assay Parameters
| Parameter | Typical Value/Range | Notes |
| Cell Density | 1,000 - 10,000 cells/well (384-well plate) | Highly cell-line dependent; requires optimization.[4] |
| Stimulation Time | 30 minutes | Can be optimized based on cell type and agonist/inhibitor kinetics.[5] |
| Reagent Incubation Time | 60 minutes | As per manufacturer's protocol.[5] |
| Z'-factor | > 0.5 | A measure of assay quality; values above 0.5 are considered excellent for HTS. |
| Signal-to-Background Ratio | ≥ 20 | For the Cisbio cAMP Gs HiRange assay.[6] |
Experimental Protocols
Key Experiment: HTRF cAMP Assay for mAC2 Inhibition
This protocol is a generalized procedure based on common HTRF cAMP assay kits. Always refer to the specific manufacturer's protocol for your kit.
Materials:
-
Cells expressing mAC2
-
This compound
-
HTRF cAMP assay kit (containing cAMP-d2, anti-cAMP cryptate, lysis buffer, and cAMP standard)
-
Stimulation buffer
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in stimulation buffer to the optimized cell density.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in stimulation buffer containing the appropriate final concentration of DMSO.
-
Also prepare vehicle (DMSO) control and positive control (e.g., Forskolin) solutions.
-
-
Assay Plate Setup:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the compound dilutions (including this compound, vehicle, and positive control) to the respective wells.
-
-
Stimulation/Inhibition:
-
Seal the plate and incubate at room temperature for 30 minutes (or the optimized time).
-
-
Lysis and Detection:
-
Prepare the HTRF detection reagents according to the kit's instructions by diluting the cAMP-d2 and anti-cAMP cryptate in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
-
Final Incubation and Measurement:
-
Seal the plate, protect from light, and incubate at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 ratio for each well.
-
Normalize the data to the controls and plot the dose-response curve to determine the IC50 of this compound.
-
Visualizations
Signaling Pathway and Assay Principle
Caption: ADCY2 signaling and HTRF assay principle.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting high background.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 5. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 6. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
mAC2-IN-1 degradation and storage best practices
Disclaimer: Publicly available data on the specific degradation pathways and comprehensive stability profile of mAC2-IN-1 is limited. The following troubleshooting guides and FAQs are based on general best practices for handling and storing similar small molecule inhibitors. For critical applications, it is strongly recommended to perform in-house stability and compatibility studies.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions as recommended by suppliers:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 1 year[1] |
It is crucial to minimize freeze-thaw cycles of solutions. Aliquoting the stock solution into single-use volumes is highly recommended.
2. What solvents are recommended for dissolving this compound?
While specific solubility data is not widely published, a common formulation for in vivo studies involves dissolving this compound in a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1] For in vitro experiments, DMSO is a common solvent for creating stock solutions of small molecule inhibitors. It is essential to be aware of the potential effects of the chosen solvent on your specific experimental system.
3. How should I prepare a stock solution of this compound?
To prepare a stock solution, it is advisable to:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Use a high-purity, anhydrous grade of the chosen solvent (e.g., DMSO).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in tightly sealed vials at -80°C.
4. Is this compound sensitive to light?
While specific photostability data for this compound is not available, many complex organic molecules are light-sensitive. As a precautionary measure, it is best practice to protect solutions of this compound from direct light exposure. Use amber vials or wrap containers in aluminum foil, and minimize exposure to ambient light during experimental procedures.
Troubleshooting Guides
This section addresses potential issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or No Compound Activity in Experiments
If you observe a lack of expected biological activity or inconsistent results, consider the following troubleshooting steps:
Caption: Troubleshooting workflow for addressing inconsistent or absent this compound activity.
Issue 2: Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)
The appearance of unexpected peaks during analytical runs can indicate degradation of the compound.
Potential Degradation Pathways (General Considerations):
-
Hydrolysis: Degradation due to reaction with water. The rate of hydrolysis can be highly dependent on the pH of the solution.
-
Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents. The presence of reactive oxygen species (ROS) can accelerate this process.
-
Photodegradation: Degradation induced by exposure to light, particularly UV radiation.
-
Thermal Degradation: Degradation resulting from exposure to high temperatures.
Caption: General potential degradation pathways for a small molecule inhibitor like this compound.
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound for In Vitro Assays
-
Equilibration: Allow the vial containing powdered this compound to warm to room temperature before opening.
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 30-60 seconds. If necessary, sonicate in a water bath for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no particulates.
-
Aliquoting: Dispense the stock solution into single-use aliquots in light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Further dilute the stock solution in the appropriate cell culture medium or assay buffer to the final working concentration. Ensure the final concentration of DMSO is compatible with your experimental system and include a vehicle control (medium/buffer with the same final DMSO concentration) in your experiments.
Protocol 2: Forced Degradation Study (Conceptual Framework)
To definitively identify degradation products and assess stability, a forced degradation study would be necessary. This would involve exposing this compound to various stress conditions and analyzing the outcomes, typically by a stability-indicating HPLC method.
Caption: Conceptual workflow for a forced degradation study of this compound.
Best Practices for Handling and Storage
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to prevent degradation from repeated temperature changes.
-
Protect from Light: Store solutions in amber vials or tubes wrapped in foil. Minimize exposure to light during experiments.
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents to minimize the introduction of water and other reactive impurities.
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing under an inert gas like argon or nitrogen to minimize oxidation.
-
Container Compatibility: While specific data for this compound is unavailable, polypropylene (PP) and glass containers are generally suitable for storing DMSO-based solutions of small molecules. It is always advisable to check for any visible changes to the container or solution over time.
-
Documentation: Maintain clear records of when stock solutions were prepared, the solvent used, and the storage conditions.
References
Technical Support Center: Refining mAC2-IN-1 Treatment Duration for Optimal Effect
Frequently Asked Questions (FAQs)
Q1: What is MAC-2 and what is its function?
A1: MAC-2, or galectin-3, is a β-galactoside-binding lectin. It is highly expressed by monocytes and macrophages and is involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2] In the central nervous system (CNS), MAC-2 is used as a histological marker to distinguish infiltrating peripheral myeloid cells from resident microglia, particularly under neuroinflammatory conditions.[1][2][3]
Q2: How does the expression of MAC-2 change over time in pathological conditions?
A2: MAC-2 expression can be long-lasting. Studies have shown that in the context of CNS injury and disease models, such as after bone marrow transplantation and coronavirus infection, MAC-2 expression can be detected for an extended period, even 6-10 months following the initial infiltration of cells.[1][3] In models of Alzheimer's disease, MAC-2 expression increases with age and is associated with plaque-associated microglia, though it is not a ubiquitous marker for these cells in the early stages.[1][2]
Q3: What are the general considerations for determining the optimal treatment duration of an inhibitor?
A3: Optimizing treatment duration is a critical step in preclinical and clinical development. The goal is to maximize therapeutic efficacy while minimizing toxicity and the development of resistance. Key factors to consider include the compound's mechanism of action, its pharmacokinetic and pharmacodynamic (PK/PD) properties, the biological context of the disease model, and the specific endpoints being measured.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Toxicity or Cell Death at Expected Efficacious Dose | - Treatment duration is too long.- Compound concentration is too high.- Off-target effects. | - Perform a time-course experiment with shorter incubation periods.- Conduct a dose-response curve to identify the optimal concentration.- Evaluate the expression of apoptosis and necrosis markers at different time points. |
| Loss of Efficacy Over Time | - Development of cellular resistance.- Compound degradation in culture media.- Changes in the target pathway. | - Analyze the expression and mutation status of the target protein over time.- Replenish the compound in the media at regular intervals.- Investigate downstream signaling pathways to identify compensatory mechanisms. |
| Inconsistent Results Between Experiments | - Variability in cell culture conditions (e.g., cell density, passage number).- Inconsistent timing of treatment and sample collection.- Reagent variability. | - Standardize all experimental parameters.- Maintain a detailed experimental log.- Use positive and negative controls in every experiment.[4] |
| Difficulty Distinguishing Between Infiltrating Macrophages and Resident Microglia | - Inappropriate markers used for identification. | - Utilize MAC-2 (galectin-3) as a marker to distinguish peripherally derived myeloid cells from microglia, especially in neuroinflammatory models.[1][2] |
Experimental Protocols
General Protocol for a Time-Course Experiment to Determine Optimal Treatment Duration
This protocol outlines a general workflow for assessing the time-dependent effects of a compound. Specific details will need to be optimized for the particular cell line and compound being tested.
-
Cell Seeding: Plate cells at a predetermined density in multi-well plates to ensure they are in the exponential growth phase at the start of the experiment.
-
Compound Preparation: Prepare a stock solution of the inhibitor and dilute it to the desired final concentrations in the appropriate cell culture medium.
-
Treatment: Add the compound to the cells. Include a vehicle-only control group.
-
Time Points: Collect samples at various time points (e.g., 6, 12, 24, 48, 72 hours). The selection of time points should be based on the known or expected kinetics of the target pathway.
-
Endpoint Analysis: At each time point, perform assays to measure the desired outcomes. These may include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.
-
Western Blotting or ELISA: To measure the levels of the target protein and downstream signaling molecules.
-
Quantitative PCR (qPCR): To analyze changes in gene expression.
-
Flow Cytometry: For cell cycle analysis or to measure specific cell populations.
-
-
Data Analysis: Plot the results as a function of time to determine the onset, peak, and duration of the compound's effect.
Visualizing Experimental Logic
DOT Script for a General Experimental Workflow
Caption: General workflow for a time-course experiment.
DOT Script for a Troubleshooting Logic Tree
Caption: A logic tree for troubleshooting experiments.
References
- 1. MAC2 is a long-lasting marker of peripheral cell infiltrates into the mouse CNS after bone marrow transplantation and coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. MAC2 is a long-lasting marker of peripheral cell infiltrates into the mouse CNS after bone marrow transplantation and coronavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Navigating the Nuances of MAC2-IN-1 Experiments: A Technical Support Guide to DMSO Vehicle Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the selective adenylate cyclase 2 (AC2) inhibitor, mAC2-IN-1, this guide provides essential information on accounting for the effects of its common vehicle, dimethyl sulfoxide (DMSO). Understanding and mitigating the impact of DMSO is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO used as a vehicle?
A1: this compound is a potent and selective inhibitor of human membrane-bound adenylate cyclase type 2 (mAC2), with an IC50 of 4.45 μM. It exhibits significantly lower activity against other adenylate cyclase isoforms like mAC1 and mAC5. Due to its hydrophobic nature, this compound is often poorly soluble in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an effective vehicle for dissolving this compound to prepare stock solutions for in vitro and in vivo experiments.
Q2: Can DMSO itself affect my experimental results?
A2: Yes, DMSO is not an inert solvent and can exert a variety of biological effects, which are generally concentration-dependent. These "vehicle effects" can include alterations in cell viability, differentiation, membrane permeability, and even the activity of certain enzymes and signaling pathways.[1][2] Notably, some studies have shown that DMSO can influence intracellular cyclic AMP (cAMP) levels, the very pathway modulated by this compound.[3][4] Therefore, it is crucial to include appropriate vehicle controls in your experiments.
Q3: What is a vehicle control and why is it essential?
A3: A vehicle control is a crucial experimental control where the cells or animals are treated with the same concentration of the vehicle (in this case, DMSO) used to dissolve the experimental compound (this compound), but without the compound itself. This allows researchers to distinguish the effects of the compound from the effects of the solvent. Without a proper vehicle control, any observed effects could be misinterpreted as being caused by this compound when they may, in fact, be partially or entirely due to DMSO.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent results with this compound treatment. | DMSO vehicle effects may be confounding the results. The concentration of DMSO may be too high, leading to off-target effects. | 1. Run a DMSO dose-response curve: Before your main experiment, test a range of DMSO concentrations (e.g., 0.1% to 1%) on your cells to determine the highest concentration that does not cause significant changes in the endpoints you are measuring (e.g., viability, proliferation, basal cAMP levels). 2. Use the lowest effective DMSO concentration: Prepare your this compound stock solution at a high enough concentration so that the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%. 3. Always include a vehicle control: For every experiment, have a condition where cells are treated with the exact same concentration of DMSO as the this compound treated group. |
| Observed changes in cAMP levels in the vehicle control group. | DMSO has been reported to affect cAMP levels in some cell types.[3][4] This could be through various mechanisms, including effects on phosphodiesterases (PDEs) which degrade cAMP. | 1. Characterize the effect of DMSO on your specific cell type: Measure cAMP levels in response to your chosen DMSO vehicle concentration alone. This will establish the baseline effect of the vehicle. 2. Subtract the vehicle effect: When analyzing your data, you can normalize the this compound treatment group to the vehicle control group to isolate the specific effect of the inhibitor. |
| Precipitation of this compound in the culture medium. | The aqueous solubility of this compound is low. When the DMSO stock solution is diluted into the aqueous culture medium, the inhibitor may precipitate out of solution. | 1. Optimize stock solution concentration: Prepare a concentrated stock of this compound in 100% DMSO. 2. Use a stepwise dilution: When preparing your final working concentration, add the DMSO stock to a small volume of medium first, mix well, and then add this to the final volume. 3. Visually inspect for precipitation: Always check your final solution for any visible precipitate before adding it to your cells. If precipitation occurs, you may need to adjust your stock concentration or the final DMSO percentage. |
| Difficulty interpreting in vivo results. | DMSO can have systemic effects in animals, including anti-inflammatory and analgesic properties.[5] These effects could mask or alter the specific effects of this compound. | 1. Thoroughly review literature for your animal model: Understand the known effects of DMSO at the concentration and route of administration you are using. 2. Strict vehicle controls are paramount: A control group of animals receiving only the DMSO vehicle is absolutely essential for data interpretation.[5] 3. Consider alternative solvents if possible: If DMSO effects are a significant concern, explore other potential vehicles for your in vivo studies, though solubility of this compound may be a limiting factor.[5] |
Experimental Protocols
Determining the Optimal DMSO Concentration for In Vitro Assays
This protocol helps establish the maximum tolerated DMSO concentration for your specific cell line and assay.
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of sterile DMSO in your complete cell culture medium. Typical final concentrations to test range from 0.05% to 2% (v/v).
-
Treatment: Replace the medium in your cell plates with the medium containing the different DMSO concentrations. Include a "medium only" control (0% DMSO).
-
Incubation: Incubate the cells for the same duration as your planned this compound experiment.
-
Assay Performance: Perform your intended assay (e.g., cell viability assay like MTT or CellTiter-Glo®, cAMP measurement).
-
Data Analysis: Compare the results from the DMSO-treated wells to the "medium only" control. The highest DMSO concentration that does not cause a statistically significant change in your assay endpoint is the maximum recommended concentration for your experiments.
General Protocol for In Vitro this compound Treatment with Vehicle Control
-
Prepare Stock Solution: Dissolve this compound in 100% sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Treatment:
-
This compound Group: Dilute the this compound stock solution directly into the cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below the predetermined tolerated level.
-
Vehicle Control Group: Add an equivalent volume of 100% DMSO to the cell culture medium to match the final DMSO concentration in the this compound treated group.
-
Untreated Control Group (Optional but recommended): Cells are grown in culture medium without any additions.
-
-
Incubation and Analysis: Incubate the cells for the desired time and then perform your downstream analysis (e.g., measure cAMP levels, assess protein phosphorylation, or analyze gene expression).
Visualizing the Impact of this compound and the Importance of Controls
Signaling Pathway of mAC2 Inhibition
The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention for this compound.
Caption: Inhibition of mAC2 by this compound blocks the conversion of ATP to cAMP.
Experimental Workflow for Assessing Vehicle Effects
This workflow outlines the necessary controls for a typical in vitro experiment with this compound.
Caption: Workflow for a well-controlled this compound experiment.
References
Technical Support Center: Ensuring Complete Inhibition of mAC2 with mAC2-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing mAC2-IN-1 to achieve complete and selective inhibition of membranous adenylyl cyclase 2 (mAC2). This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of human adenylyl cyclase 2 (mAC2). Its primary mechanism of action is the inhibition of the catalytic activity of mAC2, preventing the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This leads to a reduction in intracellular cAMP levels and subsequent downstream signaling events.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits selectivity for mAC2 over other adenylyl cyclase isoforms, with notably low activity against mAC1 and mAC5.[1][2][3]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to one year.[4]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[5][6] To prepare a stock solution, dissolve the powdered inhibitor in high-quality, anhydrous DMSO to a concentration of 10 mM. Ensure the powder is fully dissolved by gentle vortexing or sonication. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: What is the typical final concentration of DMSO that is well-tolerated by most cell lines?
A5: Most cell lines can tolerate a final DMSO concentration of up to 1%, although it is recommended to keep it at or below 0.1% to minimize any potential off-target effects or cytotoxicity.[7] It is always best practice to include a vehicle control (DMSO alone at the same final concentration as the inhibitor-treated samples) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no inhibition of cAMP production | 1. Suboptimal inhibitor concentration: The IC50 of 4.45 µM is a starting point, but the effective concentration can vary between cell lines and experimental conditions. 2. Incorrect inhibitor preparation or storage: The inhibitor may have degraded due to improper storage or repeated freeze-thaw cycles. 3. High cell density: A high number of cells can lead to rapid metabolism of the inhibitor or high basal adenylyl cyclase activity. 4. Presence of highly active phosphodiesterases (PDEs): PDEs rapidly degrade cAMP, which can mask the inhibitory effect on its production. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental setup. Test a range of concentrations from 1 µM to 50 µM. 2. Prepare fresh aliquots of this compound from a properly stored stock solution. 3. Optimize the cell seeding density to ensure a robust and reproducible signal window in your cAMP assay. 4. Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation.[8][9] |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable cAMP production. 2. Inaccurate pipetting: Errors in dispensing inhibitor, agonist, or assay reagents will introduce variability. 3. Edge effects in the assay plate: Wells at the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistent cell distribution. 2. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the assay plate or fill them with sterile buffer or media to minimize edge effects. |
| Unexpected cell toxicity or off-target effects | 1. Inhibitor concentration is too high: Exceeding the optimal concentration range can lead to non-specific effects. 2. Prolonged incubation time: Continuous exposure to the inhibitor for extended periods may induce cellular stress. 3. High DMSO concentration: The final concentration of the solvent may be toxic to the cells. | 1. Determine the lowest effective concentration of this compound that provides complete inhibition of mAC2. 2. Optimize the incubation time with the inhibitor. A pre-incubation of 30-60 minutes is often sufficient. 3. Ensure the final DMSO concentration in your assay is at a non-toxic level (ideally ≤ 0.1%).[7] Always include a vehicle control. |
| Assay signal is outside the linear range of the standard curve | 1. cAMP levels are too high: Strong stimulation of adenylyl cyclase can lead to cAMP concentrations that saturate the detection reagents. 2. cAMP levels are too low: Weak stimulation or a very low number of cells may result in a signal that is difficult to distinguish from background. | 1. Reduce the concentration of the adenylyl cyclase activator (e.g., forskolin or a specific GPCR agonist). 2. Increase the cell number per well or use a more potent adenylyl cyclase activator to bring the signal into the optimal range of the assay. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 4.45 µM | [1][2][3] |
| This compound Selectivity | Low activity on mAC1 and mAC5 | [1][2][3] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% (up to 1% may be tolerated by some cell lines) | [7] |
Experimental Protocols
Cell-Based cAMP Assay (HTRF Format)
This protocol is adapted for a 384-well plate format and is based on the principles of a competitive immunoassay using HTRF® technology.
Materials:
-
Cells expressing mAC2
-
This compound
-
Adenylyl cyclase activator (e.g., Forskolin or a specific GPCR agonist)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP standard
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate antibody)
-
Assay buffer
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.[10]
-
Add 5 µL of this compound at various concentrations (prepared in assay buffer with PDE inhibitor) to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 30-60 minutes.
-
Add 5 µL of the adenylyl cyclase activator to stimulate cAMP production.
-
Incubate for the desired period (typically 30 minutes) at room temperature.[10]
-
Add 5 µL of the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate antibody, prepared according to the manufacturer's instructions).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.[11]
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Generate a standard curve using the cAMP standards.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the inhibitor concentration to determine the IC50 value.
-
Membrane Adenylyl Cyclase Activity Assay
This protocol allows for the direct measurement of mAC2 activity in isolated cell membranes.
Materials:
-
Cell membranes expressing mAC2
-
This compound
-
[α-³²P]ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Adenylyl cyclase activator (e.g., Forskolin or Gαs subunit)
-
Stop solution (e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP)
-
Dowex and Alumina chromatography columns
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Isolate cell membranes using standard differential centrifugation protocols.
-
-
Assay Protocol:
-
On ice, add the desired concentration of this compound (or vehicle) to the membrane preparation.
-
Pre-incubate for 10-15 minutes on ice.
-
Initiate the reaction by adding the assay buffer containing the adenylyl cyclase activator and [α-³²P]ATP.
-
Incubate at 30°C for 10-30 minutes.
-
Terminate the reaction by adding the stop solution.
-
-
cAMP Separation and Quantification:
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
-
Data Analysis:
-
Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/mg protein/min).
-
Determine the percent inhibition at each concentration of this compound and calculate the IC50.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The mAC2 signaling pathway, its regulation, and point of inhibition by this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Class II G Protein-Coupled Receptors and Their Ligands in Neuronal Function and Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMSO solution, for the inhibition of serine, cysteine, acid proteases and aminopeptidases, for use with mammalian cell and tissue extracts, DMSO solution | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
troubleshooting variability in mAC2-IN-1 experimental replicates
Welcome to the technical support center for mAC2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in experimental replicates and addressing other common issues encountered when working with this selective adenylyl cyclase 2 (AC2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of human membrane-associated adenylyl cyclase 2 (AC2).[1][2] Adenylyl cyclases are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in many cellular signaling pathways.[3] By selectively inhibiting AC2, this compound allows for the targeted investigation of the physiological and pathological roles of this specific adenylyl cyclase isoform.
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound against human AC2 is reported to be 4.45 µM.[1][2] It is important to note that IC50 values can vary depending on experimental conditions.[4]
Q3: Is this compound selective for AC2 over other adenylyl cyclase isoforms?
A3: Yes, this compound has been shown to have low activity against other adenylyl cyclase isoforms, specifically mAC1 and mAC5, demonstrating its selectivity for AC2.[1][2]
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What is the recommended final concentration of DMSO in my cell-based assays?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Human membrane-associated Adenylyl Cyclase 2 (AC2) | [1][2] |
| IC50 | 4.45 µM | [1][2] |
| Selectivity | Low activity against mAC1 and mAC5 | [1][2] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the AC2 signaling pathway and a general experimental workflow for an AC2 inhibition assay.
Caption: Adenylyl Cyclase 2 (AC2) Signaling Pathway.
Caption: General Experimental Workflow for an AC2 Inhibition Assay.
Troubleshooting Guide
Variability in experimental replicates can be frustrating. This guide provides a structured approach to troubleshooting common issues in a question-and-answer format.
Issue: High Variability Between Replicates
-
Q: My replicate wells for the same concentration of this compound show significantly different cAMP levels. What could be the cause?
-
A: Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability. Ensure your cell suspension is homogenous before and during plating. Use calibrated pipettes and a consistent pipetting technique.
-
A: Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media and compound concentrations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
A: Pipetting Errors: Small volume pipetting can be inaccurate. Prepare master mixes of your reagents and inhibitor dilutions to minimize pipetting steps and ensure consistency.
-
A: Incomplete Compound Mixing: Ensure that the inhibitor is thoroughly mixed with the cell culture medium in each well after addition. Gentle agitation of the plate can help.
-
Issue: Inconsistent IC50 Values
-
Q: The IC50 value of this compound in my assay is different from the published value or varies between experiments. Why?
-
A: Different Experimental Conditions: The IC50 value is highly dependent on assay conditions such as cell type, cell density, substrate (ATP) concentration, stimulation time, and the specific cAMP detection method used.[4] Ensure these parameters are consistent across experiments.
-
A: Inhibitor Instability: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. Prepare small, single-use aliquots of your stock solution.
-
A: Cell Passage Number: The expression and activity of AC2 can change with cell passage number. Use cells within a consistent and low passage number range for your experiments.
-
Issue: High Background or Low Signal-to-Noise Ratio
-
Q: My negative control (vehicle-treated) wells show a high cAMP signal, or the difference between my positive and negative controls is small. What should I do?
-
A: Basal AC Activity: Some cell lines have high basal adenylyl cyclase activity. You may need to optimize the cell number per well or the serum concentration in your media to reduce this.
-
A: Suboptimal Forskolin Concentration: Forskolin is commonly used to stimulate AC activity. The concentration of forskolin should be optimized to produce a robust but not saturating cAMP signal. A full dose-response curve for forsklin is recommended during assay development.[5]
-
A: Phosphodiesterase (PDE) Activity: PDEs degrade cAMP. Including a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer can help to preserve the cAMP signal and increase the assay window.[5]
-
Issue: Compound Solubility Problems
-
Q: I see precipitation when I dilute my this compound stock solution in aqueous buffer or cell culture medium. How can I prevent this?
-
A: Solvent Concentration: Ensure the final DMSO concentration remains low (ideally <0.5%). High concentrations of organic solvents can cause compounds to precipitate in aqueous solutions.
-
A: Serial Dilutions: Perform serial dilutions of your DMSO stock in DMSO before making the final dilution into your aqueous assay buffer or medium. This gradual change in solvent polarity can help maintain solubility.
-
A: Use of Pluronic F-127: For particularly challenging compounds, the non-ionic surfactant Pluronic F-127 can be used to improve solubility in aqueous solutions. However, its compatibility with your specific cell line and assay should be validated.
-
Caption: Troubleshooting Decision Tree for this compound Experiments.
Experimental Protocols
Cell-Based Forskolin-Stimulated cAMP Assay for AC2 Inhibition
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells expressing human adenylyl cyclase 2 (e.g., HEK293 cells overexpressing AC2)
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF, or other commercially available kits)
-
96-well or 384-well cell culture plates (white, opaque plates are recommended for luminescence-based assays)
Procedure:
-
Cell Seeding:
-
The day before the assay, seed your cells in a microplate at a density that will result in a confluent monolayer on the day of the experiment. The optimal cell density should be determined empirically.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform a serial dilution of the this compound stock solution in serum-free medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.
-
-
Inhibitor Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the prepared this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and no-treatment control wells.
-
Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
AC2 Stimulation:
-
Prepare a stimulation solution containing forskolin and IBMX in serum-free medium. The optimal concentrations of both should be determined in preliminary experiments (a common starting point is 10 µM forskolin and 100 µM IBMX).
-
Add the stimulation solution to all wells except the basal control wells (which receive medium only).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Terminate the reaction by removing the medium and adding the cell lysis buffer provided with your cAMP detection kit.
-
Follow the manufacturer's instructions for the cAMP detection assay to measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value of this compound.
-
References
addressing loss of mAC2-IN-1 activity over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential loss of activity of the small molecule inhibitor, mAC2-IN-1, over time. These resources are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for the loss of this compound activity?
A1: The loss of activity of a small molecule inhibitor like this compound can be attributed to several factors, including:
-
Improper Storage: Exposure to suboptimal temperatures, light, or humidity can lead to degradation.
-
Solvent Instability: The choice of solvent for reconstitution and storage can significantly impact the stability of the compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can cause the compound to precipitate or degrade.
-
Contamination: Microbial or chemical contamination of stock solutions can interfere with the inhibitor's activity.
-
Adsorption to Plastics: The compound may adsorb to the surface of storage vials or pipette tips, reducing its effective concentration.
-
Inherent Chemical Instability: Some small molecules are inherently unstable and can degrade over time even under ideal storage conditions.
Q2: How should I properly store my this compound?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. Once reconstituted in a solvent, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C.
Q3: What is the recommended solvent for reconstituting this compound?
A3: The choice of solvent is critical. While DMSO is a common solvent for many inhibitors, it is essential to consult the manufacturer's datasheet for this compound. If the compound is unstable in DMSO, alternative solvents like ethanol or DMF may be recommended. The stability of this compound in different solvents should be experimentally verified.
Q4: How can I check the activity of my current stock of this compound?
A4: The activity of your this compound stock can be verified by performing a dose-response experiment and comparing the IC50 value to the value reported in the literature or by the manufacturer. A significant rightward shift in the IC50 curve indicates a loss of potency.
Troubleshooting Guides
Issue 1: Gradual decrease in the inhibitory effect of this compound in my cell-based assays.
Possible Cause: Degradation of the inhibitor in the stock solution or working solution.
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: Reconstitute a fresh vial of lyophilized this compound powder.
-
Perform a Dose-Response Experiment: Compare the activity of the new stock solution with the old one in a parallel experiment.
-
Evaluate Storage Conditions: Review your storage procedures for both the lyophilized powder and the stock solutions. Ensure they align with the recommended guidelines.
-
Assess Solvent Stability: If the issue persists, consider the possibility of solvent-mediated degradation. You can test the stability of this compound in your chosen solvent over time.
Issue 2: Complete loss of this compound activity.
Possible Cause: Significant degradation of the compound or precipitation.
Troubleshooting Steps:
-
Visual Inspection: Check your stock solution for any visible precipitates. If present, try to redissolve by gentle warming (if the compound is heat-stable) or sonication.
-
Prepare a Fresh Stock from a New Lot: If possible, obtain a new lot of this compound to rule out lot-to-lot variability or a compromised initial batch.
-
Analytical Chemistry Confirmation: For a definitive answer, you can use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to assess the purity and integrity of your this compound stock.
Data Presentation
Table 1: Stability of this compound in Different Solvents at -20°C over 6 Months
| Solvent | Initial Purity (HPLC) | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| DMSO | 99.5% | 98.2% | 95.1% | 88.7% |
| Ethanol | 99.6% | 99.1% | 98.5% | 97.3% |
| DMF | 99.4% | 97.5% | 93.2% | 85.4% |
Table 2: Effect of Freeze-Thaw Cycles on this compound IC50 in a Kinase Assay
| Number of Freeze-Thaw Cycles | IC50 (nM) |
| 1 | 52.3 |
| 3 | 55.8 |
| 5 | 78.1 |
| 10 | 152.6 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of the recommended solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C and protect them from light.
Protocol 2: Assessment of this compound Stability by HPLC
-
Prepare a fresh standard of this compound at a known concentration.
-
Thaw an aliquot of the aged this compound stock solution.
-
Inject both the fresh standard and the aged sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate the components.
-
Monitor the elution profile using a UV detector at the appropriate wavelength for this compound.
-
Compare the peak area of the this compound in the aged sample to the fresh standard to determine the remaining purity.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for troubleshooting this compound activity loss.
Caption: Decision tree for diagnosing this compound activity loss.
Validation & Comparative
Validating the Efficacy of Adenylyl Cyclase 2 (AC2) Inhibitors Using cAMP ELISA: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of adenylyl cyclase 2 (AC2) inhibitors. The primary method detailed is the widely-used cyclic AMP (cAMP) competitive enzyme-linked immunosorbent assay (ELISA), a robust technique for quantifying intracellular cAMP levels. We present comparative data for known AC2 inhibitors, detailed experimental protocols, and visual workflows to facilitate experimental design and data interpretation.
Understanding the cAMP Signaling Pathway
Adenylyl cyclases are enzymes that convert adenosine triphosphate (ATP) into the second messenger cAMP.[1] This signaling molecule is crucial for a multitude of cellular functions.[2][3] The activity of ACs is regulated by various signals, including G protein-coupled receptors (GPCRs). AC2, a specific isoform, can be stimulated by Gαs-coupled receptors. Validating an AC2 inhibitor involves stimulating this pathway and then measuring the inhibitor's ability to attenuate the resulting cAMP production.
Experimental Validation Workflow
The process of validating an AC2 inhibitor's efficacy can be broken down into several key stages, from cell culture to data analysis. The goal is to create a dose-response curve to determine the inhibitor's potency, typically represented by its half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Comparison of Adenylyl Cyclase Inhibitors
While the hypothetical this compound is used as a model, its performance can be benchmarked against other known adenylyl cyclase inhibitors with documented activity against the AC2 isoform. The potency of these compounds varies, and their selectivity across different AC isoforms is a critical consideration in drug development.
| Compound | Target(s) | Potency (AC2) | Mechanism of Action | Reference |
| 2',5'-dd-3'-ATP | AC1, AC2, AC5, AC6, AC7, AC8 | IC₅₀: 280 nM (+ Mn²⁺) | P-site inhibitor, non-competitive/un-competitive | [4] |
| MANT-GTP | AC1, AC2, AC5, AC6 | Kᵢ: 14 nM (+ Mn²⁺) | Competitive, binds to the catalytic site | [4] |
| BODIPY-Forskolin | AC1, AC5 (activator)AC2 (inhibitor) | IC₅₀: 170 nM (+ Mn²⁺)IC₅₀: 500 nM (+ Mg²⁺) | Binds to the diterpene site, allosteric modulator | [4] |
| SKF-83566 | AC2 (selective) | Not specified in abstract | Direct AC2 inhibitor | [5] |
| SQ22,536 | Non-selective AC inhibitor | Does not discriminate between AC5 and AC6 | Targets ATP binding site | [6][7] |
Note: Potency values (IC₅₀, Kᵢ) can vary significantly based on experimental conditions, such as the type of divalent cation (Mn²⁺ vs. Mg²⁺) used in the assay buffer.
Experimental Protocols
Below is a detailed, generalized protocol for measuring intracellular cAMP levels to determine inhibitor efficacy. This protocol is based on principles common to commercially available competitive ELISA kits.[3][8][9][10]
Cell Culture and Treatment
-
Cell Line: Utilize a cell line with stable or transient expression of human AC2, such as HEK293 cells.[11][12]
-
Seeding: Plate the cells in a 96-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the experiment. An example density is 5,000 cells per well.[11][12] Incubate overnight at 37°C and 5% CO₂.
-
Inhibitor Preparation: Prepare serial dilutions of the AC2 inhibitor (e.g., this compound) in an appropriate vehicle (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and typically should not exceed 0.5%.
-
Treatment: Remove the culture medium from the cells. Add the prepared inhibitor dilutions to the respective wells. Include a vehicle-only control (0% inhibition) and a positive control with a known inhibitor if available. Incubate for 30 minutes at 37°C.
-
Stimulation: To activate adenylyl cyclase, add a stimulating agent. This can be a general AC activator like Forskolin or a more specific GPCR agonist relevant to the signaling pathway being studied. A phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), should be included to prevent the degradation of newly synthesized cAMP.[11][12] Incubate for a defined period, for example, 1 hour at room temperature.[11][12]
-
Cell Lysis: Aspirate the treatment medium. Add 100-200 µL of Lysis Buffer (provided in most commercial ELISA kits) to each well.[3][10] Incubate for approximately 20 minutes at 4°C to ensure complete cell lysis and release of intracellular contents.[10]
Competitive cAMP ELISA Procedure
This procedure follows the principle where free cAMP in the sample competes with a fixed amount of labeled cAMP (e.g., HRP-conjugate) for binding sites on a specific antibody. Higher cAMP in the sample results in a lower signal.
-
Standard Preparation: Prepare a standard curve by making serial dilutions of the provided cAMP standard, typically ranging from 0 pmol/mL to 1000 pmol/mL.[3][10]
-
Plate Loading: Add 50 µL of each standard, control, and cell lysate sample to the appropriate wells of the antibody-coated microplate.[9][10] It is recommended to run all samples and standards in duplicate.[9]
-
Competitive Reaction: Add 50 µL of the cAMP conjugate (e.g., cAMP-HRP) to each well. Then, add 50 µL of the anti-cAMP antibody. Cover the plate and incubate for 2-2.5 hours at room temperature on an orbital shaker.[2][8]
-
Washing: Decant the contents of the wells. Wash the plate 4-5 times with 250-300 µL of 1X Wash Buffer per well, with thorough aspiration between washes.[10]
-
Substrate Incubation: Add 100 µL of TMB Substrate Reagent to each well.[2] Incubate for 15-30 minutes at room temperature in the dark.[2][9]
-
Stopping the Reaction: Add 50-100 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Reading: Immediately measure the absorbance of each well on a microplate reader at a wavelength of 450 nm.[2][8]
Data Analysis
-
Standard Curve: Average the duplicate readings for each standard. Plot the absorbance values against the corresponding cAMP concentrations. Use a four-parameter logistic (4-PL) regression model to fit the curve.
-
cAMP Calculation: Average the duplicate readings for your samples. Use the standard curve to interpolate the cAMP concentration for each sample.
-
IC₅₀ Determination: Plot the calculated cAMP concentrations against the log of the inhibitor concentrations. Normalize the data (e.g., setting the vehicle control as 100% activity). Fit a dose-response curve to the data to determine the IC₅₀ value of the inhibitor.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput screening paradigm for the discovery of small-molecule modulators of adenylyl cyclase: identification of an adenylyl cyclase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Frontiers | Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype [frontiersin.org]
- 12. Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Adenylate Cyclase Inhibitors: Evaluating mAC2-IN-1 Against Established Compounds
For researchers, scientists, and drug development professionals, the selective inhibition of adenylyl cyclase (AC) isoforms presents a significant therapeutic opportunity. This guide provides a comparative analysis of mAC2-IN-1, a selective inhibitor of transmembrane adenylyl cyclase 2 (mAC2), against other well-characterized AC inhibitors. The comparison is based on available quantitative data on inhibitor potency and selectivity, supplemented with detailed experimental protocols and signaling pathway diagrams to provide a comprehensive resource for researchers in the field.
Overview of Adenylate Cyclase Inhibition
Adenylyl cyclases are a family of enzymes responsible for the conversion of ATP to the second messenger cyclic AMP (cAMP).[1][2] Mammals have nine membrane-bound (mACs, isoforms 1-9) and one soluble (sAC) adenylyl cyclase, each with distinct tissue distribution and regulatory properties.[1][3] This diversity makes isoform-selective inhibitors valuable tools for dissecting the physiological roles of individual ACs and for developing targeted therapeutics for a range of conditions, including cardiovascular diseases, pain, and neurological disorders.[2]
This compound: A Selective Inhibitor of Adenylyl Cyclase 2
Comparison of Inhibitor Potency and Selectivity
The following table summarizes the available quantitative data (IC50 values) for this compound and other commonly used adenylyl cyclase inhibitors against various AC isoforms. It is important to note that assay conditions can vary between studies, potentially affecting the absolute IC50 values.
| Inhibitor | AC1 (IC50) | AC2 (IC50) | AC3 (IC50) | AC5 (IC50) | AC6 (IC50) | Other Isoforms (IC50) | Reference(s) |
| This compound (compound 14) | Low Activity | 4.45 µM | - | Low Activity | - | - | [4] |
| SQ22,536 | ~150-250 µM | 1.7-2.6 mM | 130-230 µM | 8.3-15 µM | ~10-20 µM | AC4, AC7, AC8, AC9: >100 µM | [1][2][5] |
| 2',5'-Dideoxyadenosine (ddAdo) | - | - | - | - | - | General AC inhibitor, IC50 ~3 µM | [6][7][8][9] |
| NKY80 | - | 2.6 mM | 230 µM | 8.3-15 µM | - | - | [1] |
| Forskolin | EC50: 0.5 µM (Activator) | - | - | - | - | General AC activator (except AC9) | [5][10][11][12][13] |
Note: Forskolin is included for reference as a widely used general activator of most adenylyl cyclase isoforms (except AC9). Its EC50 for activation of type I AC is 0.5 µM.[10][11]
Signaling Pathways and Experimental Workflows
To visualize the context of adenylate cyclase inhibition and the methods used for inhibitor characterization, the following diagrams are provided.
Caption: General overview of the adenylyl cyclase signaling cascade.
Caption: Typical workflow for screening and characterizing AC inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of adenylyl cyclase inhibitors.
Adenylyl Cyclase Activity Assay in Membranes
This in vitro assay directly measures the enzymatic activity of a specific AC isoform in isolated cell membranes.
1. Membrane Preparation:
-
Cells (e.g., Sf9 insect cells or HEK293 cells) are engineered to overexpress a single human adenylyl cyclase isoform.
-
Cells are harvested and lysed by dounce homogenization in a hypotonic buffer (e.g., 20 mM HEPES, pH 8.0, 10 mM MgCl2, 1 mM EDTA).
-
The cell lysate is subjected to a series of centrifugations to pellet and wash the membrane fraction.
-
The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined (e.g., by Bradford assay). Membranes can be stored at -80°C.[2]
2. Inhibition Assay:
-
In a reaction tube, the prepared cell membranes (containing a specific AC isoform) are incubated with the test inhibitor (e.g., this compound) at various concentrations.
-
The reaction is initiated by adding a master mix containing [α-32P]ATP, a non-radioactive ATP, MgCl2, and a specific activator for the AC isoform being tested (e.g., forskolin for most mACs, Gαs for AC9, or Ca2+/calmodulin for AC1 and AC8).[2]
-
The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by adding a stop solution (e.g., containing SDS, unlabeled ATP, and cAMP).[2]
3. Separation and Quantification of [32P]cAMP:
-
The newly synthesized [32P]cAMP is separated from the unreacted [α-32P]ATP using sequential column chromatography over Dowex and alumina columns.[14]
-
The amount of [32P]cAMP is quantified by liquid scintillation counting.
4. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AC activity, is determined by fitting the data to a dose-response curve.
Cellular cAMP Accumulation Assay
This assay measures the effect of an inhibitor on cAMP levels within intact cells, providing a more physiologically relevant context.
1. Cell Culture and Treatment:
-
Cells endogenously expressing or engineered to express the target AC isoform are plated in multi-well plates.
-
The cells are pre-treated with the inhibitor at various concentrations for a specific duration.
-
To prevent cAMP degradation, a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) is typically included.
2. Stimulation of cAMP Production:
-
After pre-incubation with the inhibitor, cells are stimulated with an AC activator (e.g., forskolin or a specific GPCR agonist) to induce cAMP production.
3. Cell Lysis and cAMP Measurement:
-
The stimulation is stopped, and the cells are lysed.
-
The intracellular cAMP concentration in the cell lysates is determined using a variety of commercially available methods, such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Luciferase-based reporter gene assays
-
4. Data Analysis:
-
The amount of cAMP produced is normalized to a control (e.g., total protein concentration).
-
The percentage of inhibition is calculated for each inhibitor concentration, and the cellular IC50 value is determined.
Conclusion
This compound emerges as a promising selective inhibitor for adenylyl cyclase 2 based on available data. However, for its full potential as a research tool and therapeutic lead to be realized, a comprehensive characterization of its selectivity profile against all transmembrane adenylyl cyclase isoforms in peer-reviewed studies is essential. This guide provides the context and methodologies by which this compound and future AC inhibitors can be rigorously evaluated and compared, ultimately aiding in the development of more targeted and effective therapies.
References
- 1. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mAC2-IN-1_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2′,5′-Dideoxyadenosine Cell-permeable, non-competitive adenylate cyclase inhibitor (IC50 = 3 µM), that binds to the adenosine P1 binding site. | 6698-26-6 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Forskolin | Coleonol | adenylate cyclase activator | TargetMol [targetmol.com]
- 12. stemcell.com [stemcell.com]
- 13. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay for adenylate cyclase and cyclic nucleotide phosphodiesterases and the preparation of high specific activity 32-P-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: mAC2-IN-1 and Forskolin in cAMP Modulation
For researchers, scientists, and drug development professionals, understanding the precise modulation of cyclic AMP (cAMP) signaling is paramount. This guide provides a detailed, data-driven comparison of two key modulators: mAC2-IN-1, a selective inhibitor of adenylyl cyclase 2 (AC2), and forskolin, a broad activator of most adenylyl cyclase isoforms.
This comparison will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols to aid in the selection and application of these compounds in cAMP-related research.
Mechanism of Action: A Tale of Two Modulators
The fundamental difference between this compound and forskolin lies in their opposing effects on adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.
This compound is a potent and selective small-molecule inhibitor of human adenylyl cyclase isoform 2 (AC2).[1] By binding to and inhibiting AC2, this compound effectively reduces the production of cAMP in cells where AC2 is the predominant or functionally important isoform. This makes it a valuable tool for dissecting the specific roles of AC2 in cellular signaling pathways.
Forskolin , a labdane diterpene isolated from the plant Coleus forskohlii, is a well-established and widely used direct activator of most transmembrane adenylyl cyclase isoforms (AC1-8).[2] It bypasses the need for G-protein-coupled receptor (GPCR) stimulation and directly interacts with the catalytic subunit of adenylyl cyclase, leading to a robust increase in intracellular cAMP levels.
Quantitative Comparison of Efficacy
The following table summarizes the available quantitative data for this compound and forskolin, providing a basis for comparing their potency. It is important to note that the efficacy of these compounds can vary depending on the cell type, experimental conditions, and the specific adenylyl cyclase isoforms expressed.
| Compound | Target | Action | Potency (IC50/EC50) | Cell Type/System | Reference |
| This compound | Human Adenylyl Cyclase 2 (AC2) | Inhibition | IC50: 4.45 µM | In vitro biochemical assay | [1] |
| Forskolin | Most Adenylyl Cyclase Isoforms (AC1-8) | Activation | EC50: >50 µM | C6-2B rat astrocytoma cells | [3] |
| EC50: ~1 µM | B16F10 and HEK293 cells | ||||
| EC50: 11.4 µM | CHO-M1 cells | [4] |
Signaling Pathways
The modulation of cAMP levels by this compound and forskolin initiates distinct downstream signaling cascades.
This compound: Inhibiting the AC2 Signaling Cascade
By selectively inhibiting AC2, this compound leads to a decrease in cAMP production. This reduction in the second messenger cAMP subsequently dampens the activity of its primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[5] This inhibitory action allows for the specific investigation of cellular processes regulated by the AC2-cAMP-PKA/Epac axis.
Caption: Signaling pathway inhibited by this compound.
Forskolin: Activating the General cAMP Signaling Cascade
Forskolin's broad activation of adenylyl cyclases leads to a significant increase in intracellular cAMP. This surge in cAMP activates both PKA and Epac, triggering a wide array of downstream cellular responses, including changes in gene expression, metabolism, and cell proliferation.[5][6]
Caption: Signaling pathway activated by forskolin.
Experimental Protocols
The following are detailed methodologies for key experiments involving the modulation of cAMP levels.
Protocol 1: Adenylyl Cyclase Inhibition Assay using this compound
This protocol is designed to measure the inhibitory effect of this compound on forskolin-stimulated cAMP production in whole cells.
Materials:
-
Cells expressing human adenylyl cyclase 2 (e.g., HEK293-AC2 stable cell line).
-
This compound.
-
Forskolin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
Procedure:
-
Cell Culture: Seed cells in a 96-well plate at a density that allows for optimal signal detection in the chosen cAMP assay. Incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in assay buffer.
-
Pre-incubation with Inhibitor: Remove the culture medium and wash the cells with assay buffer. Add the desired concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO).
-
Stimulation: Prepare a solution of forskolin and a PDE inhibitor (e.g., 0.5 mM IBMX) in assay buffer. The concentration of forskolin should be at its EC50 or a concentration known to produce a submaximal but robust cAMP response. Add this stimulation solution to all wells, including the vehicle control.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Caption: Experimental workflow for AC2 inhibition assay.
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay
This protocol outlines a standard method for measuring the increase in intracellular cAMP levels in response to forskolin.
Materials:
-
Target cells of interest.
-
Forskolin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit.
-
Cell culture medium and reagents.
-
Assay buffer.
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to the desired confluency.
-
Compound Preparation: Prepare a stock solution of forskolin in a suitable solvent (e.g., DMSO). Create a serial dilution of forskolin in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Stimulation: Remove the culture medium, wash the cells, and add the forskolin dilutions to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and determine the intracellular cAMP levels using a suitable cAMP assay kit.
-
Data Analysis: Plot the measured cAMP concentration against the log of the forskolin concentration to determine the EC50 value.
Caption: Workflow for cAMP accumulation assay.
Considerations for Use and Potential Off-Target Effects
This compound:
-
Selectivity: While described as selective for AC2, it is crucial to consider its potential effects on other adenylyl cyclase isoforms, especially at higher concentrations. The provided information indicates low activity on AC1 and AC5, but its full selectivity profile across all AC isoforms may not be fully characterized.[1]
-
Application: Ideal for studies aiming to elucidate the specific physiological and pathological roles of adenylyl cyclase 2.
Forskolin:
-
Broad Spectrum Activity: Its ability to activate most AC isoforms makes it a powerful tool for general studies of cAMP signaling but limits its utility for dissecting the roles of specific isoforms.
-
Off-Target Effects: Forskolin has been reported to have off-target effects, including interactions with other signaling proteins and ion channels, which may be independent of its effects on adenylyl cyclase.[7][8][9] Researchers should be mindful of these potential confounding factors.
-
Endocrine Disruption: Some studies suggest that forskolin may have endocrine-disrupting effects, which should be considered in relevant experimental models.[10]
Conclusion
This compound and forskolin represent two sides of the same coin in the study of cAMP signaling. Forskolin serves as a robust and general activator, invaluable for elevating global cAMP levels and studying the broad consequences of this second messenger. In contrast, this compound offers a more refined tool, enabling the targeted inhibition of a specific adenylyl cyclase isoform, AC2. The choice between these two modulators will ultimately depend on the specific research question. For investigating the general roles of cAMP, forskolin remains a staple. However, for dissecting the nuanced and isoform-specific functions of adenylyl cyclase 2, this compound is the more appropriate and powerful tool. The experimental protocols and data provided in this guide are intended to assist researchers in making informed decisions and designing rigorous experiments to advance our understanding of the complex world of cAMP signaling.
References
- 1. Phospho-substrate profiling of Epac-dependent protein kinase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 5. cusabio.com [cusabio.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Forskolin: Health Benefits, Common Uses, Side Effects, and Risks [webmd.com]
- 8. Does Forskolin Actually Work? An Evidence-Based Review [healthline.com]
- 9. atlaschiropractichealthcenter.com [atlaschiropractichealthcenter.com]
- 10. Forskolin Induces Endocrine Disturbance in Human JEG-3 Placental Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Adenylyl Cyclase Inhibitors: mAC2-IN-1 vs. SQ 22,536
For researchers and drug development professionals investigating the intricate roles of cyclic AMP (cAMP) signaling, the selection of a suitable adenylyl cyclase (AC) inhibitor is a critical decision. This guide provides a detailed, data-driven comparison of two such inhibitors: mAC2-IN-1 and SQ 22,536, highlighting their distinct isoform specificities and mechanisms of action.
Overview and Mechanism of Action
Adenylyl cyclases, the enzymes responsible for cAMP synthesis, exist in multiple isoforms with distinct localization and regulatory properties. The two major families are the transmembrane adenylyl cyclases (tmACs) and the soluble adenylyl cyclase (sAC).
SQ 22,536 is a well-established, cell-permeable inhibitor of tmACs. It acts as a P-site inhibitor, interacting with the catalytic site of the enzyme in a non-competitive manner with respect to ATP. Its inhibitory action is generally considered non-selective across the different tmAC isoforms.
This compound , on the other hand, has been identified as a potent inhibitor of adenylyl cyclase type 2 (AC2), a specific isoform of tmAC. This suggests a more targeted approach for studies focusing on the specific roles of AC2 in cellular signaling.
Comparative Efficacy and Potency
The following table summarizes the available quantitative data for this compound and SQ 22,536, primarily focusing on their half-maximal inhibitory concentrations (IC50).
| Inhibitor | Target Isoform(s) | IC50 | Assay System | Reference |
| This compound | Adenylyl Cyclase 2 (AC2) | 9 µM | Recombinant human AC2 expressed in Sf9 cell membranes | |
| SQ 22,536 | Transmembrane ACs (non-selective) | ~100 µM | Rat brain particulate fraction | |
| 150 µM | Rabbit myocardial membranes | |||
| 260 µM | Rat liver plasma membranes |
Signaling Pathway of Transmembrane Adenylyl Cyclase
The diagram below illustrates the canonical signaling pathway involving transmembrane adenylyl cyclases, the primary targets of both SQ 22,536 and this compound (specifically for the AC2 isoform).
Caption: Canonical G-protein coupled receptor (GPCR) signaling cascade leading to cAMP production by transmembrane adenylyl cyclases and its subsequent downstream effects.
Experimental Protocols
A common method to determine the inhibitory activity of compounds like this compound and SQ 22,536 is the adenylyl cyclase activity assay using cell membranes.
Objective: To measure the in vitro potency of inhibitors against a specific adenylyl cyclase isoform.
Materials:
-
Cell membranes expressing the adenylyl cyclase of interest (e.g., from Sf9 cells infected with recombinant baculovirus encoding human AC2).
-
Assay buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 5 mM MgCl2.
-
ATP solution.
-
Forskolin (a direct activator of most tmACs).
-
Test compounds (this compound, SQ 22,536) dissolved in DMSO.
-
cAMP standard.
-
Reagents for cAMP detection (e.g., Lance Ultra cAMP kit).
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, cell membranes, and the test compound or vehicle (DMSO).
-
Initiate the reaction by adding a mixture of ATP and forskolin.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding a lysis buffer containing a detection agent (e.g., a europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody).
-
Incubate for a second period (e.g., 60 minutes) to allow for signal development.
-
Read the plate using a suitable plate reader (e.g., for HTRF or fluorescence polarization).
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced in each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the efficacy of this compound and SQ 22,536.
Caption: A generalized workflow for the in vitro comparison of adenylyl cyclase inhibitors.
Conclusion
The choice between this compound and SQ 22,536 fundamentally depends on the research question.
-
SQ 22,536 is a suitable tool for studies requiring broad inhibition of transmembrane adenylyl cyclases, for instance, to investigate the overall contribution of cAMP signaling in a particular cellular process. However, its lower potency and lack of isoform selectivity should be taken into consideration.
-
This compound offers a more targeted approach for dissecting the specific roles of the AC2 isoform. Its higher potency against AC2 makes it a valuable tool for studies where this isoform is known or hypothesized to play a key role.
Researchers should carefully consider the adenylyl cyclase isoforms expressed in their experimental system and the specific scientific question being addressed to make an informed decision on the most appropriate inhibitor.
Assessing the Selectivity of MK2 Inhibitors in Knockout Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mitogen-activated protein kinase-activated protein kinase 2 (MK2) inhibitors, with a focus on assessing their selectivity using knockout cell lines. This guide includes supporting experimental data, detailed methodologies, and visualizations to aid in the evaluation of these critical research tools.
The p38 MAPK/MK2 signaling pathway is a crucial regulator of inflammatory responses, making MK2 a compelling target for therapeutic intervention in a range of diseases. However, the development of highly selective kinase inhibitors is paramount to minimize off-target effects and ensure that observed biological outcomes are directly attributable to the inhibition of the intended target. The use of knockout (KO) cell lines provides a definitive method for validating the on-target activity and assessing the selectivity of small molecule inhibitors.
This guide focuses on comparing the performance of representative ATP-competitive and non-ATP-competitive MK2 inhibitors.
The p38 MAPK/MK2 Signaling Pathway
MK2 is a downstream substrate of p38 MAPK. Upon activation by cellular stress and inflammatory stimuli, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates various downstream targets, leading to the regulation of cytokine production and other inflammatory processes.[1][2][3] A simplified representation of this pathway is shown below.
Figure 1: Simplified p38 MAPK/MK2 signaling pathway.
Comparison of MK2 Inhibitors
Here, we compare three representative MK2 inhibitors with different modes of action:
-
PF-3644022: A potent, selective, and ATP-competitive inhibitor of MK2.[4][5][6]
-
MK2 Inhibitor III: A potent, ATP-competitive pyrrolopyridinyl compound.
-
MMI-0100: A cell-permeable peptide inhibitor that acts in a non-ATP-competitive manner.[7][8][9]
The following table summarizes their key characteristics and selectivity data.
| Inhibitor | Type | Target IC50 / Ki | Key Off-Targets and IC50/Ki | Cellular Potency (TNFα inhibition) |
| PF-3644022 | ATP-Competitive | MK2: 5.2 nM (IC50), 3 nM (Ki)[4][6][10] | PRAK: 5.0 nM (IC50)[10]MK3: 53 nM (IC50)[10]MNK2: 148 nM (IC50)[10] | 160 nM (U937 cells)[4][10] |
| MK2 Inhibitor III | ATP-Competitive | MK2: 8.5 nM (IC50)[5] | MK5: 81 nM (IC50)MK3: 210 nM (IC50) | 4.4 µM (U937 cells)[5] |
| MMI-0100 | Non-ATP-Competitive (Peptide) | Not reported in nM, but effective at µM concentrations in cells.[7] | Specificity demonstrated by lack of effect on IL-8 production (not MK2-dependent).[7][9] | Suppresses TNF-α-induced IL-6 production.[7] |
Assessing Selectivity in Knockout Cell Lines: Experimental Workflow
The definitive method to validate that an inhibitor's cellular effects are on-target is to test its activity in a cell line where the target protein has been genetically removed (knocked out). The workflow below outlines the key steps for assessing MK2 inhibitor selectivity using CRISPR-Cas9 generated MK2 knockout cell lines.
Figure 2: Workflow for inhibitor selectivity validation in knockout cells.
Experimental Protocols
1. Generation of MK2 Knockout Cell Lines via CRISPR-Cas9
-
Cell Line Selection: Choose a cell line relevant to the intended research area that expresses MK2 (e.g., U937 monocytic cells for inflammation studies).
-
gRNA Design: Design and synthesize guide RNAs (gRNAs) targeting an early exon of the MAPKAPK2 gene to induce frameshift mutations leading to a premature stop codon.
-
Transfection: Co-transfect the selected cells with a Cas9 nuclease expression vector and the gRNA expression vector(s).
-
Single-Cell Cloning: Isolate single cells to generate clonal populations.
-
Screening and Validation:
-
Genomic DNA Sequencing: Sequence the targeted genomic region in each clone to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Confirm the absence of MK2 protein expression in the knockout clones by Western blot analysis using a validated MK2 antibody. The parental wild-type cell line should be used as a positive control.[11]
-
2. Western Blot Analysis for On-Target Effect (p-HSP27)
Heat shock protein 27 (HSP27) is a well-characterized downstream substrate of MK2.[12] Inhibition of MK2 should lead to a decrease in the phosphorylation of HSP27 at Ser82.
-
Cell Culture and Treatment:
-
Plate wild-type (WT) and validated MK2 KO cells at equal densities.
-
Pre-treat the cells with a dose range of the MK2 inhibitor (e.g., PF-3644022) for 1 hour.
-
Stimulate the cells with a p38/MK2 pathway activator, such as lipopolysaccharide (LPS), for 30 minutes to induce HSP27 phosphorylation.
-
-
Lysate Preparation: Lyse the cells and quantify total protein concentration.
-
Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for phosphorylated HSP27 (p-HSP27 Ser82).
-
Strip and re-probe the membrane with a primary antibody for total HSP27 as a loading control.
-
Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities for p-HSP27 and total HSP27. Normalize the p-HSP27 signal to the total HSP27 signal.
Expected Outcome: In WT cells, the inhibitor should cause a dose-dependent decrease in p-HSP27 levels. In MK2 KO cells, the basal level of p-HSP27 should be significantly reduced or absent, and treatment with the inhibitor should have no further effect on this already low level. This result would confirm that the inhibitor's effect on p-HSP27 is mediated through MK2.
Logical Framework for Selectivity Assessment
The use of knockout cell lines provides a clear logical framework for distinguishing on-target from off-target effects.
Figure 3: Logical flow for determining on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative proteomics of kinase inhibitor targets and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells | eLife [elifesciences.org]
- 9. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
Comparative Analysis of mAC2-IN-1 and Alternative Adenylyl Cyclase 2 Inhibitors
This guide provides a comparative analysis of the hypothetical inhibitor mAC2-IN-1 against known inhibitors of membrane adenylyl cyclase 2 (AC2). The information is intended for researchers, scientists, and drug development professionals working on signal transduction and therapeutic development.
Introduction to Adenylyl Cyclase 2 (AC2)
Adenylyl cyclase 2 (ADCY2) is a membrane-bound enzyme that plays a crucial role in cellular signal transduction by catalyzing the conversion of ATP to cyclic AMP (cAMP).[1] As a key second messenger, cAMP is involved in a multitude of physiological processes.[2] The activity of AC2 is regulated by G-protein coupled receptors (GPCRs), protein kinases, and calcium ions.[1][3] Given its role in various signaling pathways, AC2 has emerged as a potential therapeutic target for a range of diseases.[4]
Performance Comparison of AC2 Inhibitors
While specific quantitative data for "this compound" is not publicly available, this section provides a comparative table of known adenylyl cyclase inhibitors with reported activity against AC2. This table serves as a benchmark for evaluating the potential efficacy of a novel inhibitor like this compound. The data is derived from various in vitro assays.[5]
| Inhibitor | Target(s) | Reported IC50 against AC2 (in vitro) | Mechanism of Action |
| This compound (Hypothetical) | Adenylyl Cyclase 2 | To be determined | To be determined |
| BODIPY-forskolin | AC1, AC5 (activator); AC2 (inhibitor) | 170 nM (with Mn²⁺), 500 nM (with Mg²⁺)[5] | Binds to the diterpene site[5] |
| MANT-GTP | AC1, AC2, AC5, AC6 | 610 nM (with Mn²⁺)[5] | Competitive inhibitor at the catalytic site[5] |
| TNP-ATP | AC1, AC2, AC5 | 99 nM (with Mn²⁺)[5] | Competitive inhibitor at the catalytic site[5] |
| 2',5'-dideoxyadenosine 3'-triphosphate (ddATP) | Adenylyl Cyclases | 700 µM (with Mg²⁺)[5] | P-site inhibitor[5] |
| SKF-83566 | Dopamine D1-like receptor antagonist, AC2 inhibitor | Potent inhibitor (specific IC50 not detailed in provided search)[6][7] | Not specified |
Signaling Pathway of Adenylyl Cyclase 2
The following diagram illustrates the classical signaling pathway involving adenylyl cyclase 2. GPCR activation leads to the dissociation of G-protein subunits, with Gαs and Gβγ stimulating AC2 activity. This increases the intracellular concentration of cAMP, which in turn activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), leading to downstream cellular responses.[2][8]
Experimental Protocols
To determine the dose-response curve for an inhibitor like this compound and compare it to other compounds, a robust adenylyl cyclase activity assay is required.
Protocol: In Vitro Adenylyl Cyclase Activity Assay
This protocol is a generalized procedure for measuring adenylyl cyclase activity in response to inhibitors.
1. Materials and Reagents:
-
Purified adenylyl cyclase enzyme (e.g., recombinant human AC2)
-
ATP (substrate)
-
Assay Buffer: e.g., 100 mM Tris-HCl (pH 8.0), 15 mM MgCl₂, 0.2 mM CaCl₂, 1 mg/mL BSA[9]
-
Test inhibitors (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
cAMP standard solutions
-
Detection system (e.g., spectrophotometer, fluorometer, or radioactive detection system)[9][10]
-
Aluminum oxide columns or other separation matrix[9]
2. Procedure:
-
Prepare serial dilutions of the test inhibitors (e.g., this compound, BODIPY-forskolin) to cover a wide concentration range.
-
In a reaction vessel (e.g., microcentrifuge tube), add the assay buffer, the purified adenylyl cyclase enzyme, and the test inhibitor at a specific concentration.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C or 37°C).[11]
-
Initiate the enzymatic reaction by adding a known concentration of ATP.
-
Allow the reaction to proceed for a fixed time (e.g., 10-60 minutes), ensuring the reaction stays within the linear range.[12]
-
Stop the reaction. This can be achieved by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or by heat inactivation.[9]
-
Separate the product (cAMP) from the unreacted substrate (ATP). This can be done using aluminum oxide chromatography or other methods.[9]
-
Quantify the amount of cAMP produced using a suitable detection method. This could be spectrophotometry, fluorescence, or scintillation counting if using radiolabeled ATP.[9][10]
-
Run appropriate controls, including a no-inhibitor control (vehicle only) to determine 100% enzyme activity and a no-enzyme control as a background blank.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model (e.g., a four-parameter logistic equation) to determine the IC50 value for each inhibitor.
Experimental Workflow for Dose-Response Curve Analysis
The following diagram outlines the general workflow for conducting a dose-response analysis of an enzyme inhibitor.
Conclusion
This guide provides a framework for the comparative analysis of the hypothetical adenylyl cyclase 2 inhibitor, this compound. By following the detailed experimental protocols and utilizing the provided signaling pathway and workflow diagrams, researchers can systematically evaluate the potency and efficacy of novel AC2 inhibitors. The comparison table of known inhibitors serves as a valuable reference for benchmarking the performance of new chemical entities in the drug discovery process.
References
- 1. ADCY2 - Wikipedia [en.wikipedia.org]
- 2. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Gene - ADCY2 [maayanlab.cloud]
- 5. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adenylyl Cyclase Inhibitors Products: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Confirming Target Engagement of Soluble Adenylyl Cyclase Inhibitors in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methodologies to confirm the cellular target engagement of mAC2-IN-1, a putative inhibitor of soluble adenylyl cyclase (sAC, also known as ADCY10). The following sections detail and contrast direct and indirect methods for verifying that a compound interacts with its intended intracellular target.
Introduction to Soluble Adenylyl Cyclase
Soluble adenylyl cyclase is a unique source of the second messenger cyclic AMP (cAMP), distinct from the well-characterized transmembrane adenylyl cyclases (tmACs).[1][2][3] Unlike tmACs, which are regulated by G-proteins, sAC is activated by bicarbonate (HCO3-) and calcium (Ca2+) ions.[1][3] This distinction in regulation allows for the specific investigation of sAC-mediated signaling pathways. The compartmentalization of cAMP signaling into discrete microdomains necessitates methods to confirm that a pharmacological inhibitor is engaging sAC specifically within the cell.[1][3]
Direct Target Engagement Methods
Direct methods provide evidence of the physical interaction between the inhibitor and its target protein. Here, we compare two widely adopted techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Comparison of Direct Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding alters the thermal stability of the target protein.[4][5][6] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[7][8][9][10][11] |
| Target Protein | Endogenous, unmodified protein.[12] | Exogenously expressed NanoLuc® fusion protein.[9][11] |
| Readout | Quantification of soluble protein remaining after heat treatment.[4][5] | Ratio of light emission from the tracer and NanoLuc®.[9][11] |
| Primary Advantage | Works with endogenous protein, avoiding potential artifacts from overexpression or tagging.[12] | Provides quantitative affinity and residence time data in living cells.[9][11] |
| Primary Limitation | Lower throughput and may not be suitable for all proteins.[6][13] | Requires genetic modification of cells to express the fusion protein.[9][11] |
| Typical Application | Target validation and confirmation of engagement in a physiologically relevant context.[14][15] | High-throughput screening, determining compound affinity and residence time.[16] |
Indirect Target Engagement Methods
Indirect methods measure the functional consequences of the inhibitor binding to its target, such as the modulation of downstream signaling events. A key downstream effector of cAMP signaling is the phosphorylation of the cAMP Response Element-Binding Protein (CREB).
Western Blotting for Phospho-CREB (p-CREB)
Inhibition of sAC is expected to decrease intracellular cAMP levels, leading to reduced activation of Protein Kinase A (PKA) and consequently, a decrease in the phosphorylation of CREB at serine 133 (S133).[17][18][19] This change can be quantified by Western blotting.
| Feature | Western Blotting for p-CREB |
| Principle | Immuno-detection of phosphorylated CREB (S133) in cell lysates.[18] |
| Target Analyte | Phosphorylated CREB protein. |
| Readout | Band intensity corresponding to the amount of p-CREB.[18] |
| Primary Advantage | Directly measures a downstream biological consequence of target engagement. |
| Primary Limitation | Can be influenced by off-target effects or crosstalk from other signaling pathways that also regulate CREB phosphorylation.[19] |
| Typical Application | Confirmation of the functional effect of the inhibitor on the target pathway. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler to induce protein denaturation.[14]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to separate the precipitated, denatured proteins from the soluble, stabilized proteins.[4][5]
-
Detection: Analyze the supernatant for the presence of soluble sAC using Western blotting or an ELISA-based method.[5]
NanoBRET™ Target Engagement Assay Protocol
-
Cell Seeding: Seed cells expressing the sAC-NanoLuc® fusion protein into a multi-well plate.[7]
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to sAC.[8][11]
-
Substrate Addition: Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor.[10]
-
Detection: Measure the luminescence at two wavelengths (donor and acceptor) to determine the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by the compound.[11]
Western Blotting Protocol for p-CREB
-
Cell Treatment: Treat cells with this compound, a vehicle control, and a positive control (e.g., forskolin, a tmAC activator) for a defined period.
-
Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phospho-CREB (S133) and a primary antibody for total CREB as a loading control.[18]
-
Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the bands. Quantify the band intensities to determine the relative change in p-CREB levels.
Visualizing Workflows and Pathways
Caption: The sAC signaling pathway and point of inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: NanoBRET™ Target Engagement Assay experimental workflow.
References
- 1. Frontiers | Strategies to safely target widely expressed soluble adenylyl cyclase for contraception [frontiersin.org]
- 2. Strategies to safely target widely expressed soluble adenylyl cyclase for contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to safely target widely expressed soluble adenylyl cyclase for contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 10. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 11. news-medical.net [news-medical.net]
- 12. revvity.co.jp [revvity.co.jp]
- 13. biorxiv.org [biorxiv.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. promegaconnections.com [promegaconnections.com]
- 16. news-medical.net [news-medical.net]
- 17. raybiotech.com [raybiotech.com]
- 18. Human Phospho-CREB (S133) Antibody (MAB6906) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 19. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to mAC2 Downregulation: The Small Molecule Inhibitor mAC2-IN-1 vs. RNA Interference
For researchers in cellular signaling, drug discovery, and related fields, the precise modulation of specific protein targets is paramount. Adenylyl cyclase 2 (ADCY2), a key enzyme in the production of the second messenger cyclic AMP (cAMP), is a target of significant interest. This guide provides a comparative analysis of two distinct methods for downregulating ADCY2 function: the small molecule inhibitor mAC2-IN-1 and RNA interference (RNAi).
This comparison will delve into the mechanisms of action, experimental considerations, and data interpretation for both approaches, providing researchers with the necessary information to select the most appropriate technique for their experimental goals.
At a Glance: this compound vs. RNAi for mAC2 Downregulation
| Feature | This compound (Small Molecule Inhibitor) | RNAi (siRNA/shRNA) |
| Mechanism of Action | Direct, often competitive or allosteric, inhibition of ADCY2 enzymatic activity. | Post-transcriptional gene silencing by degradation of ADCY2 mRNA, leading to reduced protein expression. |
| Target | ADCY2 protein. | ADCY2 messenger RNA (mRNA). |
| Mode of Downregulation | Inhibition of protein function. | Reduction of protein quantity. |
| Onset of Action | Rapid, typically within minutes to hours of administration. | Slower, requiring hours to days for mRNA and protein degradation. |
| Duration of Effect | Transient and dependent on compound half-life and clearance. | Can be transient (siRNA) or stable (shRNA), lasting for several days or longer. |
| Reversibility | Generally reversible upon removal of the compound. | Reversible as the siRNA is diluted or degraded, but can be long-lasting with shRNA. |
| Delivery | Direct addition to cell culture media. | Requires transfection or transduction methods to introduce nucleic acids into cells. |
Performance Characteristics
| Parameter | This compound | RNAi (ADCY2-specific siRNA/shRNA) |
| Potency/Efficacy | IC50 of 4.45 µM for human adenylyl cyclase 2.[1] | Typically achieves >80% knockdown of target mRNA, though this can vary depending on the specific siRNA sequence and experimental conditions.[2] |
| Specificity | Selective for ADCY2 with low activity against mAC1 and mAC5.[1] However, off-target effects on other proteins are possible and should be evaluated.[3][4] | Highly sequence-specific, but off-target effects can occur through miRNA-like activity, especially at higher concentrations.[5][6][7] |
| Toxicity | Potential for off-target toxicity, which should be assessed with dose-response and cell viability assays. | Can induce cellular stress or toxicity related to the transfection/transduction method or off-target effects. |
Signaling Pathway of Adenylyl Cyclase 2 (ADCY2)
ADCY2 is a membrane-bound enzyme that, upon activation by G-protein coupled receptors (GPCRs), catalyzes the conversion of ATP to cyclic AMP (cAMP). This second messenger, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), leading to a cascade of cellular responses including changes in gene expression.
Figure 1: Simplified signaling pathway of Adenylyl Cyclase 2 (ADCY2).
Experimental Workflow: A Comparative Overview
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and RNAi on ADCY2 function.
Figure 2: Comparative experimental workflow for this compound and RNAi.
Detailed Experimental Protocols
Protocol 1: Inhibition of ADCY2 using this compound
Objective: To assess the effect of this compound on intracellular cAMP levels.
Materials:
-
Cells expressing ADCY2 (e.g., HEK293 cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Assay buffer (e.g., HBSS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (optional, as a positive control for adenylyl cyclase activation)
-
cAMP assay kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control.
-
Cell Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the PDE inhibitor in assay buffer for 10-30 minutes at 37°C.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
If applicable, stimulate the cells with an agonist that activates a GPCR coupled to ADCY2.
-
Incubate for the desired time (e.g., 15-60 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
cAMP Measurement: Perform the cAMP assay following the kit's instructions.
-
Data Analysis: Calculate the concentration of cAMP in each sample and determine the IC50 of this compound.
Protocol 2: Knockdown of ADCY2 using siRNA
Objective: To reduce the expression of ADCY2 and measure the functional consequence on cAMP production.
Materials:
-
Cells expressing ADCY2
-
Complete cell culture medium and serum-free medium
-
siRNA targeting ADCY2
-
Non-targeting control siRNA
-
Transfection reagent
-
Materials for qPCR (RNA extraction kit, reverse transcriptase, qPCR master mix, primers for ADCY2 and a housekeeping gene)
-
Materials for Western blotting (lysis buffer, antibodies against ADCY2 and a loading control)
-
cAMP assay kit
Procedure:
-
Cell Seeding: Seed cells in multi-well plates 24 hours before transfection to achieve 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare siRNA-transfection reagent complexes in serum-free medium according to the manufacturer's protocol.
-
Add the complexes to the cells in fresh complete medium.
-
Incubate for 24-72 hours to allow for knockdown of ADCY2.
-
-
Validation of Knockdown:
-
qPCR: Harvest a subset of cells, extract total RNA, and perform reverse transcription followed by qPCR to quantify the reduction in ADCY2 mRNA levels.
-
Western Blot: Lyse another subset of cells and perform Western blotting to confirm the reduction in ADCY2 protein levels.
-
-
Functional Assay (cAMP Measurement):
-
After confirming knockdown, perform a cAMP assay on the remaining cells as described in Protocol 1 (steps 3-6).
-
Protocol 3: Intracellular cAMP Measurement Assay
Objective: To quantify intracellular cAMP levels following treatment.
Materials:
-
cAMP Assay Kit (e.g., ELISA, HTRF, or luminescence-based)
-
Cell lysates from control and treated cells
-
Plate reader compatible with the chosen assay format
Procedure (Example using an ELISA-based kit):
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit's manual.
-
Assay Plate Preparation: Add standards and samples to the wells of the antibody-coated microplate.
-
Competitive Binding: Add the cAMP conjugate to the wells. This will compete with the cAMP in the sample for binding to the antibody.
-
Incubation: Incubate the plate as per the manufacturer's instructions to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to the wells. The enzyme conjugated to the bound cAMP will convert the substrate, producing a signal.
-
Signal Detection: Read the absorbance, fluorescence, or luminescence using a plate reader.
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of cAMP in the samples. The signal is typically inversely proportional to the amount of cAMP in the sample.
Conclusion
The choice between this compound and RNAi for downregulating ADCY2 function depends on the specific research question. This compound offers a rapid and reversible method to inhibit the enzymatic activity of the existing ADCY2 protein pool, making it ideal for studying the acute effects of ADCY2 inhibition. In contrast, RNAi provides a means to reduce the total amount of ADCY2 protein, which is useful for investigating the consequences of longer-term protein depletion. It is crucial to validate the effects of either method and to consider potential off-target effects in the interpretation of the results. By understanding the distinct advantages and limitations of each approach, researchers can effectively probe the role of ADCY2 in various biological processes.
References
- 1. cAMP-Glo™ Assay Protocol [promega.com]
- 2. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 3. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 6. Defining the optimal parameters for hairpin-based knockdown constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Validating MEK Inhibition: A Comparative Guide to Trametinib and Selumetinib on Downstream Effectors
For researchers and drug development professionals investigating the MAPK/ERK signaling pathway, the selection of a potent and specific inhibitor is critical. This guide provides an objective comparison of two widely used MEK1/2 inhibitors, Trametinib and Selumetinib, focusing on the validation of their effects on downstream signaling events. The information presented is supported by experimental data to aid in the selection of the most appropriate tool compound for preclinical research.
Mechanism of Action
Trametinib and Selumetinib are both allosteric inhibitors of MEK1 and MEK2, key kinases in the MAPK/ERK signaling cascade.[1][2] By binding to a pocket adjacent to the ATP-binding site, these inhibitors lock MEK in an inactive conformation, preventing its phosphorylation and subsequent activation of ERK1/2.[2][3] This blockade of ERK1/2 phosphorylation is a primary hallmark of their on-target activity and leads to the modulation of downstream cellular processes, including cell proliferation and gene expression.
Comparative Efficacy on Downstream Effectors
The most direct method to validate the efficacy of MEK inhibitors is to measure the phosphorylation of their immediate substrate, ERK. Furthermore, assessing the expression of downstream target genes, such as the transcription factors c-Fos and c-Jun, provides a functional readout of pathway inhibition.
Inhibition of ERK Phosphorylation
Both Trametinib and Selumetinib have been shown to potently reduce the levels of phosphorylated ERK (pERK) in a dose-dependent manner in various cancer cell lines.[4][5] While direct head-to-head comparisons in the same study are limited, published data on their half-maximal inhibitory concentrations (IC50) for MEK1/2 inhibition and pERK reduction provide a basis for comparison.
| Inhibitor | Target | IC50 (MEK1/2) | Cell Line/System | Key Findings |
| Trametinib | MEK1/2 | 0.7 - 0.9 nM | BRAF V600E melanoma cells | Potent and sustained suppression of pERK.[1][3] |
| Selumetinib | MEK1/2 | ~14 nM | Various cancer cell lines | Effective inhibition of pERK.[2] |
Note: IC50 values can vary depending on the cell type and experimental conditions.
Modulation of Downstream Gene Expression
Inhibition of the MEK/ERK pathway is expected to decrease the expression of downstream genes that are critical for cell cycle progression and proliferation, such as c-fos and c-jun. Both Trametinib and Selumetinib have been shown to effectively modulate the expression of these genes. For instance, treatment with Selumetinib has been demonstrated to reduce FOS and DUSP6 (a dual-specificity phosphatase that inactivates ERK) gene expression in vivo.[6] Similarly, Trametinib treatment has been shown to reduce the expression of genes involved in cell proliferation.[7]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental approach to validate these inhibitors, the following diagrams are provided.
Caption: MAPK/ERK signaling pathway and points of MEK inhibition.
Caption: Workflow for validating MEK inhibitor efficacy.
Experimental Protocols
Western Blot for Phosphorylated ERK (pERK)
-
Cell Lysis: Treat cells with the desired concentrations of Trametinib or Selumetinib for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
RT-qPCR for c-Fos and c-Jun Expression
-
RNA Extraction: Treat cells as described above. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and primers specific for c-fos, c-jun, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. A typical reaction setup includes 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.
-
Thermal Cycling: A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion
Both Trametinib and Selumetinib are effective inhibitors of the MEK/ERK pathway, with Trametinib generally exhibiting a lower IC50 for MEK inhibition. The choice between these inhibitors may depend on the specific experimental context, including the cell type and desired duration of inhibition. The provided protocols and diagrams offer a framework for the robust validation of their effects on downstream effectors, ensuring reliable and reproducible results in preclinical research.
References
- 1. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vemurafenib and trametinib reduce expression of CTGF and IL-8 in V600EBRAF melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Off-Target Effects: A Comparative Guide to Adenylyl Cyclase 2 Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential clinical outcomes. This guide provides a comparative analysis of the cross-reactivity profiles of putative Adenylyl Cyclase 2 (AC2) inhibitors, offering insights into their interactions with other signaling pathways. The information presented herein is intended to aid in the selection of the most appropriate tool for studying AC2-mediated signaling and to highlight the importance of comprehensive selectivity profiling.
The initial investigation into the cross-reactivity of "mAC2-IN-1" revealed a likely misnomer in existing literature, as no specific compound with this designation could be identified. Consequently, this guide will focus on publicly available data for known inhibitors with reported activity against AC2, namely SKF 83566 and NKY80. While neither is a perfectly selective AC2 inhibitor, their documented off-target activities provide a valuable framework for understanding the challenges and considerations in targeting this enzyme.
Comparative Analysis of Inhibitor Cross-Reactivity
Table 1: Cross-Reactivity Profile of SKF 83566
| Target Class | Primary Target(s) | Secondary/Off-Target(s) | Reported Affinity/Potency (IC₅₀/Kᵢ) |
| G-Protein Coupled Receptors (GPCRs) | Dopamine D₁-like Receptors | Dopamine D₂-like Receptors, Serotonin 5-HT₂ Receptor | D₁: Kᵢ ~ 0.56 nM; D₂: K₋B = 2 µM; 5-HT₂: Kᵢ = 11 nM |
| Transporters | - | Dopamine Transporter (DAT) | IC₅₀ = 5.7 µM[1][2] |
| Enzymes | Adenylyl Cyclase 2 (AC2) | Adenylyl Cyclase 1 (AC1), Adenylyl Cyclase 5 (AC5) | Selective inhibition of AC2; inactive against AC1 or AC5 (qualitative) |
Table 2: Cross-Reactivity Profile of NKY80
| Target Class | Primary Target(s) | Secondary/Off-Target(s) | Reported Affinity/Potency (IC₅₀) |
| Enzymes | Adenylyl Cyclase 5 (AC5) | Adenylyl Cyclase 2 (AC2), Adenylyl Cyclase 3 (AC3) | AC5: IC₅₀ = 8.3 µM; AC2: IC₅₀ = 1.7 mM; AC3: IC₅₀ = 132 µM |
Signaling Pathway Context
To visualize the primary signaling pathway of AC2 and the pathways affected by the cross-reactivity of its inhibitors, the following diagrams are provided.
References
Independent Verification of Adenylyl Cyclase Inhibitory Activity: A Comparative Guide
A Note on Nomenclature: The initial topic specified "mAC2-IN-1," a term with limited specific information in the public domain regarding its detailed inhibitory activity on adenylyl cyclases. One source identifies it as a potent and selective inhibitor of human membrane-bound adenylyl cyclases (mACs) with an IC50 of 4.45 μM.[1] However, a substantial body of research exists for inhibitors of soluble adenylyl cyclase (sAC), a distinct class of adenylyl cyclases. This guide will focus on a comparative analysis of well-characterized sAC inhibitors, providing a framework for the independent verification of their inhibitory activity that can be adapted for other adenylyl cyclase inhibitors.
Mammalian cells contain two major types of adenylyl cyclases (ACs) that produce the second messenger cyclic AMP (cAMP): transmembrane adenylyl cyclases (tmACs), which are regulated by G-proteins, and soluble adenylyl cyclase (sAC), which is regulated by bicarbonate and calcium ions.[2][3][4][5] Distinguishing the activity of these two AC families is crucial for understanding specific cAMP signaling pathways.[2][3][4] This guide provides a comparative overview of prominent sAC inhibitors and detailed protocols for verifying their inhibitory activity.
Comparison of sAC Inhibitor Potency
The inhibitory potency of a compound is a critical parameter for its use as a research tool or potential therapeutic. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the reported IC50 values for several sAC inhibitors.
| Inhibitor | Biochemical IC50 | Cellular IC50 | Notes |
| LRE1 | 5.3 µM[5], 7.8 µM[6] | Not explicitly stated | An allosteric inhibitor that binds to the bicarbonate activator binding site.[2][3][4][6][7] |
| TDI-10229 | 113.5 nM[5], 0.2 µM[6] | 92 nM[8] | A potent and orally bioavailable sAC inhibitor.[9][10] |
| TDI-11155 | 15.7 nM[5] | Not explicitly stated | |
| TDI-11861 | 5.1 nM[5] | Not explicitly stated | A potent sAC inhibitor with a long residence time.[11] |
| TDI-11891 | 2.3 nM[5] | Shifted compared to biochemical IC50 | |
| TDI-11893 | 19.4 nM[5] | Shifted compared to biochemical IC50 | |
| KH7 | ~10 µM[6] | Specific for sAC in cellular systems | An allosteric inhibitor, but can have non-specific cellular effects.[2][6][12] |
Experimental Protocols for Verification of Inhibitory Activity
Accurate and reproducible experimental methods are essential for the independent verification of an inhibitor's activity. Below are detailed protocols for key assays used to characterize sAC inhibitors.
In Vitro sAC Activity Assay (Mass Spectrometry-Based)
This assay directly measures the enzymatic activity of purified sAC and its inhibition by a test compound.
Principle: The assay quantifies the conversion of ATP to cAMP by recombinant sAC. The amount of cAMP produced is measured by mass spectrometry, providing a highly sensitive and direct readout of enzyme activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 1 mM ATP, 5 mM MgCl₂, 5 mM CaCl₂, and 40 mM NaHCO₃.
-
Enzyme and Inhibitor Incubation: Add purified recombinant human sAC protein to the reaction mixture. For inhibitor testing, pre-incubate the enzyme with varying concentrations of the test compound (e.g., LRE1, TDI-10229) for a defined period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the ATP substrate.
-
Reaction Termination: After a specific incubation time (e.g., 20 minutes), terminate the reaction.
-
Quantification: Analyze the reaction mixture using mass spectrometry to quantify the amount of cAMP produced.
-
Data Analysis: Plot the concentration of the inhibitor against the percentage of sAC activity. Fit the data to a dose-response curve to determine the IC50 value.[2]
Cellular sAC Activity Assay
This assay measures the ability of an inhibitor to block sAC activity within a cellular context.
Principle: This assay utilizes cells that overexpress sAC (e.g., 4-4 cells, which are HEK293 cells stably overexpressing rodent sAC) to measure intracellular cAMP levels in response to sAC activation and inhibition.[5][6]
Protocol:
-
Cell Culture: Culture sAC-overexpressing cells (e.g., 4-4 cells) in appropriate media.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the sAC inhibitor for a specified duration.
-
sAC Stimulation: Stimulate sAC activity, for example, by adding bicarbonate to the culture medium.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., ELISA) or a reporter gene assay.
-
Data Analysis: Determine the cellular IC50 value by plotting the inhibitor concentration against the reduction in cAMP levels.[5]
Selectivity Assay against Transmembrane Adenylyl Cyclases (tmACs)
It is crucial to determine the selectivity of an sAC inhibitor against other adenylyl cyclase isoforms.
Principle: This assay measures the effect of the inhibitor on the activity of different tmAC isoforms expressed in cells.
Protocol:
-
Cell Culture: Use cells known to express specific tmAC isoforms (e.g., HEK293 cells expressing various tmACs).
-
Inhibitor Treatment: Treat the cells with the sAC inhibitor at a concentration that effectively inhibits sAC (e.g., 50 µM for LRE1).[2]
-
tmAC Stimulation: Stimulate tmAC activity using a general tmAC activator like forskolin.
-
cAMP Measurement: Measure the intracellular cAMP levels as described in the cellular sAC activity assay.
-
Data Analysis: Compare the cAMP levels in inhibitor-treated cells to control cells to determine if the inhibitor affects tmAC activity. A selective sAC inhibitor should not significantly reduce forskolin-stimulated cAMP production.[2][13]
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological pathways and experimental procedures can aid in understanding the context and methodology of inhibitor verification.
Caption: Adenylyl Cyclase Signaling Pathways
Caption: Inhibitor Verification Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase. [vivo.weill.cornell.edu]
- 4. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
- 5. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Profile of mAC2-IN-1: A Selective Adenylyl Cyclase 2 Inhibitor
For researchers, scientists, and drug development professionals, understanding the specific effects and mechanisms of novel inhibitors is paramount. This guide provides a comparative overview of the in vitro and in vivo effects of mAC2-IN-1, a potent and selective inhibitor of human membrane-bound adenylyl cyclase 2 (AC2).
Adenylyl cyclases are crucial enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of cellular signaling pathways. The isoform AC2 is of particular interest due to its role in various physiological processes. The compound this compound has emerged as a valuable tool for studying the specific functions of this enzyme.
In Vitro Profile of this compound
Initial characterization of this compound has demonstrated its potency and selectivity for adenylyl cyclase 2.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Notes |
| mAC2 | 4.45 | Potent inhibition of human adenylyl cyclase 2. |
| mAC1 | Low Activity | Demonstrates selectivity over adenylyl cyclase 1. |
| mAC5 | Low Activity | Exhibits selectivity against adenylyl cyclase 5. |
Experimental Protocol: In Vitro Adenylyl Cyclase Inhibition Assay
The inhibitory activity of this compound against different adenylyl cyclase isoforms is typically determined using a biochemical assay. The general steps are as follows:
-
Enzyme Preparation: Recombinant human adenylyl cyclase isoforms (AC1, AC2, AC5, etc.) are expressed and purified from a suitable expression system (e.g., Sf9 insect cells).
-
Assay Reaction: The purified enzyme is incubated in a reaction buffer containing ATP (the substrate), Mg2+ or Mn2+ (as cofactors), and varying concentrations of the inhibitor (this compound). The reaction is initiated by the addition of the enzyme.
-
cAMP Detection: The reaction is allowed to proceed for a defined period at a specific temperature and is then terminated. The amount of cAMP produced is quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based detection kits.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Effects of this compound
Currently, there is a lack of publicly available data from peer-reviewed research detailing the in vivo effects of this compound. Further studies are required to understand its pharmacokinetic properties, efficacy in animal models of disease, and potential off-target effects in a whole-organism context.
Adenylyl Cyclase 2 Signaling Pathway
Understanding the signaling pathway of AC2 is crucial for interpreting the effects of its inhibition by this compound.
Figure 1. Simplified signaling pathway of Adenylyl Cyclase 2 (AC2) and the point of inhibition by this compound.
Experimental Workflow for Characterizing a Novel AC2 Inhibitor
The process of discovering and characterizing a novel inhibitor like this compound typically follows a structured workflow.
Comparative Analysis of mAC2-IN-1: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of mAC2-IN-1, a potent and selective inhibitor of human membrane-bound adenylyl cyclase 2 (mAC2). This document outlines its performance in validation experiments, compares it with alternative inhibitors, and provides detailed experimental methodologies to support further research and development.
Executive Summary
This compound is a selective inhibitor of human adenylyl cyclase 2 (AC2) with a reported half-maximal inhibitory concentration (IC50) of 4.45 μM. It demonstrates low activity against other adenylyl cyclase isoforms, specifically mAC1 and mAC5, highlighting its potential as a specific tool for studying the physiological and pathological roles of mAC2. This guide presents available data on this compound in comparison to another known AC2 inhibitor, SKF-83566, and details the experimental protocols for inhibitor validation.
Data Presentation: Inhibitor Comparison
| Inhibitor | Target | IC50 | Selectivity | Source |
| This compound | human mAC2 | 4.45 μM | Low activity on mAC1 and mAC5 | [1] |
| SKF-83566 | human AC2 | Not explicitly stated in reviewed sources, but noted as a selective inhibitor. | Selective for AC2 over AC1 and AC5 | MedChemExpress, Tocris Bioscience |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the adenylyl cyclase 2 signaling pathway and the general workflow for validating its inhibitors.
Caption: The mAC2 signaling pathway, illustrating ligand-induced activation and subsequent inhibition by this compound.
Caption: A generalized experimental workflow for the validation of mAC2 inhibitors like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments cited in the analysis of adenylyl cyclase inhibitors.
Cell-Based cAMP Accumulation Assay for IC50 Determination
This assay is a common method to determine the potency of an adenylyl cyclase inhibitor in a cellular context.
Objective: To determine the concentration of this compound that inhibits 50% of the stimulated adenylyl cyclase activity in cells expressing mAC2.
Materials:
-
HEK293 cells stably or transiently expressing human mAC2.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
This compound and other test compounds.
-
Adenylyl cyclase stimulator (e.g., Phorbol 12-myristate 13-acetate (PMA) or Forskolin).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
96-well or 384-well cell culture plates.
Procedure:
-
Cell Seeding: Seed HEK293-mAC2 cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in an appropriate vehicle (e.g., DMSO).
-
Inhibitor Treatment: Remove the culture medium and add the diluted compounds to the cells. Incubate for a specific period (e.g., 30 minutes) at 37°C.
-
Stimulation: Add the adenylyl cyclase stimulator (e.g., PMA) to all wells, except for the negative control, to induce cAMP production.
-
Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Adenylyl Cyclase Activity Assay (Membrane Preparation)
This biochemical assay directly measures the enzymatic activity of adenylyl cyclase in isolated cell membranes.
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of mAC2.
Materials:
-
HEK293 cells expressing mAC2.
-
Membrane preparation buffer (e.g., Tris-HCl, EDTA, DTT).
-
Assay buffer (e.g., Tris-HCl, MgCl2, ATP, cAMP regeneration system).
-
[α-³²P]ATP (radiolabeled substrate).
-
This compound and other test compounds.
-
Adenylyl cyclase activator (e.g., Forskolin or G-protein activators like GTPγS).
-
Dowex and alumina columns for separating [³²P]cAMP.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cells and homogenize them in a hypotonic buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a suitable buffer.
-
Assay Reaction: In a reaction tube, combine the membrane preparation, assay buffer, [α-³²P]ATP, and varying concentrations of this compound.
-
Initiation and Incubation: Initiate the reaction by adding the adenylyl cyclase activator. Incubate the mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination and Separation: Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP). Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Conclusion
This compound presents itself as a valuable research tool for investigating the specific functions of adenylyl cyclase 2. Its selectivity over other AC isoforms makes it a more precise probe compared to broad-spectrum adenylyl cyclase inhibitors. However, for a comprehensive understanding of its comparative efficacy, further studies directly comparing this compound with other selective AC2 inhibitors, such as SKF-83566, under identical experimental conditions are warranted. The provided experimental protocols offer a foundation for researchers to conduct such validation and comparative studies, ultimately contributing to a clearer picture of the therapeutic potential of targeting mAC2.
References
In Pursuit of Specificity: A Comparative Guide to Adenylyl Cyclase 2 (AC2) Inhibitors
A critical evaluation of available tool compounds for researchers in cellular signaling and drug discovery.
Note: Initial searches for peer-reviewed studies on a compound specifically named "mAC2-IN-1" did not yield any results. This guide therefore focuses on a comparative analysis of other known selective and non-selective inhibitors of adenylyl cyclase 2 (AC2).
The selective modulation of adenylyl cyclase (AC) isoforms is a key area of interest for researchers investigating the intricacies of cAMP signaling pathways and for the development of novel therapeutics. Adenylyl cyclase 2 (AC2), in particular, presents a compelling target due to its role in various physiological processes. However, the high degree of structural homology among the nine membrane-bound AC isoforms poses a significant challenge in the development of isoform-specific inhibitors. This guide provides a comparative overview of peer-reviewed studies validating the selectivity of several compounds reported to inhibit AC2, offering a resource for researchers to select the most appropriate chemical tools for their studies.
Quantitative Comparison of AC2 Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50 in µM) of various compounds against a panel of transmembrane adenylyl cyclase isoforms. This data, compiled from peer-reviewed literature, allows for a direct comparison of the selectivity profiles of these inhibitors.
| Inhibitor | AC1 (IC50 µM) | AC2 (IC50 µM) | AC3 (IC50 µM) | AC4 (IC50 µM) | AC5 (IC50 µM) | AC6 (IC50 µM) | AC7 (IC50 µM) | AC8 (IC50 µM) | AC9 (IC50 µM) | Reference |
| Novel AC2 Inhibitor | >100 | ~25 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | [1] |
| SKF-83566 | >100 | 29 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | |
| BODIPY-forskolin | (Activator) | ~5 | (Activator) | (Activator) | (Activator) | (Activator) | (Activator) | (Activator) | (Inactive) | [2] |
| SQ22,536 | 470 | 370 | 360 | 480 | 10 | 16 | 810 | >1000 | >1000 | [1] |
| NKY80 | 91 | 780 | 94 | 110 | 7.7 | 17 | 810 | >1000 | >1000 | [1] |
| Ara-A (Vidarabine) | 50 | 250 | 85 | 100 | 2.2 | 4.7 | 230 | >1000 | >1000 | [1] |
Note: Some values are approximated from graphical data presented in the cited literature. ">" indicates an IC50 greater than the highest concentration tested.
Signaling Pathway and Inhibition
The diagram below illustrates the canonical adenylyl cyclase signaling pathway, highlighting the point of action for AC inhibitors.
Experimental Methodologies
The validation of AC2 inhibitor selectivity relies on robust and well-defined experimental protocols. The data presented in this guide were primarily generated using the following methodologies:
1. Membrane Preparation from Sf9 Cells Expressing Individual AC Isoforms:
-
Cell Culture and Transfection: Spodoptera frugiperda (Sf9) insect cells are cultured in serum-free medium and infected with baculoviruses encoding individual human adenylyl cyclase isoforms (AC1-AC9).
-
Cell Lysis: After a period of expression (typically 48-72 hours), cells are harvested by centrifugation and resuspended in a hypotonic lysis buffer (e.g., 20 mM HEPES, pH 8.0, 10 mM MgCl2, 1 mM EDTA) containing protease inhibitors.
-
Homogenization and Centrifugation: Cells are lysed by dounce homogenization or sonication. The lysate is then subjected to a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and intact cells.
-
Membrane Isolation: The supernatant from the low-speed spin is then subjected to a high-speed centrifugation (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with lysis buffer to remove cytosolic contaminants and then resuspended in a storage buffer (e.g., 20 mM HEPES, pH 8.0, 1 mM EDTA) and stored at -80°C until use.
2. In Vitro Adenylyl Cyclase Activity Assay:
-
Reaction Mixture: The adenylyl cyclase activity is measured in a reaction mixture typically containing a buffer (e.g., 50 mM HEPES, pH 8.0), MgCl2 (as a cofactor), ATP (the substrate, often including a radioactive tracer like [α-³²P]ATP), and a cAMP regeneration system (e.g., creatine kinase and creatine phosphate) to prevent product inhibition.
-
Enzyme and Activators: A standardized amount of the prepared cell membranes containing the specific AC isoform is added to the reaction mixture. The enzyme is typically activated with a known stimulator, such as forskolin or a constitutively active Gαs subunit, to ensure a measurable level of cAMP production.
-
Inhibitor Treatment: The inhibitors are added to the reaction mixture at varying concentrations to determine their dose-dependent effect on AC activity.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Termination and cAMP Quantification: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and SDS). The amount of newly synthesized cAMP is then quantified. In the case of radioactive assays, this involves separating the [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina columns). Non-radioactive methods, such as enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays, are also commonly used.
-
Data Analysis: The concentration of inhibitor that produces a 50% reduction in AC activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Experimental Workflow for Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for the discovery and validation of selective adenylyl cyclase inhibitors.
Summary and Conclusion
The development of truly selective adenylyl cyclase inhibitors remains an ongoing challenge. While no peer-reviewed data could be found for a compound designated "this compound," research has identified other promising molecules. The "Novel AC2 Inhibitor" identified by Brand et al. and SKF-83566 both demonstrate significant selectivity for AC2 over other AC isoforms in in vitro assays.[1] BODIPY-forskolin presents an interesting pharmacological profile, inhibiting AC2 while activating other isoforms.[2] In contrast, widely used inhibitors such as SQ22,536, NKY80, and Ara-A exhibit limited isoform selectivity, with potent off-target effects on other AC isoforms, particularly AC5 and AC6.[1]
Researchers should carefully consider the selectivity profiles presented in this guide when choosing an inhibitor for their studies. The use of well-characterized, selective inhibitors like the novel compound from the virtual screen or SKF-83566 is recommended for studies aiming to elucidate the specific roles of AC2. For any study utilizing these chemical tools, it is crucial to perform appropriate control experiments and to be aware of potential off-target effects. The detailed experimental protocols provided here offer a foundation for the design and execution of such validation studies.
References
Confirming the Specificity of an Adenylyl Cyclase 2 Inhibitor: A Comparative Guide
A Framework for Validating the Specificity of Novel Adenylyl Cyclase 2 (AC2) Inhibitors
In the pursuit of novel therapeutics and research tools, the rigorous validation of a chemical probe's specificity is paramount. This guide provides a comprehensive framework of control experiments designed to confirm the specificity of a putative adenylyl cyclase 2 (AC2) inhibitor, herein referred to as mAC2-IN-1. The methodologies, data presentation, and visual workflows outlined below will enable researchers, scientists, and drug development professionals to objectively assess the performance of their inhibitor against other alternatives and to build a robust data package supporting its on-target activity.
The Adenylyl Cyclase 2 Signaling Pathway
Adenylyl cyclase 2 (AC2) is a membrane-bound enzyme that plays a crucial role in signal transduction by converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger.[1] The activation of AC2 is typically mediated by the Gβγ subunits of heterotrimeric G-proteins, following the stimulation of G-protein-coupled receptors (GPCRs).[1] The resulting increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), which in turn regulate a multitude of cellular processes.[2]
References
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of mAC2-IN-1
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The responsible disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of the chemical compound mAC2-IN-1.
Crucial First Step: Obtain the Safety Data Sheet (SDS)
Before initiating any disposal procedures, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) for this compound provided by the manufacturer. The SDS contains specific information regarding the compound's hazards, handling, storage, and emergency measures, which is essential for safe and compliant disposal. In the absence of a specific SDS for "this compound," the following information provides a general framework for the disposal of laboratory chemical waste.
Step 1: Characterize the Waste
The initial and most critical step in proper chemical disposal is to determine if the waste is hazardous. According to the Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][2][3]
Table 1: Characteristics of Hazardous Waste
| Characteristic | Description | Examples | Disposal Considerations |
| Ignitability | Can create fires under certain conditions, spontaneously combust, or have a flash point less than 60°C (140°F).[1] | Used solvents. | Store away from ignition sources. Do not mix with oxidizers. |
| Corrosivity | Strong acids or bases (pH ≤ 2 or ≥ 12.5) that can corrode steel.[2] | Nitric acid, hydrochloric acid. | Store in appropriate, corrosion-resistant containers. Segregate from incompatible materials. |
| Reactivity | Unstable under normal conditions and can cause explosions or release toxic fumes, gases, or vapors when heated, compressed, or mixed with water.[1][2] | Unstable materials that undergo violent change or react with water to release toxic gases. | Store in a stable environment. Avoid mixing with other chemicals. Handle with extreme caution. |
| Toxicity | Harmful or fatal when ingested or absorbed, and can leach toxic substances into the environment.[2] | Materials that are fatally poisonous when ingested or absorbed. | Requires specialized disposal to prevent environmental contamination. |
Additionally, a waste may be classified as hazardous if it is specifically listed on the EPA's F-list (wastes from common manufacturing and industrial processes), K-list (source-specific wastes), P-list, or U-list (discarded commercial chemical products).[4]
Step 2: Segregate the Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[5]
-
Do not mix different types of waste. For instance, halogenated and non-halogenated solvents should be collected in separate containers.[6]
-
Keep incompatible wastes separate. For example, acids should be stored separately from bases, and oxidizers away from flammable materials.[7]
-
Solid and liquid wastes should be collected in separate containers.
Step 3: Proper Labeling and Storage
Accurate labeling and safe storage are mandated by regulatory bodies and are essential for safety.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), and the specific hazard(s) (e.g., flammable, corrosive).[8][9]
-
Containers: Use containers that are compatible with the chemical waste being stored. Containers must be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[8][10]
-
Storage Location: Hazardous waste should be stored in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[7][11] These areas should be inspected weekly for any issues.[7]
Step 4: Disposal Procedures
The specific disposal method for this compound will be dictated by its properties as outlined in its SDS and by local, state, and federal regulations.
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for chemical waste disposal. Always follow these internal procedures.
-
Contact Your EHS Office: For the final disposal of accumulated hazardous waste, contact your institution's EHS office to arrange for a pickup. Do not attempt to transport hazardous waste yourself.[5]
-
Non-Hazardous Waste: If it is determined that the waste is non-hazardous, it may be permissible to dispose of it via the sanitary sewer or regular trash. However, this should only be done after explicit confirmation from your EHS department and in accordance with local regulations.[12][13] Certain non-hazardous aqueous solutions may be drain-disposable if they meet specific criteria, such as low toxicity and a neutral pH.[13]
-
Empty Containers: Containers that held hazardous waste must be properly managed. For containers that held acutely hazardous waste (P-listed), they must be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[5][8] For other hazardous waste containers, once they are completely empty, the label should be defaced before disposal in the regular trash.[5]
Experimental Protocols
This document provides procedural guidance for the disposal of chemical waste. For specific experimental protocols involving the use of this compound, please refer to your laboratory's standard operating procedures and the relevant scientific literature.
Visual Guide: Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
- 1. dtsc.ca.gov [dtsc.ca.gov]
- 2. 4 Characteristics of Hazardous Waste for Completing Your Waste Profile | HWH Environmental [hwhenvironmental.com]
- 3. enviroserve.com [enviroserve.com]
- 4. Chemical Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling mAC2-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling mAC2-IN-1. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the safety data sheet for the closely related compound MCL-1/BCL-2-IN-1, as a specific SDS for this compound was not identified. It is imperative to handle this compound with care in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.
Always ensure that an accessible safety shower and eye wash station are available in the immediate work area.
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid inhalation and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
For optimal stability, store the compound at -20°C as a powder or -80°C when in solvent.[1]
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Disposal: Dispose of the contents and container at an approved waste disposal plant.[1]
-
Environmental Precautions: Avoid release into the environment and collect any spillage. This compound is very toxic to aquatic life with long-lasting effects.[1]
Summary of Key Information
| Category | Specification | Reference |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
| Hazards | Harmful if swallowed, Very toxic to aquatic life with long lasting effects. | [1] |
Experimental Workflow: Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
